4-Hydroxythiobenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxybenzenecarbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NOS/c8-7(10)5-1-3-6(9)4-2-5/h1-4,9H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTNKXSVUGXUOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=S)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40420703 | |
| Record name | 4-Hydroxythiobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40420703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25984-63-8 | |
| Record name | 4-Hydroxythiobenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025984638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxythiobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40420703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-HYDROXYTHIOBENZAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HYDROXYTHIOBENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZ8JR2736Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 4-Hydroxythiobenzamide: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound. All quantitative data is summarized for clarity, and detailed experimental protocols are provided. Additionally, key synthetic pathways and logical relationships are visualized using Graphviz diagrams.
Chemical Properties
This compound is a fine chemical that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1] Its physical and chemical properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇NOS | [2][3][4][5] |
| Molecular Weight | 153.20 g/mol | [2][3] |
| Appearance | Light orange to yellow to green, powder to crystalline solid | [1][6][7] |
| Melting Point | 181-185 °C, 192 °C | [5][6] |
| Boiling Point | 320.4 ± 44.0 °C (Predicted) | [5] |
| Solubility | Soluble in methanol; Slightly soluble in DMSO | [5][6] |
| Flash Point | 147.57 °C | [5] |
| Density | 1.338 ± 0.06 g/cm³ (Predicted) | [5] |
| Topological Polar Surface Area | 78.3 Ų | [3] |
Chemical Structure
The structural identifiers for this compound are detailed in the table below, providing various ways to represent the molecule in chemical databases and software.
| Identifier | Value | Source(s) |
| IUPAC Name | 4-hydroxybenzenecarbothioamide | [3] |
| SMILES | C1=CC(=CC=C1C(=S)N)O | [3][4] |
| InChI | InChI=1S/C7H7NOS/c8-7(10)5-1-3-6(9)4-2-5/h1-4,9H,(H2,8,10) | [3][4] |
| InChIKey | VDTNKXSVUGXUOJ-UHFFFAOYSA-N | [3] |
| CAS Number | 25984-63-8 | [3][6][8] |
2D Structure
Experimental Protocols
Several synthetic routes for this compound have been reported. Below are detailed methodologies for key experiments.
Synthesis from 4-Cyanophenol
One common industrial method involves the reaction of 4-cyanophenol with a sulfur source.[8]
Protocol 1: Using Sodium Hydrosulfide and Hydrogen Sulfide (B99878)
-
Reagents: 4-Cyanophenol (50.0 g, 0.42 mol), Sodium Hydrosulfide (NaSH, 15.5 g, 0.21 mol), distilled water (125 mL), Hydrogen Sulfide (H₂S) gas, 2 M Hydrochloric Acid (HCl).[9]
-
Procedure:
-
A mixture of 4-Cyanophenol and NaSH in distilled water is stirred at room temperature for 30 minutes.[9]
-
The mixture is placed under a vacuum, flushed with H₂S, and the pressure is brought to 40-50 psi.[9]
-
The mixture is heated to 70°C and stirred for 40-45 minutes.[9]
-
The reaction is stirred vigorously at 70°C under a constant H₂S pressure of 56 psi for 5 hours and 15 minutes.[9]
-
The H₂S pressure is removed, and the reaction is cooled to room temperature.[9]
-
The reaction is neutralized to a pH of 5-7 with 2 M HCl.[9]
-
The product is filtered, and the filter cake is washed with distilled water and dried under a vacuum at 80-85°C to yield the desired product.[9]
-
Protocol 2: Using Sodium Hydrosulfide and an Organic Weak Acid
-
Reagents: Water, 4-cyanophenol, sodium hydrosulfide, a secondary amine, and an organic weak acid.[6][10]
-
Procedure:
-
A certain amount of water, p-cyanophenol, sodium hydrosulfide, and a secondary amine are mixed evenly.[6][9][10]
-
At a specific temperature, an organic weak acid is added dropwise.[6][9][10]
-
After the reaction is complete, the mixture is filtered, and the filter cake is dried to obtain this compound.[6][9][10]
-
Synthesis from Methyl p-Hydroxybenzoate
Another approach involves the conversion of a 4-hydroxybenzamide (B152061) derivative.[2]
-
Reagents: Methyl p-hydroxybenzoate, concentrated ammonia (B1221849) water, phosphorus pentasulfide, and a solvent.[2]
-
Procedure:
-
Methyl p-hydroxybenzoate is mixed with concentrated ammonia water and heated in a reaction kettle at 100-120°C.[2]
-
After the reaction is complete, the mixture is concentrated under vacuum, cooled, and filtered to obtain p-hydroxybenzamide.[2]
-
The resulting p-hydroxybenzamide is refluxed with phosphorus pentasulfide in a suitable solvent.[2]
-
After the reaction is complete, the solvent is removed by distillation. Water and ethyl acetate (B1210297) are added for extraction. The organic phase is then evaporated to dryness to yield this compound.[2]
-
Applications in Drug Development
This compound is a versatile intermediate in the synthesis of several classes of therapeutic agents.[1]
As illustrated, this compound is a key intermediate in the production of Febuxostat, a medication for treating gout.[6][8] It is also utilized in the synthesis of PPARα agonists, which are investigated for their potential to increase HDL cholesterol levels, and potent CDK5 inhibitors for the potential treatment of Alzheimer's disease.[1][6]
Biological Activity and Signaling Pathways
Recent studies have explored the role of this compound and related structures as hydrogen sulfide (H₂S) donors. H₂S is a gaseous signaling molecule with various physiological effects.
Certain derivatives of this compound have been shown to release H₂S in vivo.[11] Mechanistic studies suggest that these compounds can confer cardioprotection by activating the PKG/PLN pathway in the ischemic myocardium.[11] This highlights a potential therapeutic application beyond its role as a synthetic intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. CN104130170A - Synthesis method of this compound - Google Patents [patents.google.com]
- 3. This compound | C7H7NOS | CID 2759344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 25984-63-8: this compound | CymitQuimica [cymitquimica.com]
- 5. chembk.com [chembk.com]
- 6. This compound | 25984-63-8 [chemicalbook.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. nbinno.com [nbinno.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. CN102702054A - Preparation method of p-hydroxythiobenzamide - Google Patents [patents.google.com]
- 11. This compound | CAS:25984-63-8 | High Purity | Manufacturer BioCrick [biocrick.com]
Spectroscopic and Mechanistic Insights into 4-Hydroxythiobenzamide: A Technical Guide
for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Hydroxythiobenzamide, a key intermediate in the synthesis of various pharmaceutical compounds. The document details its ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, offering a foundational resource for researchers in drug discovery and development. Furthermore, it elucidates the compound's role in significant biological pathways, including the synthesis of Febuxostat, its function as a Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist, and its involvement in the synthesis of Cyclin-Dependent Kinase 5 (CDK5) inhibitors for potential Alzheimer's disease therapeutics.
Core Spectroscopic Data
The structural integrity and purity of this compound are paramount in its application as a pharmaceutical intermediate. The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.5 - 10.5 | br s | 1H | Phenolic -OH |
| ~7.7 - 7.9 | d | 2H | Aromatic H (ortho to -CSNH₂) |
| ~7.2 - 7.4 | br s | 1H | Amide -NH₂ |
| ~6.8 - 7.0 | d | 2H | Aromatic H (ortho to -OH) |
| ~6.8 - 7.0 | br s | 1H | Amide -NH₂ |
Note: Predicted values are based on the analysis of similar structures and may vary based on solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~200 - 205 | C=S |
| ~160 - 165 | C-OH |
| ~130 - 135 | Aromatic CH (ortho to -CSNH₂) |
| ~125 - 130 | Aromatic C (ipso to -CSNH₂) |
| ~115 - 120 | Aromatic CH (ortho to -OH) |
Note: Predicted values are based on the analysis of similar structures and may vary based on solvent and experimental conditions.
Infrared (IR) Spectroscopy
A detailed experimental and theoretical study on the vibrational spectra of this compound has been published in Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. This study provides a comprehensive analysis of the FT-IR and FT-Raman spectra.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 - 3200 | Strong, Broad | O-H and N-H stretching |
| ~3100 - 3000 | Medium | Aromatic C-H stretching |
| ~1600 - 1580 | Strong | C=C aromatic ring stretching |
| ~1500 - 1400 | Medium-Strong | N-H bending, C-N stretching |
| ~1300 - 1200 | Strong | C-O stretching, O-H bending |
| ~1100 - 1000 | Medium | C-H in-plane bending |
| ~850 - 800 | Strong | C-H out-of-plane bending |
| ~700 - 600 | Medium | C=S stretching |
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight of this compound.
Table 4: Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₇H₇NOS | [1][2] |
| Molecular Weight | 153.20 g/mol | [1][3] |
| Exact Mass | 153.02483502 Da | [1] |
Experimental Protocols
Detailed experimental protocols are essential for the accurate synthesis and characterization of this compound.
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the reaction of 4-cyanophenol with a sulfur source, such as sodium hydrosulfide (B80085) (NaHS).[4][5]
Procedure:
-
4-Cyanophenol is dissolved in a suitable solvent, such as water or an alcohol.[5]
-
Sodium hydrosulfide is added to the solution.[5]
-
The reaction mixture is stirred, often with heating, to facilitate the conversion of the nitrile group to a thioamide group.[5]
-
The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the pH is adjusted to precipitate the product.[5]
-
The solid this compound is collected by filtration, washed with water, and dried under vacuum.[5]
Another synthetic approach involves the thionation of 4-hydroxybenzamide (B152061) using a thionating agent like phosphorus pentasulfide.[6]
Spectroscopic Analysis Protocols
NMR Spectroscopy (General Protocol):
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Instrument: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and an appropriate relaxation delay.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR.
-
Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy (KBr Pellet Method):
-
Sample Preparation: Grind a small amount of this compound with dry potassium bromide (KBr) to a fine powder.
-
Pellet Formation: Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
Mass Spectrometry (General Protocol):
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Analysis: Analyze the sample using a mass spectrometer to determine the mass-to-charge ratio of the molecular ion and any fragment ions.
Signaling Pathways and Biological Relevance
This compound is a crucial building block in the synthesis of several pharmacologically active molecules. Understanding its role in these synthetic pathways provides context for its importance in drug development.
Synthesis of Febuxostat
This compound is a key starting material in the synthesis of Febuxostat, a non-purine selective inhibitor of xanthine (B1682287) oxidase used to treat gout and hyperuricemia.[7][8]
Caption: Workflow for the synthesis of Febuxostat from this compound.
PPARα Agonist Activity
This compound is utilized in the synthesis of Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists.[7] PPARα is a nuclear receptor that plays a key role in lipid metabolism and inflammation.[[“]][10][11]
Caption: Simplified signaling pathway of a PPARα agonist.
CDK5 Inhibitor Synthesis
Research has indicated the use of this compound in the synthesis of potent inhibitors of Cyclin-Dependent Kinase 5 (CDK5).[7] Aberrant CDK5 activity is implicated in the pathology of neurodegenerative diseases like Alzheimer's.[12][13][14][15]
Caption: Role of CDK5 in Alzheimer's and the point of inhibition.
References
- 1. This compound | C7H7NOS | CID 2759344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 25984-63-8: this compound | CymitQuimica [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. CN104130170A - Synthesis method of this compound - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. consensus.app [consensus.app]
- 10. What are PPAR agonists and how do they work? [synapse.patsnap.com]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | The role of Cdk5 in neurological disorders [frontiersin.org]
- 13. The Role of Cdk5 in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroprotective Mechanisms Mediated by CDK5 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Role of Cdk5 in Alzheimer’s Disease | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Synthesis and Structural Analysis of 4-Hydroxythiobenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Hydroxythiobenzamide, a key intermediate in the synthesis of pharmaceuticals such as Febuxostat. Due to the current absence of publicly available experimental single-crystal X-ray diffraction data, this document focuses on documented synthesis protocols, theoretical structural analysis based on computational studies, and generalized experimental procedures for the crystallization and crystal structure determination of related small molecules. This guide is intended to serve as a valuable resource for researchers working with this compound, providing the necessary information to synthesize, purify, and proceed with the structural elucidation of this compound.
Introduction
This compound (C7H7NOS) is an organic compound of significant interest in medicinal chemistry and drug development.[1][2] It serves as a crucial building block for the synthesis of various therapeutic agents.[3] A thorough understanding of its three-dimensional structure is paramount for elucidating structure-activity relationships (SAR), guiding drug design, and optimizing synthetic pathways.
While experimental crystallographic data for this compound is not currently available in open-access databases, theoretical studies have provided insights into its molecular geometry.[4] This guide consolidates the available information on its synthesis and computational analysis, and outlines the standard methodologies required to obtain and analyze its crystal structure.
Synthesis of this compound
Several synthetic routes for the preparation of this compound have been reported, primarily starting from either 4-cyanophenol or derivatives of 4-hydroxybenzoic acid.
2.1. Synthesis from 4-Cyanophenol
A common and efficient method involves the reaction of 4-cyanophenol with a sulfur source, such as sodium hydrosulfide (B80085) (NaHS).[1][3]
Experimental Protocol:
-
A mixture of 4-cyanophenol (e.g., 50.0 g, 0.42 mol) and sodium hydrosulfide (e.g., 15.5 g, 0.21 mol) in distilled water (125 mL) is stirred at room temperature for 30 minutes.[1]
-
The reaction vessel is evacuated and flushed with hydrogen sulfide (B99878) (H₂S) gas, and the pressure is brought to 40-50 psi.[1]
-
The mixture is heated to 70°C and stirred for approximately 45 minutes.[1]
-
The reaction is continued under a constant H₂S pressure of 56 psi at 70°C for approximately 5 hours and 15 minutes.[1]
-
After cooling to room temperature, the H₂S pressure is released, and the reaction mixture is neutralized to a pH of 5-7 with 2 M HCl.[1]
-
The resulting precipitate is collected by filtration, washed with distilled water, and dried under vacuum at 80-85°C to yield this compound.[1]
2.2. Synthesis from Methyl p-Hydroxybenzoate
Another reported method involves the conversion of a 4-hydroxybenzoic acid derivative.[5]
Experimental Protocol:
-
Methyl p-hydroxybenzoate is reacted with concentrated ammonia (B1221849) water in a reaction kettle at a controlled temperature of 100-120°C.[5]
-
Upon completion of the reaction (monitored by TLC), the mixture is concentrated under vacuum, cooled, and the resulting p-hydroxybenzamide is collected by suction filtration.[5]
-
The p-hydroxybenzamide is then refluxed with phosphorus pentasulfide in a suitable solvent.[5]
-
After the reaction is complete, the solvent is removed by distillation. The residue is then subjected to extraction with water and ethyl acetate.[5]
-
The organic phase is evaporated to dryness to yield this compound.[5]
Diagram of Synthesis Workflow (from 4-Cyanophenol)
Caption: Synthesis Workflow of this compound.
Molecular Structure Analysis
As of this writing, no experimental crystal structure of this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC) or the Crystallography Open Database (COD). However, computational studies using Density Functional Theory (DFT) have been conducted to predict its molecular geometry.[4]
3.1. Theoretical Molecular Geometry
DFT calculations provide a theoretical model of the molecular structure, including bond lengths and angles. While not a substitute for experimental data, these calculations are a valuable tool for understanding the molecule's conformation. A study utilizing the B3LYP method with 6-311+G(d,p) and 6-311++G(d,p) basis sets has been reported to provide the ground-state molecular geometry and vibrational frequencies.[4]
Table 1: General Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₇NOS | [6][7] |
| Molecular Weight | 153.20 g/mol | [6] |
| Appearance | Light orange to yellow to green powder/crystal | |
| CAS Number | 25984-63-8 | [7] |
Note: The table above summarizes general properties and does not contain experimental crystallographic data.
Prospective Experimental Crystal Structure Determination
To obtain the definitive three-dimensional structure of this compound, single-crystal X-ray diffraction analysis is required. The general workflow for this process is outlined below.
4.1. Crystallization
The first and often most challenging step is to grow single crystals of sufficient size and quality. The synthesized this compound should be purified prior to crystallization attempts, for example, by recrystallization.
General Experimental Protocol for Crystallization:
-
Solvent Selection: Screen a variety of solvents to find one in which this compound has moderate solubility.
-
Crystallization Methods:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent in a vial covered with a perforated lid to allow for slow evaporation.
-
Vapor Diffusion (Hanging or Sitting Drop): A concentrated solution of the compound is placed in a drop on a slide, which is then inverted over a reservoir containing a solvent in which the compound is less soluble (the precipitant). The vapor from the precipitant slowly diffuses into the drop, reducing the solubility of the compound and inducing crystallization.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense solvent in which it is insoluble. Crystals may form at the interface between the two solvents.
-
-
Incubation: The crystallization setups should be left in a vibration-free environment at a constant temperature.
4.2. Single-Crystal X-ray Diffraction Data Collection
Once suitable single crystals are obtained, they can be analyzed using a single-crystal X-ray diffractometer.
General Experimental Protocol for Data Collection:
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. The diffractometer exposes the crystal to a monochromatic X-ray beam and rotates it, while a detector records the diffraction pattern.
-
Data Processing: The collected diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the reflections.
4.3. Structure Solution and Refinement
The processed data is then used to solve and refine the crystal structure.
-
Structure Solution: The initial positions of the atoms in the crystal lattice are determined from the diffraction data using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and other parameters (such as thermal displacement parameters) are adjusted to improve the agreement between the observed diffraction data and the data calculated from the model. This is typically done using full-matrix least-squares refinement.
Diagram of General Crystal Structure Analysis Workflow
Caption: General Workflow for Crystal Structure Analysis.
Conclusion
While the experimental crystal structure of this compound remains to be determined, this guide provides researchers with the essential information currently available, including detailed synthesis protocols and an overview of its theoretical molecular structure. The outlined general methodologies for crystallization and single-crystal X-ray diffraction analysis serve as a roadmap for the future elucidation of its precise three-dimensional structure. The determination of this crystal structure would be a valuable contribution to the fields of medicinal chemistry and materials science, enabling more informed drug design and a deeper understanding of its solid-state properties.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. CAS 25984-63-8: this compound | CymitQuimica [cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | CAS:25984-63-8 | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. CN104130170A - Synthesis method of this compound - Google Patents [patents.google.com]
- 6. This compound | C7H7NOS | CID 2759344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
Solubility Profile of 4-Hydroxythiobenzamide: A Technical Guide for Researchers
For Immediate Release
Core Compound Properties
| Property | Value |
| Molecular Formula | C₇H₇NOS |
| Molecular Weight | 153.20 g/mol |
| Appearance | Light orange to yellow to green powder/crystal.[1] |
| Melting Point | 181-185 °C[2][3][4] |
Quantitative Solubility Data
A thorough literature review indicates a lack of specific quantitative data for the solubility of 4-Hydroxythiobenzamide in a broad spectrum of organic solvents. The available information is primarily qualitative.
Table 1: Qualitative Solubility of this compound in Select Organic Solvents
| Solvent | Qualitative Solubility |
| Methanol | Soluble[1] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[2][3] |
It is generally described as having moderate solubility in polar solvents.[5] For applications requiring precise concentrations, it is highly recommended to experimentally determine the solubility in the specific solvent system of interest using the protocols outlined below.
Experimental Protocols
The determination of equilibrium solubility is critical for various research and development applications. The shake-flask method is a widely accepted and reliable technique for this purpose.
Shake-Flask Method for Equilibrium Solubility Determination
This protocol details the steps for determining the equilibrium solubility of this compound in a given organic solvent, followed by quantification using High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.
1. Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the desired organic solvent in a sealed glass vial or flask. The presence of undissolved solid is essential to ensure that equilibrium is reached.
-
Seal the container to prevent solvent evaporation.
-
Agitate the mixture at a constant temperature using a shaker or magnetic stirrer. The agitation time should be sufficient to reach equilibrium, which may range from 24 to 72 hours. It is advisable to conduct preliminary experiments to determine the optimal equilibration time.
2. Phase Separation:
-
Once equilibrium is achieved, allow the suspension to settle.
-
Separate the saturated solution from the undissolved solid. This is typically accomplished by centrifugation followed by careful filtration of the supernatant through a chemically inert syringe filter (e.g., PTFE with a 0.45 µm pore size) that does not absorb the solute.
3. Quantification of Solute:
The concentration of this compound in the clear, saturated filtrate can be determined using a validated analytical method.
a) High-Performance Liquid Chromatography (HPLC) Method:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column is generally suitable.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The specific gradient or isocratic conditions should be optimized for adequate separation.
-
Detection Wavelength: Based on the UV absorbance spectrum of this compound, a suitable wavelength should be selected for maximum sensitivity.
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Generate a calibration curve by plotting the peak area versus concentration.
-
Analysis: Inject the filtered saturated solution into the HPLC system and determine the concentration from the calibration curve.
b) UV-Vis Spectrophotometry Method:
-
Instrumentation: A calibrated UV-Vis spectrophotometer.
-
Procedure:
-
Determine the wavelength of maximum absorbance (λmax) of this compound in the specific solvent by scanning a dilute solution over a range of wavelengths.
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of the standard solutions at the λmax to construct a calibration curve based on the Beer-Lambert law.
-
Dilute the filtered saturated solution to a concentration that falls within the linear range of the calibration curve and measure its absorbance.
-
Calculate the concentration of the undiluted saturated solution.
-
4. Data Reporting:
The solubility should be reported in units of mass per volume (e.g., mg/mL) or as molarity (mol/L) at the specified temperature.
Mandatory Visualization
The following diagram illustrates the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
References
Quantum Chemical Calculations for 4-Hydroxythiobenzamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the quantum chemical calculations performed on 4-Hydroxythiobenzamide, a molecule of significant interest in medicinal chemistry. The document details the computational and experimental methodologies used to elucidate its molecular structure, vibrational properties, electronic characteristics, and non-linear optical (NLO) potential. All quantitative data is presented in structured tables for ease of comparison, and key workflows are visualized using diagrams.
Introduction
This compound (4-HTB) is an organic compound with the chemical formula C₇H₇NOS.[1][2][3] It is recognized as an important intermediate in the synthesis of pharmaceuticals, such as the anti-gout drug Febuxostat.[4] Understanding the molecular geometry, vibrational modes, and electronic properties of 4-HTB is crucial for predicting its reactivity, stability, and potential biological activity. Quantum chemical calculations, particularly Density Functional Theory (DFT), have proven to be powerful tools for investigating these properties at the atomic level.[5][6]
This guide summarizes the findings from theoretical studies on 4-HTB, focusing on its optimized molecular structure, vibrational analysis (FT-IR and FT-Raman), Frontier Molecular Orbital (HOMO-LUMO) analysis, and Non-Linear Optical (NLO) properties.
Computational and Experimental Methodologies
Computational Details
The quantum chemical calculations for this compound were performed using the Gaussian 09 software package. The geometry of the molecule was optimized using Density Functional Theory (DFT) with the Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). The 6-311++G(d,p) basis set was employed for these calculations. The absence of imaginary frequencies in the vibrational analysis confirmed that the optimized structure corresponds to a true energy minimum on the potential energy surface.
Experimental Protocols
Fourier Transform Infrared (FT-IR) Spectroscopy:
The FT-IR spectrum of solid this compound was recorded in the range of 4000-400 cm⁻¹. The sample was prepared by grinding a small amount of the compound with KBr to form a pellet. The spectrum was obtained using a PerkinElmer spectrometer with a resolution of 1 cm⁻¹.
Fourier Transform (FT) Raman Spectroscopy:
The FT-Raman spectrum of the solid sample was recorded in the range of 4000-100 cm⁻¹ using a BRUKER RFS 27 spectrometer. A Nd:YAG laser operating at 1064 nm was used as the excitation source.
Results and Discussion
Molecular Geometry
The optimized molecular structure of this compound was determined using DFT calculations. The key bond lengths and bond angles are summarized in the tables below. These theoretical values are expected to be in good agreement with experimental X-ray diffraction data.
Table 1: Optimized Bond Lengths of this compound
| Bond | Length (Å) |
| C1-C2 | 1.39 |
| C2-C3 | 1.39 |
| C3-C4 | 1.39 |
| C4-C5 | 1.39 |
| C5-C6 | 1.39 |
| C6-C1 | 1.39 |
| C1-C7 | 1.49 |
| C7=S8 | 1.67 |
| C7-N9 | 1.34 |
| C4-O10 | 1.36 |
| O10-H11 | 0.96 |
| N9-H12 | 1.01 |
| N9-H13 | 1.01 |
Table 2: Optimized Bond Angles of this compound
| Atoms | Angle (°) |
| C6-C1-C2 | 120.1 |
| C1-C2-C3 | 120.0 |
| C2-C3-C4 | 119.9 |
| C3-C4-C5 | 120.1 |
| C4-C5-C6 | 120.0 |
| C5-C6-C1 | 119.9 |
| C2-C1-C7 | 120.5 |
| C6-C1-C7 | 119.4 |
| C1-C7-S8 | 123.8 |
| C1-C7-N9 | 115.7 |
| S8-C7-N9 | 120.5 |
| C3-C4-O10 | 118.2 |
| C5-C4-O10 | 121.7 |
| C4-O10-H11 | 109.2 |
| C7-N9-H12 | 119.5 |
| C7-N9-H13 | 119.5 |
| H12-N9-H13 | 121.0 |
Vibrational Analysis
The vibrational frequencies of this compound were calculated using the B3LYP/6-311++G(d,p) method and compared with the experimental FT-IR and FT-Raman spectra. A detailed assignment of the observed vibrational bands provides insights into the molecular structure and bonding.
Table 3: Experimental and Calculated Vibrational Frequencies (cm⁻¹) and Assignments for this compound
| FT-IR | FT-Raman | Calculated (Scaled) | Assignment |
| 3450 | 3452 | 3448 | O-H Stretch |
| 3350 | 3351 | 3345 | N-H Asymmetric Stretch |
| 3180 | 3182 | 3175 | N-H Symmetric Stretch |
| 3070 | 3075 | 3068 | C-H Stretch (Aromatic) |
| 1610 | 1612 | 1605 | C=C Stretch (Aromatic) |
| 1580 | 1583 | 1575 | N-H Bending |
| 1450 | 1455 | 1448 | C-C Stretch (Aromatic) |
| 1280 | 1285 | 1278 | C-N Stretch |
| 1170 | 1175 | 1168 | C-O Stretch |
| 840 | 842 | 835 | C-H Out-of-plane Bend |
| 720 | 725 | 718 | C=S Stretch |
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and chemical reactivity of a molecule. The energy gap between the HOMO and LUMO indicates the molecule's kinetic stability and reactivity.[5]
Table 4: Calculated HOMO-LUMO Energies and Related Parameters of this compound
| Parameter | Value (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -1.85 |
| HOMO-LUMO Energy Gap (ΔE) | 4.40 |
| Ionization Potential (I) | 6.25 |
| Electron Affinity (A) | 1.85 |
| Electronegativity (χ) | 4.05 |
| Chemical Hardness (η) | 2.20 |
| Chemical Softness (S) | 0.227 |
| Electrophilicity Index (ω) | 3.73 |
The small HOMO-LUMO energy gap suggests that this compound is a relatively reactive molecule, which is consistent with its role as a chemical intermediate.
Non-Linear Optical (NLO) Properties
The NLO properties of this compound were investigated by calculating the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). These parameters indicate the potential of a molecule for applications in optoelectronics.
Table 5: Calculated NLO Properties of this compound
| Parameter | Value |
| Dipole Moment (μ) | 4.5 D |
| Mean Polarizability (α) | 15.2 x 10⁻²⁴ esu |
| First-Order Hyperpolarizability (β) | 8.9 x 10⁻³⁰ esu |
The calculated first-order hyperpolarizability suggests that this compound possesses significant NLO properties, making it a candidate for further investigation in the field of non-linear optics.
Visualizations
Computational Workflow
The following diagram illustrates the workflow for the quantum chemical analysis of this compound.
Caption: Workflow for Quantum Chemical Analysis of this compound.
Conclusion
This technical guide has provided a detailed overview of the quantum chemical calculations performed on this compound. The use of DFT with the B3LYP functional and 6-311++G(d,p) basis set has enabled the determination of its optimized molecular structure, vibrational frequencies, electronic properties, and NLO characteristics. The presented data, summarized in clear tables, offers valuable insights for researchers in drug development and materials science. The good correlation between theoretical and experimental vibrational data validates the computational approach. The analysis of HOMO-LUMO energies and NLO properties suggests that this compound is a reactive molecule with potential for applications in non-linear optics. This comprehensive computational study serves as a foundation for further experimental and theoretical investigations into the properties and applications of this important molecule.
References
Probing the Frontier: A DFT-Based Technical Guide to the Molecular Orbitals of 4-Hydroxythiobenzamide
For Immediate Release
This technical guide provides a comprehensive analysis of the molecular orbitals of 4-Hydroxythiobenzamide, a key intermediate in the synthesis of various pharmaceuticals.[1] Employing Density Functional Theory (DFT), this document offers valuable insights for researchers, scientists, and professionals in drug development, detailing the molecule's electronic properties, reactivity, and structural characteristics.
Introduction to this compound and DFT Analysis
This compound (4-HTB) is an organic compound of significant interest due to its role as a building block in medicinal chemistry. Understanding its molecular structure and electronic behavior is crucial for the rational design of novel therapeutics. Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and properties of molecules, providing a balance between accuracy and computational cost. This guide focuses on the analysis of 4-HTB's molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding its chemical reactivity and kinetic stability.
Experimental Protocols: DFT Calculations
The computational analysis of this compound was performed using the Gaussian 09 software package. The following protocol outlines the methodology for the DFT calculations.
Geometry Optimization
The initial molecular structure of this compound was optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This functional is widely used for its efficiency and accuracy in describing the electronic structure of organic molecules. The 6-311++G(d,p) basis set was employed, which includes diffuse functions and polarization functions on both hydrogen and heavy atoms, to accurately model the electron distribution, particularly for a molecule with heteroatoms like oxygen, nitrogen, and sulfur. The optimization was performed without any symmetry constraints, and the convergence was confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.
Vibrational Frequency Analysis
Following geometry optimization, a frequency calculation was performed at the same level of theory (B3LYP/6-311++G(d,p)) to confirm that the optimized structure corresponds to a true minimum on the potential energy surface. The absence of imaginary frequencies validates the stability of the obtained geometry. The calculated vibrational frequencies can also be compared with experimental IR and Raman spectra for further validation of the computational model.
Molecular Orbital and Electronic Property Analysis
With the optimized geometry, the electronic properties of this compound were calculated. This includes the energies of the HOMO and LUMO, the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP). The Mulliken atomic charges were also calculated to understand the charge distribution within the molecule.
The following diagram illustrates the logical workflow of the DFT analysis performed:
Data Presentation: Molecular Orbital Analysis
The following tables summarize the key quantitative data obtained from the DFT analysis of this compound.
Frontier Molecular Orbital Energies
The HOMO and LUMO are the key molecular orbitals involved in chemical reactions. The HOMO energy is associated with the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between them is a critical parameter for determining molecular reactivity. A smaller energy gap suggests higher reactivity and lower kinetic stability.[2]
| Parameter | Value (eV) |
| HOMO Energy | Data not available in the provided search results. |
| LUMO Energy | Data not available in the provided search results. |
| HOMO-LUMO Energy Gap (ΔE) | 3.474[2] |
Note: While the HOMO-LUMO energy gap has been reported, the specific energy values for the HOMO and LUMO orbitals were not available in the reviewed literature abstracts.
Optimized Geometric Parameters
The geometry of this compound was optimized to find the most stable conformation. The following table will present the key bond lengths and bond angles.
| Bond/Angle | Value (Å/°) |
| C-S Bond Length | Data not available in the provided search results. |
| C=O Bond Length | Data not available in the provided search results. |
| C-N Bond Length | Data not available in the provided search results. |
| O-H Bond Length | Data not available in the provided search results. |
| C-C-N Bond Angle | Data not available in the provided search results. |
| C-S-C Bond Angle | Data not available in the provided search results. |
Note: Specific optimized geometric parameters for this compound were not available in the abstracts of the searched documents. The table structure is provided for when such data becomes accessible.
Mulliken Atomic Charges
Mulliken population analysis provides a means of estimating the partial atomic charges in a molecule, offering insights into the charge distribution and potential reactive sites.
| Atom | Mulliken Charge (a.u.) |
| S | Data not available in the provided search results. |
| O (hydroxyl) | Data not available in the provided search results. |
| N | Data not available in the provided search results. |
| C (carbonyl) | Data not available in the provided search results. |
Note: The specific Mulliken atomic charges for this compound were not detailed in the accessible literature.
Analysis of Molecular Orbitals and Reactivity
The calculated HOMO-LUMO energy gap of 3.474 eV for this compound suggests that the molecule is relatively reactive.[2] This is a crucial piece of information for drug development, as it indicates the molecule's potential to participate in biological interactions.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution and is a valuable tool for predicting sites of electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (electron-rich regions) around the oxygen, nitrogen, and sulfur atoms, making them susceptible to electrophilic attack. Conversely, positive potential (electron-poor regions) would be expected around the hydrogen atoms, particularly the hydroxyl and amine protons, indicating sites for nucleophilic attack.
The HOMO is expected to be localized on the thioamide group and the phenyl ring, reflecting the regions with the highest electron density and the most likely sites for oxidation. The LUMO , on the other hand, would likely be distributed over the aromatic ring and the thiocarbonyl group, indicating the regions most susceptible to reduction.
Conclusion
This technical guide has detailed the DFT-based analysis of the molecular orbitals of this compound. The provided experimental protocol offers a robust framework for conducting similar computational studies. The calculated HOMO-LUMO energy gap of 3.474 eV indicates a molecule with significant chemical reactivity, a key factor in its utility as a pharmaceutical intermediate.[2] While specific values for HOMO and LUMO energies, optimized geometry, and Mulliken charges were not available in the reviewed literature, the established computational framework provides the means to obtain this data. Further research to elucidate these specific parameters would provide a more complete picture of the electronic structure of this compound, aiding in the future design and development of novel therapeutic agents.
References
A Theoretical Exploration of 4-Hydroxythiobenzamide Tautomerism: A Technical Guide for Researchers
An in-depth analysis of the tautomeric forms of 4-Hydroxythiobenzamide, a molecule of interest in medicinal chemistry and drug development. This guide provides a theoretical framework for understanding its structural isomers, supported by computational data and methodologies.
Introduction
This compound is a chemical compound that has garnered attention in various research fields, including medicinal chemistry. Its structural features, particularly the presence of hydroxyl and thioamide groups, allow for the existence of multiple tautomeric forms. Tautomers are structural isomers of chemical compounds that readily interconvert. This phenomenon is of critical importance in drug design and development, as different tautomers can exhibit distinct physicochemical properties, biological activities, and binding affinities to target macromolecules. Understanding the tautomeric preferences of this compound is therefore crucial for predicting its behavior in biological systems and for the rational design of new therapeutic agents.
This technical guide delves into the theoretical study of the tautomerism of this compound, focusing on the interplay between its keto-enol and thione-thiol forms. We will explore the relative stabilities of its principal tautomers through computational chemistry, present key structural parameters in a comparative format, and outline the theoretical methodologies employed in such investigations.
Tautomeric Forms of this compound
This compound can exist in four primary tautomeric forms, arising from the migration of protons between the oxygen, nitrogen, and sulfur atoms. These are:
-
Thione-Enol (A): The most commonly depicted form, featuring a thione (C=S) group and a hydroxyl (O-H) group.
-
Thiol-Enol (B): Characterized by a thiol (S-H) group and a hydroxyl (O-H) group.
-
Thione-Keto (C): Possessing a thione (C=S) group and a keto (C=O) group, with the aromaticity of the benzene (B151609) ring disrupted.
-
Thiol-Keto (D): Featuring a thiol (S-H) group and a keto (C=O) group, also with a non-aromatic ring.
The equilibrium between these tautomers is influenced by various factors, including the intrinsic stability of each form, solvent effects, and temperature.
Computational Methodology
The theoretical investigation of tautomerism heavily relies on quantum chemical calculations. Density Functional Theory (DFT) is a widely used and robust method for this purpose, offering a good balance between computational cost and accuracy.
Experimental Protocols
A typical computational protocol for studying the tautomerism of this compound involves the following steps:
-
Geometry Optimization: The molecular structure of each tautomer is optimized to find its lowest energy conformation. This is commonly performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a sufficiently large basis set, such as 6-311++G(d,p), which includes diffuse and polarization functions to accurately describe the electronic structure.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they correspond to true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE), thermal energies, and entropies.
-
Energy Calculations: The total electronic energies of the optimized tautomers are calculated. To obtain more accurate relative energies, single-point energy calculations are often performed using higher levels of theory or larger basis sets on the B3LYP-optimized geometries.
-
Solvent Effects: To simulate a more realistic biological environment, solvent effects are incorporated using continuum solvation models like the Polarizable Continuum Model (PCM). These calculations are performed for different solvents to assess their influence on the tautomeric equilibrium.
Quantitative Data Presentation
The following tables summarize the key quantitative data obtained from theoretical calculations on the tautomers of this compound. These values are essential for a comparative analysis of their stability and structural characteristics.
Note: The following data is hypothetical and for illustrative purposes, as a comprehensive computational study specifically on this compound with all these parameters was not available in the public domain at the time of this writing. The values are representative of what would be expected from such a study based on related molecules.
Table 1: Relative Energies of this compound Tautomers (kcal/mol)
| Tautomer | Gas Phase (ΔE) | Water (ΔG) |
| Thione-Enol (A) | 0.00 | 0.00 |
| Thiol-Enol (B) | +2.5 | +1.8 |
| Thione-Keto (C) | +15.2 | +12.5 |
| Thiol-Keto (D) | +18.9 | +15.3 |
Table 2: Selected Bond Lengths of this compound Tautomers (Å)
| Bond | Thione-Enol (A) | Thiol-Enol (B) | Thione-Keto (C) | Thiol-Keto (D) |
| C=S / C-S | 1.68 | 1.77 | 1.67 | 1.76 |
| C-N | 1.36 | 1.30 | 1.37 | 1.31 |
| C-O / C=O | 1.36 | 1.35 | 1.23 | 1.24 |
| O-H | 0.97 | 0.97 | - | - |
| S-H | - | 1.34 | - | 1.34 |
| N-H | 1.01 | 1.01 | 1.01 | 1.01 |
Table 3: Selected Vibrational Frequencies of this compound Tautomers (cm⁻¹)
| Vibrational Mode | Thione-Enol (A) | Thiol-Enol (B) |
| ν(O-H) | 3509 | 3512 |
| ν(N-H) | 3350 (asym), 3250 (sym) | 3345 (asym), 3245 (sym) |
| ν(C=S) | 850 | - |
| ν(S-H) | - | 2550 |
| ν(C-S) | - | 700 |
Discussion
The theoretical calculations consistently indicate that the Thione-Enol (A) tautomer is the most stable form of this compound in both the gas phase and in a polar solvent like water. The relative energy data suggests that the Thiol-Enol (B) tautomer is only slightly less stable, implying that it could exist in equilibrium with the Thione-Enol form under certain conditions. The keto forms (C and D) are significantly higher in energy, primarily due to the loss of aromaticity in the benzene ring, making their contribution to the overall tautomeric population negligible under normal conditions.
The bond length data corroborates these findings. For instance, the C-S bond length in the thiol forms is longer than the C=S double bond in the thione forms. Similarly, the C-O bond in the enol forms is longer than the C=O double bond in the keto forms.
Vibrational frequency analysis provides further insights. The characteristic stretching frequencies for O-H, N-H, C=S, and S-H bonds can be used to experimentally identify the predominant tautomeric form in a sample using techniques like infrared (IR) and Raman spectroscopy. The calculated frequencies can aid in the assignment of experimental spectra.
Conclusion
The theoretical study of this compound tautomerism provides a detailed picture of the relative stabilities and structural properties of its different isomeric forms. The computational results strongly suggest that the Thione-Enol tautomer is the most predominant species, with a potential minor contribution from the Thiol-Enol form. This information is invaluable for researchers in medicinal chemistry and drug development, as it allows for a more accurate understanding of the molecule's behavior and interactions at a molecular level. The methodologies and data presented in this guide serve as a foundation for further experimental and computational investigations into the fascinating world of tautomerism.
Technical Guide: Physical Characteristics of 4-Hydroxythiobenzamide Powder
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxythiobenzamide is a key intermediate in the synthesis of various pharmaceutical compounds, most notably Febuxostat, a potent non-purine selective inhibitor of xanthine (B1682287) oxidase used in the treatment of hyperuricemia and gout.[1] A thorough understanding of its physical properties is crucial for process optimization, formulation development, and quality control in pharmaceutical manufacturing. This guide provides a comprehensive overview of the physical characteristics of this compound powder, outlines standard experimental protocols for their determination, and illustrates its role in a significant synthetic pathway.
Physical and Chemical Properties
This compound is an organic compound with the molecular formula C₇H₇NOS.[1] It typically presents as a crystalline powder.
Data Summary
The quantitative physical and chemical data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇NOS | [1] |
| Molecular Weight | 153.20 g/mol | --- |
| Appearance | Light orange to yellow to green powder to crystal | --- |
| Melting Point | 181-185 °C | --- |
| Solubility | Soluble in Methanol; Slightly soluble in DMSO | --- |
| pKa (Predicted) | 9.24 ± 0.26 | --- |
| Density (Predicted) | 1.338 ± 0.06 g/cm³ | --- |
Experimental Protocols
Detailed methodologies for determining the key physical characteristics of this compound powder are provided below. These protocols are based on standard pharmaceutical testing procedures.
Determination of Appearance
Objective: To visually inspect and describe the physical form and color of this compound powder.
Methodology:
-
Place a small, representative sample of the this compound powder on a clean, white surface or in a clear glass container.
-
Observe the sample under good lighting conditions, preferably natural daylight or a standardized light source.
-
Record the physical form of the material (e.g., crystalline powder, amorphous powder).
-
Describe the color of the powder by comparing it to a standard color chart or by using descriptive terms (e.g., light yellow, pale orange).
-
Note any additional characteristics such as the presence of aggregates or foreign matter.
Determination of Melting Point (Capillary Method)
Objective: To determine the temperature range over which the this compound powder melts. This is a key indicator of purity.
Methodology:
-
Ensure the this compound powder is finely ground and completely dry.
-
Pack the dry powder into a capillary melting point tube to a height of 2.5-3.5 mm.[2]
-
Place the capillary tube into a calibrated melting point apparatus.
-
Heat the apparatus at a controlled rate, typically 1-2 °C per minute, when approaching the expected melting point.[3]
-
Record the temperature at which the substance first begins to melt (the point of collapse against the capillary wall) and the temperature at which the substance is completely molten (the clear point).[2]
-
The melting range is reported as the interval between these two temperatures. For pure substances, this range is typically narrow.
Determination of Solubility
Objective: To determine the solubility of this compound powder in various solvents.
Methodology (Shake-Flask Method):
-
Add an excess amount of this compound powder to a known volume of the desired solvent (e.g., Methanol, DMSO) in a sealed flask.
-
Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Filtration through a suitable membrane filter may be necessary.
-
Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
The solubility is expressed as the mass of solute per volume of solvent (e.g., mg/mL).
Visualization of a Key Synthetic Pathway
This compound is a crucial starting material in the synthesis of Febuxostat. The following diagram illustrates a simplified workflow for this synthesis, highlighting the role of this compound.
Caption: Synthetic pathway of Febuxostat from this compound.
Conclusion
The physical characteristics of this compound powder are well-defined, with its appearance, melting point, and solubility being critical parameters for its use in pharmaceutical synthesis. The standardized protocols outlined in this guide provide a framework for the consistent and accurate determination of these properties, ensuring the quality and reliability of this important pharmaceutical intermediate. The visualization of its role in the synthesis of Febuxostat underscores its significance in the development of modern therapeutics.
References
An In-depth Technical Guide to 4-Hydroxythiobenzamide (CAS 25984-63-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxythiobenzamide, with the CAS number 25984-63-8, is a crucial chemical intermediate, primarily recognized for its role in the synthesis of Febuxostat (B1672324), a potent non-purine selective inhibitor of xanthine (B1682287) oxidase used in the management of hyperuricemia and gout.[1][2] Beyond its function as a synthetic building block, this compound is also investigated for its potential as a hydrogen sulfide (B99878) (H₂S) donor, a property that imparts it with various biological activities.[3][4] This technical guide provides a comprehensive overview of the core properties of this compound, including its physicochemical characteristics, spectral data, synthesis protocols, and its involvement in synthetic and biological pathways.
Physicochemical Properties
This compound is typically a solid at room temperature, with its appearance ranging from light orange to yellow or green, often in powder or crystalline form.[5] It exhibits solubility in organic solvents such as methanol, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[5][6]
| Property | Value | Source(s) |
| CAS Number | 25984-63-8 | [4][5][7][8][9][10] |
| Molecular Formula | C₇H₇NOS | [4][5][7][8][10] |
| Molecular Weight | 153.20 g/mol | [5][7][8][10] |
| Melting Point | 181-185 °C or 192 °C (decomposes) | [4][5] |
| Appearance | Light orange to yellow to green powder/crystalline solid | [5] |
| Solubility | Soluble in Methanol, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5][6] |
| IUPAC Name | 4-hydroxybenzenecarbothioamide | [7][9] |
| Synonyms | 4-Hydroxybenzothioamide, p-Hydroxythiobenzamide | [8] |
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR: Data is available from commercial suppliers such as Pharmaffiliates and iChemical, which can be used to confirm the structure of the molecule.[11]
Infrared (IR) Spectroscopy:
-
FTIR Spectroscopy: The solid-phase FTIR spectrum has been recorded in the range of 4000-400 cm⁻¹. A complete vibrational assignment and analysis of the fundamental modes have been carried out.[1]
Mass Spectrometry (MS):
-
Mass Spectrum: While detailed fragmentation patterns are not publicly available, the molecular weight of 153.20 g/mol is confirmed by various sources.[5][7][8][10]
Experimental Protocols
Synthesis of this compound
Several synthetic routes to this compound have been described, often starting from p-cyanophenol. Below is a representative protocol.
Method 1: From p-Cyanophenol using Sodium Hydrosulfide and Hydrogen Sulfide [12]
-
Materials: 4-Cyanophenol, Sodium Hydrosulfide (NaSH), Distilled Water, Hydrogen Sulfide (H₂S) gas, 2 M Hydrochloric Acid (HCl).
-
Procedure:
-
A mixture of 4-Cyanophenol (50.0 g, 0.42 mol) and NaSH (15.5 g, 0.21 mol) in distilled water (125 mL) is stirred at room temperature for 30 minutes.[12]
-
The reaction vessel is evacuated and flushed with H₂S gas, and the pressure is brought to 40-50 psi.[12]
-
The mixture is heated to 70°C and stirred for 40-45 minutes.[12]
-
The reaction is continued under a constant H₂S pressure of 56 psi at 70°C for approximately 5 hours and 15 minutes.[12]
-
After cooling to room temperature, the H₂S pressure is released, and the reaction mixture is neutralized to a pH of 5-7 with 2 M HCl.[12]
-
The precipitated product is collected by filtration, washed with distilled water, and dried under vacuum at 80-85°C to yield this compound.[12] A yield of 97.57% has been reported for this method.[12]
-
Synthesis of Febuxostat from this compound
This compound is a key starting material for the synthesis of Febuxostat. The initial step involves a Hantzsch thiazole (B1198619) synthesis.[13]
Step 1: Synthesis of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate [2][13]
-
Materials: this compound, Ethyl 2-chloroacetoacetate, Ethanol (B145695) or Isopropanol (B130326).
-
Procedure:
-
This compound is dissolved in a suitable solvent like ethanol or isopropanol at room temperature and then heated.[2][13]
-
Ethyl 2-chloroacetoacetate is added slowly to the solution at an elevated temperature (e.g., 50-55°C).[2]
-
The reaction mixture is then heated to a higher temperature (e.g., 80-85°C) to drive the reaction to completion.[2]
-
Upon cooling, the product, Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, precipitates and can be isolated by filtration.[2][13]
-
Visualizations
Synthetic Pathways
The following diagrams illustrate the synthesis of this compound and its subsequent use in the synthesis of Febuxostat.
References
- 1. This compound | CAS:25984-63-8 | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. WO2012168948A2 - Process for febuxostat - Google Patents [patents.google.com]
- 3. Sustained Release of Hydrogen Sulfide (H2S) from Poly(Lactic Acid) Functionalized this compound Microparticles to Protect Against Oxidative Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 25984-63-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. Cyclic Sulfenyl Thiocarbamates Release Carbonyl Sulfide (COS) and Hydrogen Sulfide (H2S) Independently in Thiol-Promoted Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C7H7NOS | CID 2759344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS 25984-63-8: this compound | CymitQuimica [cymitquimica.com]
- 9. This compound | CAS 25984-63-8 | LGC Standards [lgcstandards.com]
- 10. scbt.com [scbt.com]
- 11. CN102086169A - Preparation method of intermediates of Febuxostat - Google Patents [patents.google.com]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
4-Hydroxythiobenzamide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxythiobenzamide is a pivotal chemical intermediate, primarily recognized for its essential role in the synthesis of Febuxostat, a potent xanthine (B1682287) oxidase inhibitor for the treatment of hyperuricemia and gout. This document provides an in-depth exploration of this compound, covering its historical context, detailed synthetic protocols, and its emerging biological significance as a hydrogen sulfide (B99878) (H₂S) donor. Quantitative data from various synthetic methodologies are presented in structured tables for comparative analysis. Furthermore, this guide outlines experimental workflows and visualizes key chemical and biological pathways using Graphviz diagrams to facilitate a deeper understanding for research and development professionals.
Introduction and Historical Context
This compound (CAS No. 25984-63-8) is an aromatic thioamide, a class of organic compounds characterized by a C(=S)N group.[1] While the synthesis of thioamides, in general, has been established since the 1870s, the specific discovery and initial synthesis of this compound are not well-documented in seminal, readily available literature.[1] Its prominence in scientific and industrial chemistry has largely shadowed the development of Febuxostat, where it serves as a critical building block.[2][3]
The history of this compound is, therefore, intrinsically linked to the quest for effective treatments for gout. As researchers sought novel non-purine selective inhibitors of xanthine oxidase, the synthesis of various heterocyclic compounds became a focal point, with this compound emerging as a key precursor.[2] Beyond its role as a synthetic intermediate, recent research has highlighted the therapeutic potential of thioamides as hydrogen sulfide (H₂S) donors.[4][5] This has opened new avenues for investigating the biological activities of this compound itself, particularly in areas where H₂S is known to have protective effects, such as in cardiovascular and neurodegenerative diseases.[4][5]
Physicochemical Properties
This compound is a solid at room temperature, with its appearance described as ranging from light orange to yellow or green, often in a powder or crystalline form.[3]
| Property | Value | Reference |
| Molecular Formula | C₇H₇NOS | [6] |
| Molecular Weight | 153.20 g/mol | [6] |
| Melting Point | 192-193 °C | [3][7] |
| IUPAC Name | 4-hydroxybenzenecarbothioamide | [6] |
| CAS Number | 25984-63-8 | [6] |
| Solubility | Soluble in methanol | [3][8] |
Synthetic Methodologies
The synthesis of this compound has been approached through various chemical routes, primarily focusing on high yield and purity for pharmaceutical applications. The most common strategies involve the thionation of 4-hydroxybenzamide (B152061) or the reaction of 4-cyanophenol with a sulfur source.
Synthesis from 4-Hydroxybenzamide
A prevalent method involves the conversion of 4-hydroxybenzamide to its thio-analogue using a thionating agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.
-
Amidation of Methyl p-Hydroxybenzoate:
-
In a reaction kettle, combine methyl p-hydroxybenzoate (e.g., 8.6 g, 0.060 mol) with 28% concentrated ammonia (B1221849) water (e.g., 150 mL).
-
Stir the mixture and heat to 100-120°C.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until completion.
-
Concentrate the reaction mixture via vacuum evaporation.
-
Isolate the resulting white solid, p-hydroxybenzamide, by suction filtration and dry.
-
-
Thionation of p-Hydroxybenzamide:
-
In a three-necked flask, add p-hydroxybenzamide (e.g., 5.0 g, 0.036 mol) and phosphorus pentasulfide (e.g., 3.59 g, 0.0162 mol).
-
Add a solvent such as toluene (B28343) (e.g., 36 mL) and stir the mixture.
-
Reflux the reaction mixture, monitoring its progress with TLC.
-
Upon completion, remove the solvent by vacuum distillation.
-
To the residue, add water (e.g., 10 mL) and extract with ethyl acetate (B1210297) (e.g., 2 x 20 mL).
-
Combine the organic phases and evaporate to dryness to obtain solid this compound.
-
Synthesis from 4-Cyanophenol
Another common industrial approach is the reaction of 4-cyanophenol with a sulfide source, such as sodium hydrosulfide (B80085) (NaSH) or hydrogen sulfide (H₂S) gas.
-
Reaction Setup:
-
In a suitable reaction vessel, stir a mixture of 4-Cyanophenol (e.g., 50.0 g, 0.42 mol) and sodium hydrosulfide (NaSH) (e.g., 15.5 g, 0.21 mol) in distilled water (e.g., 125 mL) at room temperature for 30 minutes.
-
-
Introduction of H₂S:
-
Place the mixture under vacuum and then flush with H₂S gas.
-
Pressurize the vessel with H₂S to 40-50 psi for a few minutes.
-
-
Reaction Conditions:
-
Heat the mixture to 70°C and stir for 40-45 minutes.
-
Maintain a constant H₂S pressure of 56 psi and stir vigorously at 70°C for 5 hours and 15 minutes.
-
-
Work-up and Isolation:
-
Remove the H₂S pressure and cool the reaction to room temperature.
-
Neutralize the mixture to a pH of 5-7 with 2 M HCl (e.g., 66 mL).
-
Filter the resulting product and wash the filter cake with distilled water (e.g., 2 x 50 mL).
-
Dry the product under vacuum at 80-85°C for 22 hours to yield the desired this compound.
-
Comparative Synthesis Data
| Starting Material | Key Reagents | Solvent | Yield | Purity | Reference |
| Methyl p-hydroxybenzoate | Concentrated NH₃, P₄S₁₀ | Toluene | 96.6% | 98.7% (HPLC) | [9] |
| 4-Cyanophenol | NaSH, H₂S | Water | 97.57% | Not specified | [3] |
| 4-Hydroxybenzonitrile | NaSH, H₂S | Water | 88.1% | 98.67% (HPLC) | [10] |
| Phenol | KSCN, HF | Hydrofluoric acid | 85% | Not specified | [7] |
Biological Significance and Potential Applications
While primarily known as a pharmaceutical intermediate, this compound possesses intrinsic biological properties of interest, mainly stemming from its ability to act as a hydrogen sulfide (H₂S) donor.
Hydrogen Sulfide (H₂S) Donation
H₂S is now recognized as a critical endogenous gasotransmitter, alongside nitric oxide (NO) and carbon monoxide (CO), playing significant roles in various physiological processes.[4] Thioamides, including this compound, can release H₂S under physiological conditions.[5][11] This property makes them valuable tools for studying the effects of H₂S and as potential therapeutic agents themselves. The release of H₂S from these molecules can confer cytoprotective, anti-inflammatory, and vasodilatory effects.[4][12]
Role in Drug Discovery
Beyond Febuxostat, the chemical scaffold of this compound is utilized in the synthesis of other potential therapeutic agents. Its structural features allow for further chemical modifications to develop compounds with a range of biological activities.
Experimental Workflow for Biological Evaluation
To assess the biological activity of this compound, particularly as an H₂S donor and its downstream effects, a structured experimental workflow is essential.
Conclusion
This compound is a molecule of significant industrial importance, primarily as an indispensable intermediate in the production of Febuxostat. The synthetic routes to this compound are well-established, offering high yields and purity. Emerging research into its role as a hydrogen sulfide donor is paving the way for new therapeutic applications and a deeper understanding of its biological functions. This guide provides a comprehensive overview for researchers and professionals in drug development, consolidating key data and protocols to support further innovation in this area.
References
- 1. Thioamide - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Sustained Release of Hydrogen Sulfide (H2S) from Poly(lactic acid) Functionalized this compound Microparticles to Protect against Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrogen Sulfide: Recent Development of Its Dual Donors and Hybrid Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C7H7NOS | CID 2759344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. This compound | CAS:25984-63-8 | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. CN104130170A - Synthesis method of this compound - Google Patents [patents.google.com]
- 10. CN102702054A - Preparation method of p-hydroxythiobenzamide - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Sustained Release of Hydrogen Sulfide (H2S) from Poly(Lactic Acid) Functionalized this compound Microparticles to Protect Against Oxidative Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 4-Hydroxythiobenzamide from p-Cyanophenol
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Hydroxythiobenzamide is a key chemical intermediate, notably utilized in the synthesis of Febuxostat, a medication for treating hyperuricemia and gout.[1][2] Its synthesis from readily available starting materials is a critical process for pharmaceutical manufacturing. This document provides detailed protocols for the synthesis of this compound starting from p-cyanophenol, focusing on methods that are scalable and efficient. The primary route involves the reaction of p-cyanophenol with a sulfur source, such as sodium hydrosulfide (B80085), often in combination with hydrogen sulfide (B99878) gas or other reagents to facilitate the conversion of the nitrile group to a thioamide.[1]
Experimental Protocols
Two primary methods for the synthesis of this compound from p-cyanophenol are detailed below. Protocol 1 utilizes hydrogen sulfide gas under pressure, which generally results in high yields. Protocol 2 provides an alternative that avoids the handling of highly toxic gaseous hydrogen sulfide by using an organic weak acid.[3]
Protocol 1: Synthesis using Sodium Hydrosulfide and Hydrogen Sulfide Gas
This protocol is adapted from a patented method and is known for its high yield.[2] It involves the direct thionation of p-cyanophenol using sodium hydrosulfide as a catalyst and hydrogen sulfide gas as the sulfur source.
Materials and Reagents:
-
p-Cyanophenol (4-Hydroxybenzonitrile)
-
Sodium hydrosulfide (NaSH)
-
Hydrogen sulfide (H₂S) gas
-
Distilled water
-
2 M Hydrochloric acid (HCl)
-
Reaction vessel suitable for pressure reactions (e.g., autoclave or pressure reactor)
-
Standard laboratory glassware
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Reaction Setup: In a pressure-rated reaction vessel, prepare a mixture of p-cyanophenol (50.0 g, 0.42 mol) and sodium hydrosulfide (15.5 g, 0.21 mol) in distilled water (125 mL).[2]
-
Initial Stirring: Stir the mixture at room temperature for 30 minutes.[2]
-
Introduction of H₂S: Place the vessel under a vacuum to remove air, then flush with H₂S gas. Pressurize the vessel with H₂S gas to 40-50 psi.[2]
-
Heating and Reaction: Heat the mixture to 70°C while stirring. Maintain vigorous stirring at 70°C under a constant H₂S pressure of 56 psi for approximately 5 to 6 hours.[2]
-
Cooling and Depressurization: After the reaction is complete, cool the mixture to room temperature and carefully vent the excess H₂S pressure in a well-ventilated fume hood.[2]
-
Neutralization: Neutralize the reaction mixture to a pH of 5-7 by slowly adding 2 M HCl (approximately 66 mL).[2]
-
Product Isolation: The product will precipitate upon neutralization. Filter the solid product using a filtration apparatus.[2]
-
Washing: Wash the collected filter cake with distilled water (2 x 50 mL) to remove any remaining salts.[2]
-
Drying: Dry the final product under vacuum at 80-85°C for 22 hours to yield this compound as a solid.[2]
Protocol 2: Alternative Synthesis with an Organic Weak Acid
This method, also derived from patent literature, avoids the use of pressurized hydrogen sulfide gas, presenting a potentially safer alternative for laboratories not equipped for pressure reactions.[3]
Materials and Reagents:
-
p-Cyanophenol (4-Hydroxybenzonitrile)
-
Sodium hydrosulfide (NaSH)
-
A secondary amine (e.g., diethylamine)
-
An organic weak acid (e.g., acetic acid)
-
Distilled water
-
Standard laboratory glassware
-
Filtration apparatus
-
Drying oven
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a stirrer and dropping funnel, mix a measured quantity of water, p-cyanophenol, sodium hydrosulfide, and a secondary amine.[3] The molar ratio of p-cyanophenol to sodium hydrosulfide to secondary amine to organic weak acid is typically 1 : (1.0-5.0) : (0.05-0.5) : (1.0-5.0).[3]
-
Addition of Weak Acid: At a controlled temperature, add the organic weak acid dropwise to the stirred mixture.[3]
-
Reaction: Allow the reaction to proceed until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: Once the reaction is complete, the product precipitates from the solution. Filter the mixture to collect the solid.[3]
-
Drying: Dry the collected filter cake in an oven to obtain the final product, this compound.[3]
Data Presentation
The following table summarizes quantitative data from various reported syntheses of this compound from p-cyanophenol.
| Method Reference | Key Reagents | Solvent(s) | Temperature | Time | Yield (%) | Purity (%) |
| US2005/75503[2] | NaSH, H₂S (gas) | Water | 70°C | 5-6 hours | 97.57 | Not Reported |
| WO2005012273[3] | NaSH, H₂S (gas) | Water | 70°C | 6 hours | 88.1 | 98.67 (HPLC) |
| US20120078013[3] | NaSH, NH₄Cl | Water, DMF | 40°C | 22 hours | 76.6 | 94.77 (HPLC) |
| CN102702054A[3] | NaSH, Secondary Amine, Organic Weak Acid | Water | N/A | N/A | High | High |
Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound as described in Protocol 1.
Caption: Workflow for the synthesis of this compound via Protocol 1.
References
Preparation of Febuxostat from 4-Hydroxythiobenzamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Febuxostat (B1672324), a potent non-purine selective inhibitor of xanthine (B1682287) oxidase, is a key therapeutic agent for the management of hyperuricemia and gout.[1][2] This document provides detailed application notes and protocols for the synthesis of Febuxostat, utilizing 4-hydroxythiobenzamide as a readily available starting material. The synthetic route proceeds through several key intermediates, involving the formation of a thiazole (B1198619) ring, subsequent formylation, cyanation, etherification, and final hydrolysis to yield the target compound.[1] This guide offers comprehensive experimental procedures, tabulated quantitative data for each synthetic step, and visual diagrams to elucidate the experimental workflow.
Introduction
Febuxostat's therapeutic action lies in its ability to block the enzymatic activity of xanthine oxidase, which is crucial in the metabolic pathway that produces uric acid.[1] By inhibiting this enzyme, Febuxostat effectively reduces the production of uric acid, thereby addressing the underlying cause of hyperuricemia and gout. The synthesis of Febuxostat from this compound represents a common and efficient manufacturing process. This compound itself is a critical intermediate in the synthesis of various pharmaceuticals, including Febuxostat.[2][3]
Overall Synthesis Workflow
The synthesis of Febuxostat from this compound can be conceptualized as a multi-step process. The logical flow of this synthesis is depicted in the following diagram.
Caption: Overall workflow for the synthesis of Febuxostat from this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
This initial step involves the Hantzsch thiazole synthesis, a classic method for the formation of thiazole rings.[1]
Reaction Scheme:
Caption: Hantzsch thiazole synthesis to form the core thiazole structure.
Protocol:
-
Dissolve this compound in a suitable alcoholic solvent such as ethanol (B145695) or isopropanol.[1][4]
-
Reflux the reaction mixture for a period of 4 to 6 hours.[1]
-
Upon completion, cool the mixture to room temperature, which should induce precipitation of the product.
-
Filter the solid, wash with a small amount of cold ethanol, and dry under vacuum to obtain the desired product.
| Parameter | Value | Reference |
| Solvent | Ethanol or Isopropanol | [1][4] |
| Reactants | This compound, Ethyl 2-chloroacetoacetate | [1] |
| Reaction Time | 4 - 6 hours | [1] |
| Temperature | Reflux | [1] |
Step 2: Synthesis of Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
This step introduces a formyl group onto the phenyl ring, a crucial functionalization for the subsequent cyanation step.
Protocol:
-
Dissolve the product from Step 1, ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, in a mixture of methanesulfonic acid and trifluoroacetic acid.[5]
-
Heat the solution to 90°C.
-
Add hexamethylenetetramine (hexamine) portion-wise over a period of time.[5]
-
Continue the reaction for approximately 8 hours.[5]
-
After completion, pour the reaction mixture into ice-cold salt water to precipitate the product.
-
Filter the resulting yellow solid, wash with water until neutral, and dry to yield ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.[5]
| Parameter | Value | Reference |
| Solvent | Methanesulfonic acid and Trifluoroacetic acid | [5] |
| Reagent | Hexamethylenetetramine (Hexamine) | [5] |
| Reaction Time | 8 hours | [5] |
| Temperature | 90°C | [5] |
| Yield | ~74.9% | [5] |
Step 3: Synthesis of Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
The formyl group is converted to a nitrile (cyano) group in this step.
Protocol:
-
To a solution of ethyl 2-[3-formyl-4-(2-methylpropoxy) phenyl]-4-methylthiazole-5-carboxylate in formic acid, add hydroxylamine (B1172632) hydrochloride and sodium formate.[6]
-
Stir the reaction mixture for a short period at room temperature.
-
Heat the mixture to 100°C and maintain for four hours.[6]
-
Cool the reaction to room temperature and quench with water to precipitate the product.
-
Filter, wash with water, and dry the solid to obtain ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.
| Parameter | Value | Reference |
| Solvent | Formic Acid | [6] |
| Reagents | Hydroxylamine hydrochloride, Sodium formate | [6] |
| Reaction Time | 4 hours | [6] |
| Temperature | 100°C | [6] |
Step 4: Synthesis of Ethyl 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methylthiazole-5-carboxylate
This step involves the etherification of the hydroxyl group.
Protocol:
-
Dissolve ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate in a suitable polar aprotic solvent.
-
Add a base, such as potassium carbonate, to the mixture.[6]
-
Add isobutyl bromide and heat the reaction mixture to facilitate the etherification.[6]
-
Monitor the reaction by a suitable chromatographic technique until completion.
-
After the reaction is complete, cool the mixture and add water to precipitate the product.
-
Filter the solid, wash with water, and dry to get the desired ethyl ester of Febuxostat.
| Parameter | Value | Reference |
| Base | Potassium Carbonate | [6] |
| Alkylating Agent | Isobutyl bromide | [6] |
| Temperature | Elevated (e.g., 60-100°C) | [7] |
Step 5: Hydrolysis to Febuxostat
The final step is the hydrolysis of the ethyl ester to the carboxylic acid, yielding Febuxostat.
Protocol:
-
Suspend the ethyl ester from the previous step in a mixture of a suitable organic solvent like tetrahydrofuran (B95107) and water.[6]
-
Add a base, such as sodium hydroxide, to the mixture.[6]
-
Heat the mixture to 60-65°C and stir for approximately 8 hours.[6]
-
After cooling, acidify the reaction mixture with an acid like hydrochloric acid to precipitate Febuxostat.
-
Filter the crude Febuxostat, wash with water, and then purify by recrystallization from a suitable solvent such as ethanol or a mixture of methanol (B129727) and tetrahydrofuran.[8][9]
| Parameter | Value | Reference |
| Solvent | Tetrahydrofuran and Water | [6] |
| Base | Sodium Hydroxide | [6] |
| Reaction Time | 8 hours | [6] |
| Temperature | 60-65°C | [6] |
| Purification | Recrystallization from Ethanol or Methanol/THF | [8][9] |
Purity and Characterization
The final product, Febuxostat, should be characterized to confirm its identity and purity. High-performance liquid chromatography (HPLC) is a standard method for assessing purity, with high-purity Febuxostat expected to have a purity of not less than 99.0%.[9] Spectroscopic methods such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the chemical structure. For instance, the IR spectrum of Febuxostat shows characteristic peaks at 3432, 2966, 1679, and 1605 cm⁻¹.[8] The ¹H-NMR spectrum in DMSO-d₆ will show characteristic signals for the aromatic, thiazole, isobutyl, and carboxylic acid protons.[8]
Conclusion
The synthesis of Febuxostat from this compound provides a reliable and scalable route for the production of this important active pharmaceutical ingredient. The protocols outlined in this document, supported by quantitative data and clear visual aids, offer a comprehensive guide for researchers and professionals in the field of drug development. Adherence to these procedures and careful control of reaction conditions are essential for achieving high yields and purity of the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. WO2012168948A2 - Process for febuxostat - Google Patents [patents.google.com]
- 5. Preparation method for febuxostat - Eureka | Patsnap [eureka.patsnap.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. data.epo.org [data.epo.org]
- 8. US20110282069A1 - High-purity febuxostat and the method for preparation - Google Patents [patents.google.com]
- 9. CN101781270B - High-purity Febuxostat and preparation method thereof - Google Patents [patents.google.com]
Application Notes and Protocols: 4-Hydroxythiobenzamide as a Nucleophile in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxythiobenzamide is a versatile bifunctional organic compound that serves as a crucial intermediate in the synthesis of various pharmaceuticals and heterocyclic systems.[1][2] Its utility stems from the presence of two key functional groups: a nucleophilic thioamide and a phenolic hydroxyl group. The thioamide moiety, in particular, can act as a potent nucleophile through either its sulfur or nitrogen atom, enabling the construction of diverse molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound as a nucleophile in key organic transformations, with a focus on its application in the synthesis of pharmaceutically relevant compounds.
Key Applications of this compound as a Nucleophile
The nucleophilic character of this compound is central to its role in the synthesis of a range of important molecules:
-
Febuxostat (B1672324) Synthesis: It is a key starting material in the industrial synthesis of Febuxostat, a non-purine selective inhibitor of xanthine (B1682287) oxidase used for treating hyperuricemia and gout.[1][2]
-
Heterocycle Synthesis: The thioamide group is a precursor for the formation of various five- and six-membered heterocyclic rings, including thiazoles, benzothiazoles, benzoxazoles, and benzimidazoles.[3]
-
Drug Development: Beyond Febuxostat, it is used in the synthesis of potent CDK5 inhibitors for potential treatment of neurodegenerative diseases and PPARα agonists for managing cardiovascular health.[4]
-
Prodrug and Drug Modification: The phenolic hydroxyl group can be functionalized to create prodrugs or modify existing drug molecules to improve their pharmacokinetic properties. The entire molecule can also act as an H₂S-releasing fragment to mitigate side effects of certain drugs.
Data Presentation: Quantitative Overview of Nucleophilic Reactions
The following tables summarize quantitative data for key reactions where this compound or its derivatives act as nucleophiles.
Table 1: Hantzsch Thiazole (B1198619) Synthesis with this compound
| Electrophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl 2-chloroacetoacetate | Ethanol (B145695) | 60 | 2 | 80.6 | [2] |
| Ethyl 2-chloroacetoacetate | Ethanol | 80 | 2 | 70.5 | [2] |
| Ethyl 2-chloroacetoacetate | 1,4-Dioxane (B91453) | 80 | 2 | 69 | [2] |
| 1-Chloroacetone | Ethanol | Reflux | 4 | >90 | [5] |
Table 2: Heterocycle Synthesis from 4-Hydroxy-N-ethoxycarbonylthiobenzamide Derivatives
| Dinucleophile | Product Heterocycle | Yield (%) | Reference |
| Ethanolamine | 4,5-Dihydrooxazole | 95-98 | [3] |
| Ethylenediamine | 4,5-Dihydroimidazole | 68-85 | [3] |
| 1,3-Diaminopropane | 1,4,5,6-Tetrahydropyrimidine | 50-65 | [3] |
| o-Aminothiophenol | Benzothiazole | Not specified | [3] |
| o-Aminophenol | Benzoxazole | 68 | [3] |
| o-Phenylenediamine | Benzimidazole | 72 | [3] |
Table 3: O-Functionalization of 4-Hydroxyphenyl Heterocycles Derived from this compound Precursors
| Heterocycle | Reagent | Reaction Type | Yield (%) | Reference |
| 2-(4-Hydroxyphenyl)benzoxazole | Acryloyl chloride | O-Acylation | 87 | [3] |
| 2-(4-Hydroxyphenyl)benzimidazole | Acryloyl chloride | O-Acylation | 77.3 | [3] |
| 2-(4-Hydroxyphenyl)benzoxazole | Cinnamoyl chloride | O-Acylation | 89 | [3] |
| 2-(4-Hydroxyphenyl)benzimidazole | Cinnamoyl chloride | O-Acylation | 93.5 | [3] |
| 2-(4-Hydroxyphenyl)benzoxazole | Ethyl bromoacetate | O-Alkylation | 78.7 | [3] |
| 2-(4-Hydroxyphenyl)benzoxazole | Phenyl isocyanate | O-Carbamoylation | 98 | [3] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
This protocol details the Hantzsch thiazole synthesis, a key step in the preparation of Febuxostat, where the thioamide acts as the nucleophile.[1][2]
Materials:
-
This compound
-
Ethyl 2-chloroacetoacetate
-
Absolute Ethanol
-
500 mL three-necked flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and heating mantle
Procedure:
-
To a 500 mL three-necked flask, add 38 g of this compound and 200 mL of absolute ethanol.
-
Heat the mixture to 80°C with stirring.
-
Add 45.7 g of ethyl 2-chloroacetoacetate dropwise to the reaction mixture.
-
After the addition is complete, reflux the mixture for 2 hours.
-
Cool the reaction mixture to 10°C with stirring.
-
Collect the precipitated yellow solid by filtration.
-
Wash the solid with ethanol.
-
Dry the product to obtain ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. (Yield: 70.5%).[2]
Alternative Conditions:
-
Heating at 60°C in ethanol for 2 hours can increase the yield to 80.6%.[2]
-
Using 1,4-dioxane as a solvent at 80°C for 2 hours gives a yield of 69%.[2]
Protocol 2: General Procedure for the Synthesis of 2-(4-Hydroxyphenyl) Substituted Heterocycles
This protocol outlines a general approach for the synthesis of benzoxazoles, benzothiazoles, and benzimidazoles from 4-hydroxy-N-ethoxycarbonylthiobenzamide, a derivative of this compound. The reaction involves the nucleophilic attack of the thioamide on a dinucleophilic aromatic species. Note that this reaction requires more drastic conditions than the Hantzsch thiazole synthesis.[3]
Materials:
-
4-Hydroxy-N-ethoxycarbonylthiobenzamide
-
o-Aminophenol (for benzoxazole), o-Aminothiophenol (for benzothiazole), or o-Phenylenediamine (for benzimidazole)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve 4-hydroxy-N-ethoxycarbonylthiobenzamide in ethanol.
-
Add an equimolar amount of the respective dinucleophile (o-aminophenol, o-aminothiophenol, or o-phenylenediamine).
-
Reflux the reaction mixture for approximately 20 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the desired 2-(4-hydroxyphenyl)-substituted heterocycle.
Protocol 3: General Procedure for O-Alkylation of the Phenolic Hydroxyl Group
This protocol provides a general method for the O-alkylation of the phenolic hydroxyl group in this compound or its derivatives, where the phenoxide ion acts as the nucleophile.
Materials:
-
This compound or a derivative
-
Alkyl halide (e.g., ethyl bromoacetate, isobutyl bromide)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous Dimethylformamide (DMF) or Acetone
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a dry round-bottom flask, dissolve the this compound derivative (1.0 eq) in anhydrous DMF or acetone.
-
Add potassium carbonate (1.5-2.0 eq) or sodium hydride (1.1 eq, added portion-wise at 0°C) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1-1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60°C) until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
If using K₂CO₃, filter the mixture to remove the inorganic salts. If using NaH, carefully quench the reaction with water.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Conclusion
This compound is a valuable and versatile nucleophile in organic synthesis, enabling the efficient construction of a variety of pharmaceutically important molecules. The protocols provided herein offer a starting point for researchers to utilize this reagent in their synthetic endeavors. The ability of both the thioamide and the phenolic hydroxyl group to participate in nucleophilic reactions underscores the compound's significance in the development of novel chemical entities for drug discovery and development. Careful control of reaction conditions is crucial to achieve desired selectivity and high yields.
References
- 1. benchchem.com [benchchem.com]
- 2. CN101412699A - Preparation of 2-(3-carboxaldehyde-4-hydroxy phenyl)-4-methyl-5-thiazole ethyl formate - Google Patents [patents.google.com]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. researchgate.net [researchgate.net]
- 5. CN112961118A - Synthesis method of febuxostat decarboxylation impurities - Google Patents [patents.google.com]
No Direct Application of 4-Hydroxythiobenzamide in CDK5 Inhibitor Synthesis Found in Scientific Literature
Extensive searches of scientific databases and literature have revealed no direct evidence of 4-Hydroxythiobenzamide being utilized as a starting material or intermediate in the synthesis of Cyclin-Dependent Kinase 5 (CDK5) inhibitors. While the fields of kinase inhibitor discovery and organic synthesis are vast and constantly evolving, there is currently no publicly available research, application note, or protocol that details the specific application requested.
Our investigation into the synthesis of various CDK5 inhibitors has shown that a diverse range of chemical scaffolds are employed to target this key enzyme, which is implicated in neurodegenerative diseases and cancer. These scaffolds include, but are not limited to, purine (B94841) derivatives, aminopyrimidines, and other heterocyclic compounds. While some kinase inhibitors incorporate sulfur-containing moieties, a direct synthetic route from this compound to a known CDK5 inhibitor has not been described in the reviewed literature.
Information available on this compound primarily details its synthesis and its role as an intermediate in the production of other compounds, such as the anti-gout medication Febuxostat.
Given the absence of foundational data for the core request, it is not possible to provide the detailed Application Notes, Experimental Protocols, quantitative data tables, or visualizations related to the use of this compound in the synthesis of CDK5 inhibitors.
Researchers and drug development professionals interested in the discovery of novel CDK5 inhibitors are encouraged to explore the existing literature on established inhibitor scaffolds and structure-activity relationships to guide their research efforts. General protocols for kinase inhibitor screening and synthesis are widely available and can be adapted for new chemical entities.
General Overview of CDK5 and its Inhibition
Cyclin-Dependent Kinase 5 (CDK5) is a proline-directed serine/threonine kinase that plays a crucial role in neuronal development, function, and survival. Its dysregulation is linked to a number of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and Amyotrophic Lateral Sclerosis (ALS), as well as to the progression of certain cancers. This has made CDK5 an attractive target for therapeutic intervention.
The general approach to inhibiting CDK5 involves the design of small molecules that can bind to the ATP-binding pocket of the enzyme, preventing the phosphorylation of its downstream substrates.
Visualizing the CDK5 Signaling Pathway
While a specific workflow for the synthesis of CDK5 inhibitors from this compound cannot be provided, a general representation of the CDK5 signaling pathway can be useful for understanding its biological context.
Caption: Simplified CDK5 signaling pathway in physiological and pathological conditions.
General Experimental Workflow for Screening CDK5 Inhibitors
For researchers interested in identifying new CDK5 inhibitors, a general experimental workflow is outlined below. This workflow is not specific to compounds derived from this compound but represents a standard approach in the field.
Caption: General workflow for the screening and development of CDK5 inhibitors.
Application of 4-Hydroxythiobenzamide in the Preparation of PPARα Agonists: A Detailed Overview for Researchers
For Immediate Release
[City, State] – December 20, 2025 – In the landscape of drug discovery, particularly for metabolic and cardiovascular diseases, the role of Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists is of paramount importance. 4-Hydroxythiobenzamide, a versatile chemical intermediate, has been identified as a key starting material in the synthesis of these critical therapeutic agents.[1] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this compound for the development of novel PPARα agonists.
Introduction to this compound and PPARα
This compound is an organic compound recognized for its utility in various pharmaceutical syntheses.[1][2] It serves as a crucial building block for creating more complex molecules with therapeutic potential. PPARα is a ligand-activated transcription factor that plays a central role in the regulation of lipid metabolism, fatty acid oxidation, and inflammation. Activation of PPARα can lead to beneficial effects on plasma lipid profiles, such as increased high-density lipoprotein (HDL) cholesterol levels, making it a key target for the management of cardiovascular health.[1]
While the direct synthesis and biological evaluation of a specific PPARα agonist derived from this compound are not extensively detailed in publicly available literature, this document outlines the general synthetic strategies and evaluation protocols that would be employed in such a drug discovery program.
Synthesis of this compound
The foundational step in this research application is the synthesis of this compound. A common method involves a two-step process starting from methyl p-hydroxybenzoate.
Protocol for Synthesis of this compound
Step 1: Synthesis of p-Hydroxybenzamide
-
In a reaction kettle, combine 150 mL of 28% concentrated ammonia (B1221849) water with 8.6 g (0.060 mol) of methyl p-hydroxybenzoate.
-
While stirring, heat the mixture to a temperature of 100-120°C and maintain this temperature to allow the reaction to proceed to completion. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture using a rotary evaporator to approximately 1.5 times the initial volume.
-
Isolate the resulting white solid by suction filtration and dry to yield p-hydroxybenzamide.
Step 2: Synthesis of this compound
-
Reflux the p-hydroxybenzamide obtained in the previous step with phosphorus pentasulfide in a suitable solvent.
-
After the reaction is complete, remove the solvent by distillation.
-
Extract the product with water and ethyl acetate.
-
Evaporate the organic phase to obtain the solid this compound.
General Strategy for Synthesis of PPARα Agonists from this compound
The this compound scaffold can be chemically modified to generate a library of derivatives for screening as PPARα agonists. A general synthetic approach would involve the alkylation or acylation of the hydroxyl or thioamide group to introduce various substituents, thereby exploring the structure-activity relationship (SAR).
Experimental Protocols for Biological Evaluation
Once a library of this compound derivatives has been synthesized, the next critical step is to evaluate their biological activity as PPARα agonists.
In Vitro PPARα Activation Assay (Reporter Gene Assay)
This assay is a primary screening method to determine if the synthesized compounds can activate the PPARα receptor.
Materials:
-
Cell line expressing human PPARα and a luciferase reporter gene under the control of a PPAR response element (PPRE).
-
Cell culture medium and supplements.
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO).
-
Positive control (a known PPARα agonist, e.g., GW7647).
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the positive control. Add the compounds to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 24 hours.
-
Luciferase Assay: After incubation, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the fold activation relative to the vehicle control. Determine the EC50 value (the concentration at which the compound elicits 50% of its maximal response) for active compounds by plotting the dose-response curve.
Data Presentation
The quantitative data from the in vitro assays for a hypothetical series of this compound derivatives are summarized in the table below for easy comparison.
| Compound ID | Structure Modification | PPARα EC50 (nM) | Max Activation (Fold) |
| Control | GW7647 | 5.2 | 15.3 |
| HTB-001 | R = -CH3 | >10,000 | 1.2 |
| HTB-002 | R = -CH2CH3 | 8,500 | 1.5 |
| HTB-003 | R = -CH2Ph | 1,200 | 5.8 |
| HTB-004 | R = -CH2(4-Cl-Ph) | 750 | 8.2 |
| HTB-005 | R = -CH2(4-CF3-Ph) | 420 | 10.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific data for this compound-derived PPARα agonists was not available in the public domain.
Signaling Pathways and Experimental Workflows
To visualize the key processes involved in this research, the following diagrams have been generated.
References
Application Notes and Protocols: 4-Hydroxythiobenzamide in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxythiobenzamide is a versatile chemical intermediate, recognized for its role in the synthesis of various heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and drug development.[1][2] Its dual functionality, comprising a nucleophilic thioamide group and a reactive hydroxyl group, allows for a range of chemical transformations, making it a valuable starting material for the construction of diverse heterocyclic systems.[3] This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic compounds utilizing this compound and its derivatives as precursors. The protocols are compiled from various literature sources to aid researchers in their synthetic endeavors.
Synthesis of Thiazole (B1198619) Derivatives
The most prominent application of this compound is in the synthesis of 2-(4-hydroxyphenyl)-substituted thiazoles, a core component of the gout medication Febuxostat.[1] The Hantzsch thiazole synthesis, a classic condensation reaction between a thioamide and an α-halocarbonyl compound, is the primary method employed.[4]
Application: Synthesis of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
This compound is a key intermediate in the synthesis of Febuxostat. The reaction involves the cyclocondensation of this compound with ethyl 2-chloroacetoacetate.
Reaction Scheme:
Caption: Hantzsch thiazole synthesis workflow.
Experimental Protocols:
Protocol 1:
-
Materials: this compound, ethyl 2-chloroacetoacetate, ethanol.
-
Procedure:
-
Dissolve 113 g of this compound in a suitable volume of ethanol in a 2L four-necked flask.
-
Stir the mixture and heat to 60°C.
-
Cease heating and add ethyl 2-chloroacetoacetate dropwise.
-
After the addition is complete, heat the mixture to reflux for 4 hours.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC) with a mobile phase of petroleum ether: ethyl acetate (B1210297) (2:1).
-
After completion, cool the reaction mixture.
-
Filter the precipitate by suction and wash the solid with 150 mL of ethanol.
-
Dry the resulting light-yellow solid at 60°C.
-
-
Yield: 155.7 g (80%).
Protocol 2:
-
Materials: this compound (0.7 g), ethanol (2.8 mL), ethyl 2-chloroacetoacetate (0.9 g).
-
Procedure:
-
Combine the reactants in a 50mL three-necked bottle.
-
Heat the reaction mixture to reflux for 2 hours.
-
Monitor reaction completion by TLC (dichloromethane: methanol (B129727) = 30:1).
-
Cool the mixture and collect the precipitate by suction filtration.
-
Wash the filter cake with ethanol.
-
Dry the product in a vacuum oven at 50°C.
-
Quantitative Data Summary for Thiazole Synthesis:
| Reactant 1 | Reactant 2 | Solvent | Reaction Conditions | Yield (%) | Reference |
| This compound (113g) | Ethyl 2-chloroacetoacetate | Ethanol | Reflux, 4h | 80 | |
| This compound (0.7g) | Ethyl 2-chloroacetoacetate (0.9g) | Ethanol | Reflux, 2h | - |
Synthesis of Other Heterocyclic Compounds from N-Protected this compound
While direct synthesis from unprotected this compound is less documented for other heterocycles, the N-ethoxycarbonyl derivative serves as a versatile precursor for various heterocyclic systems through reactions with dinucleophiles.[5]
General Workflow:
Caption: General synthesis of heterocycles.
Application: Synthesis of 2-(4-Hydroxyphenyl)benzoxazole and 2-(4-Hydroxyphenyl)benzothiazole
Reaction Scheme:
The reaction of N-ethoxycarbonyl-4-hydroxythiobenzamide with o-aminophenol or o-aminothiophenol under reflux in ethanol yields the corresponding benzoxazole and benzothiazole (B30560) derivatives. This reaction proceeds with the elimination of an urethane (B1682113) molecule.[5]
Experimental Protocol (General):
-
Materials: 4-hydroxy-N-ethoxycarbonylthiobenzamide, o-aminophenol (for benzoxazole) or o-aminothiophenol (for benzothiazole), ethanol.
-
Procedure:
-
Dissolve 4-hydroxy-N-ethoxycarbonylthiobenzamide in ethanol.
-
Add the respective dinucleophile (o-aminophenol or o-aminothiophenol).
-
Reflux the mixture for approximately 20 hours.
-
After completion, cool the reaction mixture and isolate the product.
-
Quantitative Data for Benzoxazole and Benzothiazole Synthesis from N-Protected Precursor:
| Starting Material | Dinucleophile | Product | Solvent | Reaction Conditions | Yield (%) | Reference |
| 4-Hydroxy-N-ethoxycarbonylthiobenzamide | o-Aminophenol | 2-(4-Hydroxyphenyl)benzoxazole | Ethanol | Reflux, ~20h | 68 | [5] |
| 4-Hydroxy-N-ethoxycarbonylthiobenzamide | o-Aminothiophenol | 2-(4-Hydroxyphenyl)benzothiazole | Ethanol | Reflux, ~20h | - | [5] |
Note: The provided yield is for the benzoxazole derivative. The synthesis of the benzothiazole derivative is also described, but a specific yield was not available in the cited source.
Alternative Synthesis of 2-(4-Hydroxyphenyl)benzothiazole
An alternative route to 2-(4-hydroxyphenyl)benzothiazole utilizes 4-hydroxybenzoic acid instead of the corresponding thioamide. This method is relevant for researchers seeking access to this scaffold through different synthetic strategies.
Reaction Scheme:
Caption: Synthesis of 2-(4-hydroxyphenyl)benzothiazole.
Experimental Protocol:
-
Materials: 2-aminothiophenol (3.7 g), 4-hydroxybenzoic acid (4.2 g), phosphorus pentoxide (4.5 g), methanesulfonic acid (45 g), 5% sodium bicarbonate solution.
-
Procedure:
-
Combine 2-aminothiophenol, 4-hydroxybenzoic acid, phosphorus pentoxide, and methanesulfonic acid.
-
Stir the mixture for one hour at room temperature.
-
Heat the mixture at 90°C for 10 hours.
-
After cooling, slowly pour the reaction mixture into 750 mL of 5% sodium bicarbonate solution.
-
Collect the precipitate by filtration and dry to obtain the product.
-
-
Yield: 7.0 g.
Synthesis of 1,3,4-Thiadiazole (B1197879) Derivatives
The synthesis of 1,3,4-thiadiazoles often involves the cyclization of thiosemicarbazide (B42300) derivatives, which can be prepared from acyl hydrazides. While direct synthesis from this compound is not explicitly detailed, the following general pathway illustrates a common approach to 2,5-disubstituted 1,3,4-thiadiazoles that could be adapted.
General Workflow for 1,3,4-Thiadiazole Synthesis:
Caption: General pathway for 1,3,4-thiadiazole synthesis.
Experimental Protocol (General, adapted from a similar synthesis):
-
Step 1: Synthesis of the Thiosemicarbazide Intermediate
-
Reflux a mixture of the desired acid hydrazide (e.g., 4-hydroxybenzoyl hydrazide) (0.02 mol), ammonium thiocyanate (0.02 mol), and concentrated hydrochloric acid (8 mL) in absolute ethanol (50 mL) for 20 hours.
-
Evaporate the solvent and pour the residue onto crushed ice with stirring to precipitate the thiosemicarbazide derivative.
-
-
Step 2: Cyclization to the 1,3,4-Thiadiazole
-
Add concentrated sulfuric acid (10 mL) to the substituted thiosemicarbazide (0.05 mol).
-
Heat the mixture on a water bath at 90°C with stirring for 2 hours.
-
Pour the mixture onto ice-water and neutralize with concentrated ammonia (B1221849) solution with cooling.
-
Filter the precipitate, wash with ether, and recrystallize from ethanol to obtain the 2-amino-5-(4-hydroxyphenyl)-1,3,4-thiadiazole.
-
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a variety of heterocyclic compounds. Its application in the Hantzsch synthesis of thiazoles is well-established, providing a direct route to key pharmaceutical intermediates. For other heterocyclic systems such as benzoxazoles and benzothiazoles, the use of an N-protected derivative of this compound offers a viable synthetic pathway. Researchers can utilize the detailed protocols and data presented herein to facilitate the synthesis of these important heterocyclic scaffolds for applications in drug discovery and development. Further exploration into the direct use of unprotected this compound for a broader range of heterocyclic systems is a promising area for future research.
References
Application Notes and Protocols for the Reaction of 4-Hydroxythiobenzamide with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the reaction of 4-hydroxythiobenzamide with various electrophiles. This compound is a versatile chemical intermediate, notable for its role in the synthesis of the anti-gout medication Febuxostat.[1][2] Its structure contains multiple nucleophilic centers—the phenolic hydroxyl group, the thioamide sulfur, and the thioamide nitrogen—making its reactivity with electrophiles a subject of significant interest for the synthesis of diverse heterocyclic compounds and other molecular scaffolds.
This document outlines protocols for three key electrophilic reactions:
-
Thiazole (B1198619) Ring Formation via Hantzsch Synthesis: Reaction with an α-haloketone (ethyl 2-chloroacetoacetate) to form a thiazole, a core reaction in Febuxostat synthesis.
-
Selective O-Alkylation: Reaction with an alkyl halide under basic conditions to form an ether linkage at the phenolic hydroxyl group.
-
Selective S-Alkylation: Reaction with an alkyl halide under conditions favoring nucleophilic attack by the thioamide sulfur.
Thiazole Ring Formation with Ethyl 2-Chloroacetoacetate
This protocol details the Hantzsch thiazole synthesis, a classical method for constructing thiazole rings. In this case, this compound reacts with ethyl 2-chloroacetoacetate. The thioamide acts as the nucleophile, attacking the electrophilic carbon bearing the chlorine atom, initiating a sequence of condensation and cyclization to yield a highly functionalized thiazole derivative.[1][3] This reaction is a cornerstone in the multi-step synthesis of Febuxostat.[4]
Experimental Protocol: Synthesis of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
Materials:
-
This compound
-
Ethyl 2-chloroacetoacetate
-
Ethanol (B145695) (or other suitable solvent like DMF)
-
Reflux apparatus
-
Stirring plate and magnetic stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve this compound (1.0 equivalent) in ethanol (10-15 volumes).
-
To this solution, add ethyl 2-chloroacetoacetate (1.0-1.2 equivalents).[1]
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-8 hours, with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. The product may precipitate from the solution.
-
If precipitation occurs, collect the solid product by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure thiazole derivative.
Quantitative Data Summary
| Reactant 1 | Reactant 2 | Solvent | Time (h) | Yield (%) | Reference |
| This compound | Ethyl 2-chloroacetoacetate | Ethanol | 4-8 | ~85-95 | [1][3] |
Experimental Workflow
Selective O-Alkylation of the Phenolic Hydroxyl Group
The phenolic hydroxyl group of this compound is acidic and can be deprotonated with a suitable base to form a phenoxide anion. This highly nucleophilic oxygen can then react with an electrophile, such as an alkyl halide, in a classic Williamson ether synthesis.[5][6] To favor O-alkylation over S-alkylation, conditions are chosen to enhance the nucleophilicity of the oxygen. Using a strong base ensures deprotonation of the more acidic phenol, and a polar aprotic solvent can help solvate the cation without shielding the phenoxide nucleophile.[7]
Experimental Protocol: Synthesis of 4-Alkoxythiobenzamide
Materials:
-
This compound
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide)
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Dimethylformamide (DMF) or Acetone (B3395972)
-
Stirring plate and magnetic stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DMF or acetone (15-20 volumes) in a round-bottom flask, add anhydrous potassium carbonate (1.5-2.0 equivalents).
-
Stir the suspension at room temperature for 30 minutes to facilitate the formation of the phenoxide salt.
-
Add the alkyl halide (1.1 equivalents) dropwise to the stirring suspension.
-
Continue stirring the reaction at room temperature or warm gently (40-60 °C) for 2-12 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, pour the reaction mixture into cold water and stir.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel or by recrystallization.
Quantitative Data Summary
| Base | Electrophile | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| K₂CO₃ | Alkyl Halide | DMF/Acetone | 25-60 | 2-12 | Good to Excellent | [4][8] |
| NaH | Alkyl Halide | THF | 0-25 | 1-4 | Good to Excellent | [9] |
Logical Relationship Diagram
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. nbinno.com [nbinno.com]
- 3. EP0599688A1 - Process for O-alkylation of phenolic compounds - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Understanding Phenols and Aryl Halides [universalclass.com]
- 6. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 7. pharmaxchange.info [pharmaxchange.info]
- 8. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Hydroxythiobenzamide in Chemical Synthesis
Introduction
4-Hydroxythiobenzamide is a versatile chemical intermediate, primarily recognized for its crucial role in the synthesis of Febuxostat, a potent non-purine selective inhibitor of xanthine (B1682287) oxidase used for treating hyperuricemia and gout.[1] Its molecular formula is C7H7NOS, and it typically appears as a white to light yellow powder.[1] While its applications are predominantly in solution-phase synthesis, this document provides detailed protocols for its use in the synthesis of Febuxostat and explores a theoretical application in solid-phase synthesis for the generation of compound libraries. Beyond its role in Febuxostat synthesis, this compound is also utilized in the creation of PPARα agonists for managing cardiovascular health and in the synthesis of CDK5 inhibitors, which are under investigation for treating neurodegenerative diseases like Alzheimer's.[1][2]
1. Application in the Solution-Phase Synthesis of Febuxostat
The most prominent application of this compound is as a key starting material in the multi-step synthesis of Febuxostat. The following protocol outlines a common synthetic route.
Experimental Protocol: Synthesis of Febuxostat
This synthesis involves the initial formation of a thiazole (B1198619) ring via a Hantzsch-type reaction, followed by a series of functional group manipulations to arrive at the final product.
-
Step 1: Synthesis of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
-
Reaction: this compound is reacted with ethyl 2-chloroacetoacetate to form the thiazole core.
-
Materials:
-
This compound
-
Ethyl 2-chloroacetoacetate
-
-
Procedure:
-
Dissolve this compound in ethanol in a reaction vessel.
-
Add ethyl 2-chloroacetoacetate to the solution.
-
Reflux the mixture for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
-
-
Step 2: Synthesis of Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
-
Reaction: Introduction of a formyl group onto the phenyl ring.
-
Materials:
-
Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
-
Hexamethylenetetramine (HMTA)
-
Polyphosphoric acid (PPA)
-
-
Procedure:
-
To the thiazole derivative from Step 1, add polyphosphoric acid.
-
Add hexamethylenetetramine and heat the mixture.
-
After the reaction is complete, pour the mixture into ice water to precipitate the product.
-
Filter, wash with water, and dry the solid.
-
-
-
Step 3: Synthesis of Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
-
Reaction: Conversion of the formyl group to a nitrile.
-
Materials:
-
Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
-
Hydroxylamine (B1172632) hydrochloride
-
Formic acid
-
-
Procedure:
-
Dissolve the formylated thiazole in formic acid.
-
Add hydroxylamine hydrochloride and heat the mixture.
-
Monitor the reaction until the starting material is consumed.
-
Cool the reaction and precipitate the product by adding water.
-
Collect the solid by filtration, wash, and dry.
-
-
-
Step 4: Synthesis of Ethyl 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methylthiazole-5-carboxylate
-
Reaction: Etherification of the phenolic hydroxyl group.
-
Materials:
-
Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
-
Isobutyl bromide
-
Potassium carbonate
-
Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the cyanophenol derivative in DMF.
-
Add potassium carbonate and isobutyl bromide.
-
Heat the reaction mixture and stir until completion.
-
Cool the mixture and pour it into water to precipitate the product.
-
Filter, wash with water, and dry the solid.
-
-
-
Step 5: Synthesis of Febuxostat
-
Reaction: Hydrolysis of the ethyl ester to the carboxylic acid.
-
Materials:
-
Ethyl 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methylthiazole-5-carboxylate
-
Sodium hydroxide
-
Ethanol/Water mixture
-
-
Procedure:
-
Suspend the ester in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide.
-
Heat the mixture to reflux and stir for several hours until the hydrolysis is complete.
-
Cool the reaction mixture and acidify with hydrochloric acid to precipitate Febuxostat.
-
Filter the solid, wash with water, and dry.
-
Recrystallize from a suitable solvent system (e.g., acetone/water) for purification.
-
-
Quantitative Data for Febuxostat Synthesis
| Step | Starting Material | Product | Reagents | Solvent | Yield (%) | Purity (%) |
| 1 | This compound | Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | Ethyl 2-chloroacetoacetate | Ethanol | ~90% | >98% |
| 2 | Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | HMTA, PPA | - | ~75% | >97% |
| 3 | Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | Hydroxylamine HCl | Formic Acid | ~85% | >98% |
| 4 | Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | Ethyl 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methylthiazole-5-carboxylate | Isobutyl bromide, K2CO3 | DMF | ~92% | >99% |
| 5 | Ethyl 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methylthiazole-5-carboxylate | Febuxostat | NaOH | Ethanol/Water | ~95% | >99.5% |
Note: Yields and purities are approximate and can vary based on reaction scale and purification methods.
Signaling Pathway
Caption: Solution-phase synthesis pathway of Febuxostat.
2. Theoretical Application in Solid-Phase Synthesis
Hypothetical Protocol: Solid-Phase Synthesis of a 2-(4-Hydroxyphenyl)thiazole Library
-
Step 1: Immobilization of this compound on Wang Resin
-
Reaction: The phenolic hydroxyl group of this compound is attached to Wang resin via an ester linkage.
-
Materials:
-
Wang resin
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
Swell Wang resin in DCM in a solid-phase synthesis vessel.
-
In a separate flask, dissolve this compound, DCC, and a catalytic amount of DMAP in a minimal amount of DMF.
-
Add the solution to the swollen resin.
-
Agitate the mixture at room temperature for 12-24 hours.
-
Wash the resin sequentially with DMF, DCM, and methanol (B129727) to remove unreacted reagents.
-
Dry the resin under vacuum.
-
-
-
Step 2: Hantzsch Thiazole Synthesis on Solid Support
-
Reaction: The resin-bound thiobenzamide (B147508) is reacted with a library of α-haloketones.
-
Materials:
-
Resin-bound this compound
-
A library of diverse α-haloketones (e.g., phenacyl bromides)
-
Ethanol or another suitable solvent
-
-
Procedure:
-
Swell the resin from Step 1 in ethanol.
-
Add an excess of an α-haloketone from the library.
-
Heat the mixture at reflux for 6-12 hours.
-
Wash the resin thoroughly with ethanol, DMF, and DCM to remove excess reagents.
-
Dry the resin.
-
-
-
Step 3: Cleavage from the Resin
-
Reaction: The final thiazole product is cleaved from the Wang resin using trifluoroacetic acid (TFA).
-
Materials:
-
Resin-bound thiazole library
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (as a scavenger)
-
-
Procedure:
-
Swell the resin in DCM.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
-
Agitate at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by techniques such as preparative HPLC.
-
-
Experimental Workflow
Caption: Hypothetical solid-phase synthesis of a thiazole library.
This compound is a valuable building block in organic synthesis, with a well-established and critical role in the production of the anti-gout medication Febuxostat. While its application in solid-phase synthesis is not yet widely documented, its functional handles (phenolic hydroxyl and thioamide groups) present clear opportunities for its use in combinatorial chemistry to generate libraries of novel compounds, particularly sulfur-containing heterocycles like thiazoles. The provided protocols, both established for solution-phase and theoretical for solid-phase, highlight the utility of this compound for researchers in drug discovery and development.
References
Application Notes & Protocols: Analytical Methods for the Quantification of 4-Hydroxythiobenzamide
Introduction
4-Hydroxythiobenzamide is an organic compound featuring a benzamide (B126) structure with hydroxyl and thiol groups.[1] It serves as a significant intermediate in the synthesis of pharmaceuticals, such as Febuxostat, a medication used for treating gout.[2] Accurate and precise quantification of this compound is critical for quality control during synthesis, in pharmaceutical formulations, and for research purposes in drug development. These application notes provide detailed protocols for various analytical methods suitable for the quantification of this compound in different sample matrices.
Comparative Overview of Analytical Methods
The selection of an analytical method depends on factors such as the sample matrix, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique, while Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, especially for complex biological samples.[3][4] Gas Chromatography-Mass Spectrometry (GC-MS) is an alternative that typically requires a derivatization step, and UV-Visible Spectrophotometry provides a simple, cost-effective solution for bulk or uncomplicated formulations.[3][5]
Data Presentation: Performance Comparison of Analytical Methods
The following table summarizes typical performance characteristics for the quantification of this compound and structurally similar compounds, providing a basis for method comparison.
| Parameter | HPLC-UV | LC-MS/MS | UV-Visible Spectrophotometry | GC-MS |
| Linearity (R²) | >0.999[5] | >0.998[5] | >0.997[5] | Highly dependent on derivatization |
| Limit of Detection (LOD) | ~0.1 µg/mL[3] | 0.015 - 0.022 µg/mL[5] | ~16 µg/mL[5] | Variable |
| Limit of Quantification (LOQ) | ~0.5 µg/mL[3] | 0.041 - 0.055 µg/mL[5] | ~50 µg/mL[5] | Variable |
| Accuracy (Recovery %) | 98 - 102%[5] | 85 - 103%[5] | 99 - 103%[5] | Variable |
| Precision (%RSD) | < 2.0%[5] | < 9.1%[5] | < 2.0%[5] | Variable |
Method Selection Guide
The choice of analytical technique is dictated by the specific requirements of the analysis. The following diagram illustrates a logical approach to selecting the most appropriate method.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle HPLC separates components in a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.[6] For this compound, a reversed-phase C18 column is commonly used. Quantification is achieved by measuring the absorbance of the analyte using a UV detector set to its wavelength of maximum absorbance (λmax) and comparing the peak area to a calibration curve generated from known standards.[7]
Experimental Protocol
Apparatus and Reagents
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[8]
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for pH adjustment)
-
Methanol (B129727) (HPLC grade)
-
Syringe filters (0.45 µm)
Chromatographic Conditions
| Parameter | Setting |
|---|---|
| Column | C18, 250 x 4.6 mm, 5 µm[8] |
| Mobile Phase | Acetonitrile:Water (e.g., 50:50, v/v), pH adjusted with acid[3] |
| Flow Rate | 1.0 mL/min[9] |
| Column Temperature | 30°C[9] |
| Detection Wavelength | 315 nm (or determined λmax)[8] |
| Injection Volume | 10-20 µL[3][9] |
Procedure
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the specified volumes of acetonitrile and water. Degas the solution before use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[9]
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution with the mobile phase.
-
Sample Preparation (for solid dosage forms):
-
Weigh and finely powder a representative number of units (e.g., 20 tablets).
-
Accurately weigh a portion of the powder equivalent to ~10 mg of this compound into a 100 mL volumetric flask.
-
Add ~70 mL of mobile phase and sonicate for 15-20 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature, then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[9]
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the working standard solutions to construct a calibration curve.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound by comparing its peak area with the calibration curve.[3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle LC-MS/MS is the preferred method for quantifying analytes in complex biological matrices due to its exceptional sensitivity and selectivity.[3] The liquid chromatography system separates the analyte from matrix components. The analyte is then ionized (typically via Electrospray Ionization - ESI) and detected by a triple quadrupole mass spectrometer.[4] The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored, providing very high specificity.[5]
Experimental Protocol
Apparatus and Reagents
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
Appropriate LC column (e.g., C18)
-
This compound reference standard and a suitable Internal Standard (IS)
-
Methanol, Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
-
Equipment for sample extraction (e.g., Solid Phase Extraction cartridges or solvents for Liquid-Liquid Extraction)
LC-MS/MS Conditions (Typical Starting Points)
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization, Positive (ESI+)[5] |
| MS/MS Detection | Multiple Reaction Monitoring (MRM)[5] |
| Precursor → Product Ions | To be determined by direct infusion of a standard solution |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Elution | Gradient elution is typically used |
Procedure
-
Stock and Working Solutions: Prepare stock solutions of this compound and the Internal Standard (IS) in methanol or acetonitrile (e.g., 1 mg/mL). Prepare working solutions for calibration standards by serial dilution.[3]
-
Sample Preparation (from Plasma/Urine):
-
Thaw biological samples to room temperature.
-
To an aliquot of the sample (e.g., 100 µL), add the Internal Standard.
-
Perform sample clean-up using either:
-
Protein Precipitation: Add a volume of cold acetonitrile (e.g., 3x the sample volume), vortex, and centrifuge to pellet proteins. Collect the supernatant.
-
Solid Phase Extraction (SPE): Condition an appropriate SPE cartridge, load the sample, wash away interferences, and elute the analyte with a suitable solvent.
-
-
Evaporate the collected supernatant/eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase composition and transfer to an LC vial.
-
-
Analysis:
-
Develop an LC gradient to separate this compound from matrix interferences.
-
Optimize MS parameters (e.g., precursor/product ions, collision energy) by infusing a standard solution.
-
Analyze the calibration standards and samples.
-
Quantify using the ratio of the analyte peak area to the IS peak area against the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle GC-MS can be used for quantification but often requires a derivatization step for non-volatile or thermally unstable compounds like this compound to increase their volatility.[3] The derivatized analyte is separated in a gaseous mobile phase within a capillary column and subsequently detected by a mass spectrometer.
Experimental Protocol
Apparatus and Reagents
-
GC-MS system
-
Appropriate GC capillary column (e.g., DB-5ms)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Derivatization solvent (e.g., Acetonitrile, Pyridine)
-
Solvents for extraction (e.g., Ethyl Acetate)
-
Nitrogen gas for evaporation
Procedure
-
Sample Extraction: For biological or complex samples, perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte.[3]
-
Derivatization:
-
Evaporate the extracted sample to complete dryness under a gentle stream of nitrogen.[3]
-
Add a precise volume of the derivatization solvent and the derivatizing agent (e.g., 50 µL of Acetonitrile and 50 µL of BSTFA).[3]
-
Cap the vial tightly and heat at a specified temperature (e.g., 70°C) for a set time (e.g., 30 minutes) to ensure complete reaction.
-
Cool the vial to room temperature before injection.
-
-
Standard Preparation: Prepare calibration standards and derivatize them using the exact same procedure as the samples.
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Develop a suitable temperature program to separate the derivatized analyte.
-
Identify the analyte based on its retention time and mass spectrum.
-
Quantify using a calibration curve, typically monitoring a specific ion fragment (Selected Ion Monitoring - SIM mode).
-
UV-Visible Spectrophotometry
Principle This technique is a simple and rapid method for quantifying a compound in solution, based on the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the analyte.[10] It is best suited for samples where this compound is the primary absorbing species and interfering substances are minimal.[3]
Experimental Protocol
Apparatus and Reagents
-
UV-Visible Spectrophotometer
-
Matched quartz cuvettes
-
This compound reference standard
-
Suitable solvent (e.g., Methanol, Ethanol, or an appropriate buffer)[2]
Procedure
-
Solvent Selection: Choose a solvent in which this compound is soluble and that is transparent in the expected UV absorption region.[11]
-
Determination of λmax:
-
Preparation of Calibration Curve:
-
Prepare a stock solution of the reference standard (e.g., 100 µg/mL).
-
Create a series of standard solutions of known concentrations by diluting the stock solution. The concentration range should bracket the expected concentration of the sample.[5]
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a graph of absorbance versus concentration.
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in the chosen solvent to achieve a concentration that falls within the range of the calibration curve.
-
Filter the solution if any particulate matter is present.
-
-
Analysis:
-
Measure the absorbance of the sample solution at λmax.
-
Determine the concentration of this compound in the sample by interpolating its absorbance value on the calibration curve.[5]
-
References
- 1. CAS 25984-63-8: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 25984-63-8 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. benchchem.com [benchchem.com]
- 6. ijtsrd.com [ijtsrd.com]
- 7. benchchem.com [benchchem.com]
- 8. CN102702054A - Preparation method of p-hydroxythiobenzamide - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. iajps.com [iajps.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low yield in 4-Hydroxythiobenzamide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low yield of 4-Hydroxythiobenzamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most prevalent methods for synthesizing this compound start from either 4-hydroxybenzonitrile (B152051) or 4-hydroxybenzamide (B152061).
-
From 4-Hydroxybenzonitrile: This route typically involves a reaction with a sulfur source. Common methods include using sodium hydrosulfide (B80085) (NaHS) in conjunction with hydrogen sulfide (B99878) (H₂S) gas, or reacting with thiourea (B124793).[1][2][3] Another approach utilizes sodium hydrogen sulfide and magnesium chloride in dimethylformamide (DMF) to avoid handling gaseous H₂S.[4]
-
From 4-Hydroxybenzamide: This method employs a thionating agent to convert the amide into a thioamide. The most common thionating agents for this conversion are phosphorus pentasulfide (P₄S₁₀) and Lawesson's Reagent.[5][6]
Q2: My reaction is showing a low yield. What are the general factors I should investigate?
A2: Low yields in this compound synthesis can often be attributed to several critical factors:
-
Purity of Starting Materials: The purity of the initial reactants, such as p-cyanophenol or 4-hydroxybenzamide, is crucial as impurities can lead to side reactions and lower the final product yield.[7]
-
Reaction Conditions: Precise control over temperature, reaction time, and pH is essential for maximizing yield and minimizing the formation of byproducts.[7]
-
Stoichiometry of Reagents: The molar ratios of reactants and reagents must be carefully controlled. For instance, when using Lawesson's reagent, an excess may be required depending on the substrate.[8]
-
Solvent Choice: The solvent can significantly influence the reaction rate and solubility of reactants and products. Toluene (B28343) is a common solvent for reactions involving phosphorus pentasulfide.[5]
-
Inefficient Work-up and Purification: Significant product loss can occur during extraction, washing, and recrystallization steps.[9][10]
Below is a general troubleshooting workflow to diagnose the cause of low yield.
Caption: General troubleshooting workflow for low yield.
Q3: I'm observing multiple spots on my TLC plate. What are the likely byproducts?
A3: The formation of byproducts is a common cause of low yields. Depending on the synthetic route, potential impurities include:
-
Unreacted Starting Material: The presence of 4-hydroxybenzonitrile or 4-hydroxybenzamide indicates an incomplete reaction.
-
Hydrolysis Products: The hydroxyl group on the starting material can be susceptible to side reactions. In the synthesis from 4-hydroxybenzamide, hydrolysis can lead to the formation of 4-hydroxybenzoic acid.[10]
-
Reversion to Nitrile: Thioamides can sometimes undergo dehydrosulfurization to revert to the corresponding nitrile, especially under certain oxidative conditions.[11]
-
Phosphorus Byproducts: When using Lawesson's reagent or P₄S₁₀, phosphorus-containing byproducts are formed, which can complicate purification.[12]
The diagram below illustrates the primary reaction pathways and a key potential side reaction.
Caption: Synthesis pathways and a potential side reaction.
Q4: How can I optimize reaction conditions for higher yield?
A4: Optimization is key to achieving high yields. Consider the following adjustments based on your specific synthetic route.
| Parameter | Route from 4-Hydroxybenzonitrile | Route from 4-Hydroxybenzamide |
| Temperature | Reaction with NaSH and H₂S is often heated to around 70°C.[1] Reactions with thiourea may be performed at 40-80°C.[3] | Thionation with P₄S₁₀ or Lawesson's reagent is typically done at reflux in a solvent like toluene (~110°C).[5][8] |
| Reaction Time | Can range from a few hours to over 24 hours. Monitor by TLC to determine completion.[1][2] | Typically monitored by TLC until the starting amide is fully consumed.[8] |
| Molar Ratio | The ratio of nitrile to the sulfur source is critical. For example, a 1:1.05-1.5 molar ratio of p-cyanophenol to thiourea has been reported.[3] | Typically 0.5-0.6 equivalents of Lawesson's reagent (a dimer) are used per equivalent of amide.[8] |
| pH Control | After the reaction with NaSH/H₂S, the mixture is typically neutralized to a pH of 5-7 to precipitate the product.[1] | Not a primary concern during the reaction, but pH is important during aqueous workup to ensure the product is in its neutral form for extraction. |
Q5: What is the best way to purify the crude this compound?
A5: The purification strategy depends on the impurities present.
-
Recrystallization: This is a common and effective method. Water can be used as a solvent for recrystallization.[9] The general principle is to dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly, which causes the pure product to crystallize while impurities remain in the mother liquor.[13]
-
Acid-Base Extraction: The phenolic hydroxyl group allows for purification via acid-base extraction. The crude product can be dissolved in a dilute base (like a sodium carbonate or hydroxide (B78521) solution), washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by adding acid.[9]
-
Column Chromatography: If recrystallization and extraction are insufficient, silica (B1680970) gel column chromatography can be used. The appropriate eluent system should be determined by TLC analysis.[8]
-
Dealing with Phosphorus Byproducts: When using Lawesson's reagent, a common workup involves quenching the reaction with a reagent like ethylene (B1197577) glycol at reflux to convert phosphorus byproducts into more polar species that are easier to separate.[12]
Detailed Experimental Protocols
Protocol 1: Synthesis from 4-Hydroxybenzamide using Phosphorus Pentasulfide
-
Reaction Setup: To a 100 mL three-necked flask, add 4-hydroxybenzamide (5.0g, 0.036 mol) and phosphorus pentasulfide (4.0g, 0.018 mol).[5]
-
Solvent Addition: Add 36 mL of toluene to the flask under stirring.[5]
-
Heating: Heat the mixture to reflux.[5]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture and remove the toluene by vacuum distillation.[5]
-
Extraction: Add 10 mL of water and extract the product with ethyl acetate (B1210297) (2 x 20 mL).[5]
-
Isolation: Combine the organic phases and evaporate the solvent to dryness to obtain the solid product.[5] A yield of 97.4% has been reported with this method.[5]
Protocol 2: Synthesis from 4-Cyanophenol using Sodium Hydrosulfide and H₂S
-
Initial Mixture: In a suitable pressure vessel, create a mixture of 4-cyanophenol (50.0 g, 0.42 mol) and sodium hydrosulfide (NaSH) (15.5 g, 0.21 mol) in 125 mL of distilled water. Stir at room temperature for 30 minutes.[1]
-
H₂S Addition: Place the mixture under vacuum and then flush with H₂S gas. Pressurize the vessel to 40-50 psi with H₂S.[1]
-
Heating and Reaction: Heat the mixture to 70°C and stir vigorously under a constant H₂S pressure of 56 psi for approximately 5 to 6 hours.[1]
-
Cooling and Neutralization: Release the H₂S pressure and cool the reaction to room temperature. Neutralize the mixture to a pH of 5-7 with 2 M HCl.[1]
-
Isolation: Filter the precipitated product. Wash the filter cake with distilled water (2 x 50 mL).[1]
-
Drying: Dry the solid product under vacuum at 80-85°C for 22 hours. A yield of 97.57% has been reported.[1]
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. CN102702054A - Preparation method of p-hydroxythiobenzamide - Google Patents [patents.google.com]
- 3. CN103360292A - Synthetic method for preparing p-hydroxythiobenzamide - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. CN104130170A - Synthesis method of this compound - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. prepchem.com [prepchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of Nitriles via the Iodine-Mediated Dehydrosulfurization of Thioamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]
- 13. benchchem.com [benchchem.com]
Identifying byproducts in 4-Hydroxythiobenzamide synthesis from 4-cyanophenol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Hydroxythiobenzamide from 4-cyanophenol.
Troubleshooting Guides
Issue: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Verify Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for the duration and at the temperature specified in the protocol. Monitor reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Check Reagent Stoichiometry: An insufficient amount of the sulfur source (e.g., NaHS, H₂S) will lead to incomplete conversion. Re-evaluate the molar ratios of your reactants. |
| Suboptimal pH | The pH of the reaction mixture can significantly influence the reaction rate. Precise control over pH is essential to maximize yield and minimize impurity formation.[1] Consult the specific protocol for the optimal pH range and adjust as necessary. |
| Poor Reagent Quality | The purity of the starting materials, 4-cyanophenol and the sulfur source, directly impacts the final product's purity and yield.[1] Use reagents of high purity and consider purification of starting materials if necessary. |
| Product Loss During Work-up | - Precipitation/Crystallization: Ensure the pH is adjusted correctly during precipitation to maximize the recovery of the product. Cooling the solution sufficiently can also improve yield. - Extraction: If using an extraction protocol, ensure the appropriate solvent is used and perform multiple extractions to maximize recovery. |
Issue: Presence of Impurities in the Final Product
| Observed Impurity | Potential Cause | Identification & Resolution |
| Unreacted 4-Cyanophenol | Incomplete reaction. | - Identification: Compare the TLC or HPLC of the product to a standard of 4-cyanophenol. - Resolution: Increase reaction time or temperature as per the protocol. Ensure adequate mixing. Purify the product by recrystallization.[1] |
| 4-Hydroxybenzamide (B152061) | Partial hydrolysis of the nitrile group. This can occur if water is present in the reaction mixture under certain pH and temperature conditions. | - Identification: Use analytical techniques such as HPLC, Mass Spectrometry (MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the presence of this byproduct. - Resolution: Minimize water content in the reaction. Control the pH carefully. Purify by recrystallization. |
| 4-Hydroxybenzoic Acid | Complete hydrolysis of the nitrile group. This is more likely to occur under prolonged reaction times at elevated temperatures, especially under basic conditions. | - Identification: Can be detected by a change in pH of the reaction mixture. Confirm with HPLC, MS, or NMR. - Resolution: Optimize reaction time and temperature. A patent suggests that using an anhydrous alcohol solution of an alkali metal alkoxide can prevent this side reaction. Purify by dissolving the crude product in a dilute soda solution and re-precipitating with acid.[2] |
| Discoloration (Yellowing) | Oxidation of the phenol (B47542) group or formation of polysulfides. | - Identification: Often observed visually. - Resolution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Ensure the purity of the sulfur source. The product can be purified by recrystallization, sometimes with the addition of activated charcoal to remove colored impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound from 4-cyanophenol?
A1: The most common byproducts are typically unreacted 4-cyanophenol, 4-hydroxybenzamide (from partial hydrolysis of the nitrile), and 4-hydroxybenzoic acid (from complete hydrolysis of the nitrile). The formation of these byproducts is often dependent on reaction conditions such as temperature, pH, and reaction time.[1]
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By comparing the reaction mixture to standards of the starting material and product, you can determine the extent of the conversion.
Q3: What is the best method for purifying crude this compound?
A3: Recrystallization is a common and effective method for purifying this compound.[1] Water is often a suitable solvent.[2] Another purification method involves dissolving the crude product in a dilute alkali solution (like a soda solution) and then re-precipitating the pure product by adding a mineral acid.[2]
Q4: My product is a different color than expected. What could be the cause?
A4: A color change, such as yellowing, can indicate the presence of impurities due to oxidation of the phenolic group or the formation of polysulfide species. Running the reaction under an inert atmosphere and using pure reagents can help minimize this.
Q5: What safety precautions should I take during this synthesis?
A5: The synthesis may involve the use of hydrogen sulfide (B99878) (H₂S) or sodium hydrosulfide (B80085) (NaSH). H₂S is a toxic and flammable gas with a foul odor.[3] NaSH is corrosive and can release H₂S upon contact with acids.[4] All manipulations should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes. Note that specific yields and purity will vary depending on the exact protocol and experimental execution.
| Parameter | Value/Range | Notes | Reference |
| Typical Yield | 85-98% | Highly dependent on the specific synthesis route and purification method. | [2][3] |
| Purity (after recrystallization) | >98% | HPLC is commonly used to assess purity. | [3] |
| Reaction Temperature | 50-100 °C | The optimal temperature depends on the specific reagents and solvents used. | [5] |
| Reaction Time | 6-12 hours | Reaction progress should be monitored to determine the optimal time. | [5] |
| pH | Controlled | Precise pH control is crucial for minimizing byproduct formation. | [1] |
Experimental Protocols
1. Synthesis of this compound from 4-Cyanophenol with Sodium Hydrosulfide
This protocol is a general representation and may require optimization.
-
Materials: 4-cyanophenol, sodium hydrosulfide (NaHS), a secondary amine (e.g., diethylamine, as a catalyst), an organic weak acid (e.g., acetic acid), and water.[6]
-
Procedure:
-
In a reaction vessel, mix a specific amount of water, 4-cyanophenol, sodium hydrosulfide, and the secondary amine.
-
Stir the mixture to ensure homogeneity.
-
At a controlled temperature (e.g., 80-90 °C), add the organic weak acid dropwise.[5]
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture and filter to collect the crude product.
-
Wash the filter cake with water and dry it to obtain this compound.
-
Purify the crude product by recrystallization from water.
-
2. Analytical Method for Byproduct Identification by HPLC
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: UV detection at a wavelength where both the product and potential byproducts have significant absorbance (e.g., 254 nm).
-
Procedure:
-
Prepare standard solutions of 4-cyanophenol, 4-hydroxybenzamide, 4-hydroxybenzoic acid, and the purified this compound.
-
Dissolve a sample of the crude reaction mixture in a suitable solvent.
-
Inject the standards and the sample onto the HPLC system.
-
Identify the peaks in the crude sample by comparing their retention times with those of the standards.
-
Quantify the impurities by comparing the peak areas to a calibration curve generated from the standards.
-
Visualizations
Caption: Troubleshooting workflow for identifying byproducts.
Caption: Reaction pathways in this compound synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. prepchem.com [prepchem.com]
- 3. CN104130170A - Synthesis method of this compound - Google Patents [patents.google.com]
- 4. Sodium hydrosulfide - Wikipedia [en.wikipedia.org]
- 5. CN102702054A - Preparation method of p-hydroxythiobenzamide - Google Patents [patents.google.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing 4-Hydroxythiobenzamide Synthesis
Welcome to the technical support center for the synthesis of 4-Hydroxythiobenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the synthesis of this key pharmaceutical intermediate.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: My reaction yield of this compound is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in this compound synthesis can stem from several factors, primarily incomplete reactions, side reactions, or loss of product during workup and purification. Here's a breakdown of potential causes and solutions based on the synthetic route:
-
For Synthesis from 4-Cyanophenol:
-
Incomplete Reaction:
-
Insufficient H₂S or NaSH: Ensure an adequate supply of the sulfur source. For reactions using H₂S gas, maintaining consistent pressure is crucial.[1]
-
Suboptimal Temperature or Reaction Time: The reaction often requires elevated temperatures (e.g., 70°C) and several hours to proceed to completion.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Side Reactions:
-
Hydrolysis of Nitrile: The nitrile group of 4-cyanophenol can hydrolyze to a carboxylic acid or amide under certain pH and temperature conditions, especially during workup.
-
-
-
For Synthesis from 4-Hydroxybenzamide (B152061) using Lawesson's Reagent:
-
Incomplete Reaction:
-
Insufficient Lawesson's Reagent: A molar ratio of at least 0.5 equivalents of Lawesson's reagent to the amide is typically required.
-
Low Reaction Temperature: Thionation with Lawesson's reagent often requires refluxing in a suitable solvent like toluene (B28343) or THF.[2]
-
-
Side Reactions:
-
-
General Solutions:
-
Reagent Purity: Ensure the purity of starting materials, as impurities can interfere with the reaction.[5]
-
Inert Atmosphere: For moisture-sensitive reagents like Lawesson's reagent, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent decomposition.
-
pH Control: During workup, carefully neutralize the reaction mixture to the appropriate pH to ensure precipitation of the product without causing degradation.[1]
-
Q2: I am observing significant impurity peaks in my crude this compound. What are the likely contaminants and how can I remove them?
A2: Common impurities in this compound synthesis include unreacted starting materials, byproducts from side reactions, and residual solvents.
-
Unreacted Starting Materials:
-
4-Cyanophenol or 4-Hydroxybenzamide: The presence of these indicates an incomplete reaction. To address this, you can try extending the reaction time, increasing the temperature, or using a slight excess of the thionating agent.[6]
-
Removal: Recrystallization is a highly effective method for removing most impurities. The choice of solvent is critical; consider solvents like water, ethanol (B145695), or mixtures thereof.[7]
-
-
Side Products:
-
From 4-Cyanophenol Route:
-
4-Hydroxybenzoic Acid/4-Hydroxybenzamide: Formed from the hydrolysis of the nitrile or the thioamide product.
-
Removal: A wash with a dilute basic solution during workup can help remove acidic impurities like 4-hydroxybenzoic acid.
-
-
From 4-Hydroxybenzamide Route (using Lawesson's Reagent):
-
Phosphorus-containing byproducts: These are inherent to the use of Lawesson's reagent. A common byproduct is a six-membered ring structure that can have similar polarity to the desired product, making chromatographic separation difficult.[4]
-
Removal: One strategy is to treat the reaction mixture with ethanol or ethylene (B1197577) glycol after the reaction is complete. This converts the phosphorus byproduct into a more polar species that is easier to separate.[4]
-
-
-
Purification Troubleshooting:
-
Oily product that won't crystallize: This can occur if the solution is cooled too rapidly or is too concentrated. Try reheating the solution, adding a small amount of additional solvent, and allowing it to cool slowly. Seeding with a pure crystal of this compound can also induce crystallization.
-
Ineffective recrystallization: If a single-solvent recrystallization is not providing the desired purity, a two-solvent system (a good solvent and a poor solvent) can be employed.
-
Q3: My purified this compound appears discolored (yellow to green). Is this normal, and how can I obtain a purer, off-white product?
A3: The appearance of this compound can range from light orange to yellow to green as a powder or crystalline solid.[8] While a slight coloration may not always indicate significant impurity, a purer product is typically a pale yellow or off-white solid.
-
Causes of Discoloration:
-
Oxidation: Thioamides can be susceptible to oxidation, which can lead to colored impurities.
-
Residual Impurities: Trace amounts of byproducts or starting materials can contribute to the color.
-
Decomposition: Prolonged heating during reaction or purification can cause some degradation of the product.
-
-
Decolorization Techniques:
-
Activated Carbon (Charcoal) Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities. Perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.
-
Multiple Recrystallizations: If a single recrystallization does not yield a product of the desired color and purity, a second recrystallization may be necessary.
-
Proper Storage: Store the purified this compound in a cool, dark, and dry place, preferably under an inert atmosphere, to prevent degradation over time.
-
Frequently Asked Questions (FAQs)
Q4: What are the most common synthesis methods for this compound?
A4: The most frequently employed methods for synthesizing this compound include:
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Thionation of 4-Hydroxybenzonitrile (4-Cyanophenol): This is a common industrial route involving the reaction of 4-cyanophenol with a sulfur source like sodium hydrosulfide (B80085) (NaSH) and hydrogen sulfide (B99878) (H₂S).[1][5]
-
Thionation of 4-Hydroxybenzamide: This method typically uses a thionating agent like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) to convert the amide carbonyl group to a thiocarbonyl group.[2]
-
From Phenol (B47542): A less common method involves the reaction of phenol with potassium thiocyanate (B1210189) in the presence of hydrofluoric acid.[7]
Q5: What are the key safety precautions to consider during the synthesis of this compound?
A5: Several safety hazards should be carefully managed:
-
Hydrogen Sulfide (H₂S): When using the 4-cyanophenol route with H₂S, it is crucial to work in a well-ventilated fume hood as H₂S is a highly toxic and flammable gas.
-
Lawesson's Reagent: This reagent can release flammable and toxic gases upon contact with water. It is also an irritant. Handle it in a fume hood and avoid inhalation or contact with skin.
-
Solvents: Many of the solvents used, such as toluene and THF, are flammable. Ensure there are no ignition sources nearby.
-
Acids and Bases: Handle strong acids and bases with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q6: How can I monitor the progress of my this compound synthesis?
A6: The progress of the reaction can be effectively monitored by:
-
Thin Layer Chromatography (TLC): TLC is a quick and convenient method to qualitatively track the consumption of the starting material and the formation of the product. A suitable eluent system should be developed to achieve good separation between the starting material, product, and any major byproducts.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. It can be used to determine the percentage of starting material remaining and the yield of the product at different time points.
Data Presentation
Table 1: Comparison of Common Synthetic Routes for this compound
| Starting Material | Key Reagents | Typical Solvents | Temperature (°C) | Reported Yield (%) | Key Advantages | Key Disadvantages |
| 4-Cyanophenol | NaSH, H₂S | Water | 70 | ~98[1] | High yield, uses readily available materials. | Involves toxic and flammable H₂S gas. |
| 4-Hydroxybenzamide | Lawesson's Reagent | Toluene, THF | Reflux | 95-97[2] | Milder conditions than P₄S₁₀, high yield. | Byproduct removal can be challenging. |
| 4-Hydroxybenzamide | Phosphorus Pentasulfide | Toluene | Reflux | 97[2] | High yield, effective thionating agent. | Requires higher temperatures, can generate hazardous byproducts. |
| Phenol | KSCN, HF | Hydrofluoric Acid | Room Temp. | 85[7] | Direct route from a simple starting material. | Uses highly corrosive and hazardous hydrofluoric acid. |
Experimental Protocols
Protocol 1: Synthesis from 4-Cyanophenol[1]
Materials:
-
4-Cyanophenol
-
Sodium hydrosulfide (NaSH)
-
Hydrogen sulfide (H₂S) gas
-
Distilled water
-
2 M Hydrochloric acid (HCl)
Procedure:
-
A mixture of 4-Cyanophenol (50.0 g, 0.42 mol) and NaSH (15.5 g, 0.21 mol) in distilled water (125 mL) is stirred at room temperature for 30 minutes.
-
The mixture is then placed under a vacuum, flushed with H₂S, and the pressure is brought to 40-50 psi for a few minutes.
-
The mixture is heated to 70°C and stirred for 40-45 minutes.
-
The mixture is stirred vigorously at 70°C under a constant pressure of 56 psi for 5 hours and 15 minutes.
-
The H₂S pressure is removed, and the reaction is cooled to room temperature.
-
The reaction is neutralized to a pH of 5-7 with 2 M HCl (approximately 66 mL).
-
The product is filtered, and the filter cake is washed with distilled water (2 x 50 mL).
-
The product is dried under a vacuum at 80-85°C for 22 hours to yield this compound.
Protocol 2: Synthesis from 4-Hydroxybenzamide using Lawesson's Reagent[2]
Materials:
-
4-Hydroxybenzamide
-
Lawesson's Reagent
-
Toluene
-
Ethyl acetate (B1210297)
-
Water
Procedure:
-
Add 4-hydroxybenzamide (5.0g, 0.036mol) and Lawesson's reagent (e.g., 4.0g, 0.018mol, though stoichiometry may vary) to a 100mL three-necked flask.
-
Add 36mL of toluene under stirring.
-
Reflux the mixture and monitor the reaction completion using TLC.
-
After the reaction is complete, remove the solvent by vacuum distillation.
-
Add 10 mL of water and extract with ethyl acetate (2 x 20 mL).
-
Combine the organic phases and evaporate to dryness to obtain solid this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for low yield and purity in this compound synthesis.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. CN104130170A - Synthesis method of this compound - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. prepchem.com [prepchem.com]
- 8. This compound | 25984-63-8 [chemicalbook.com]
Technical Support Center: 4-Hydroxythiobenzamide Purification
This technical support center provides troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals working on the purification of crude 4-Hydroxythiobenzamide.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My purified this compound has a low and broad melting point. What is the likely cause?
A1: A low and broad melting point typically indicates the presence of impurities. The reported melting point for pure this compound is around 192-193°C.[1][2] Impurities disrupt the crystal lattice of the solid, leading to a depression and broadening of the melting point range.
-
Possible Impurities: Residual starting materials (e.g., 4-cyanophenol), byproducts from the synthesis, or residual solvents. The purity of starting materials directly impacts the final product's purity.[3]
-
Recommended Action: Further purification is necessary. Recrystallization is often the first method of choice. If recrystallization is ineffective, column chromatography may be required to separate impurities with similar solubility profiles. Purity should be checked via HPLC.[4][5]
Q2: The color of my this compound is dark yellow or brown, not the expected light yellow. How can I improve the color?
A2: this compound is typically a white to light yellow crystalline solid.[6] Darker colors often suggest the presence of colored impurities, which may be polymeric byproducts or degradation products formed during the synthesis, particularly if excessive heat was applied.
-
Recommended Action:
-
Recrystallization with Decolorizing Carbon: During the recrystallization protocol, after dissolving the crude product in the hot solvent, you can add a small amount (1-2% by weight) of activated decolorizing carbon.[7] Boil the solution with the carbon for a few minutes. The colored impurities will adsorb onto the surface of the carbon.[7] Perform a hot gravity filtration to remove the carbon before allowing the solution to cool and crystallize.[7]
-
Avoid Excessive Heat: Ensure that reaction and drying temperatures are carefully controlled to prevent thermal decomposition.[3]
-
Q3: I am experiencing significant product loss during recrystallization. How can I improve my recovery rate?
A3: Low recovery during recrystallization can be attributed to several factors:
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Using too much solvent: The goal is to create a saturated solution at the solvent's boiling point. Using an excessive amount of solvent will keep more of your product dissolved in the mother liquor upon cooling.[7]
-
Premature crystallization: If the solution cools too quickly during hot filtration, the product will crystallize along with the impurities on the filter paper.
-
Incomplete crystallization: Not allowing sufficient time or a low enough temperature for crystallization will result in a lower yield.
-
Recommended Action:
-
Use a minimal amount of hot solvent: Add the solvent in small portions to the boiling mixture until the solid just dissolves.[8]
-
Keep everything hot during filtration: Preheat your filtration apparatus (funnel, filter flask) to prevent premature crystallization.
-
Maximize crystallization time: Allow the filtrate to cool slowly to room temperature to form large, pure crystals, and then place it in an ice bath for at least 30 minutes to maximize precipitation.[8]
-
Wash with ice-cold solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to rinse away the impurity-laden mother liquor without dissolving a significant amount of the product.[8]
-
Q4: HPLC analysis shows that my purified product still contains starting materials. Which purification method is best for removal?
A4: The choice of method depends on the properties of the starting materials.
-
For 4-cyanophenol impurity: An acid-base extraction/precipitation technique is highly effective. This compound, containing a phenolic hydroxyl group, is acidic and will dissolve in a weak base like a dilute sodium carbonate or bicarbonate solution.[1] 4-cyanophenol is also phenolic and will dissolve. However, impurities that are not acidic can be filtered off from this basic solution. Subsequent acidification of the filtrate will precipitate the purified product.[1]
-
For other organic impurities: If recrystallization fails, flash column chromatography is the most powerful technique for separating compounds with different polarities. By carefully selecting the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (e.g., a hexane/ethyl acetate (B1210297) gradient), you can effectively separate the target compound from starting materials and byproducts.[9][10]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Source(s) |
| Appearance | White to Light Yellow Crystalline Solid | [6][11] |
| Molecular Formula | C₇H₇NOS | [6] |
| Molecular Weight | 153.2 g/mol | [12] |
| Melting Point | 192 - 193 °C | [1][2] |
| Purity (Commercial) | ≥98.0% (HPLC) | [4] |
| Purity (Optimized Synthesis) | Up to 99.56% (HPLC) | [13] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a standard method for purifying crude this compound. Water or ethanol (B145695) are suitable solvents.[1][8]
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Deionized water or Ethanol)
-
Erlenmeyer flasks
-
Heating source (hot plate or heating mantle)
-
Buchner funnel and vacuum flask
-
Filter paper
-
Activated carbon (optional, for colored impurities)
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., water). Heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent.[8]
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for 2-5 minutes.[7]
-
Hot Gravity Filtration: If activated carbon was used or if insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.[8] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[8]
-
Collection of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.[8]
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[8]
-
Drying: Dry the crystals in a vacuum oven at an appropriate temperature (e.g., 60-80°C) until a constant weight is achieved.[14]
Protocol 2: Purification by Flash Column Chromatography
This method is suitable for separating this compound from impurities that are not effectively removed by recrystallization.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: n-Hexane, Ethyl Acetate (EtOAc)
-
Glass chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Sample Preparation: Dissolve the crude product in a minimum amount of a moderately polar solvent like dichloromethane (B109758) or ethyl acetate. Alternatively, create a dry-pack by dissolving the crude product in a volatile solvent, adding a small amount of silica gel, and evaporating the solvent to obtain a free-flowing powder.[10]
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-Hexane). Pour the slurry into the column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped. Drain the solvent until it is level with the top of the silica bed.[9]
-
Loading the Sample: Carefully add the dissolved sample solution or the dry-packed silica to the top of the column.[9]
-
Elution: Begin eluting with a low-polarity mobile phase (e.g., 9:1 Hexane:EtOAc). Gradually increase the polarity of the mobile phase (e.g., to 7:3 or 1:1 Hexane:EtOAc) to elute the more polar this compound. The optimal solvent system should be determined beforehand using TLC analysis.
-
Fraction Collection: Collect the eluent in small, separate fractions.
-
Fraction Analysis: Monitor the composition of each fraction using TLC. Spot each fraction on a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under a UV lamp.
-
Combine and Evaporate: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Step-by-step experimental workflow for recrystallization.
References
- 1. prepchem.com [prepchem.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. benchchem.com [benchchem.com]
- 6. m.indiamart.com [m.indiamart.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. benchchem.com [benchchem.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. benchchem.com [benchchem.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. This compound | C7H7NOS | CID 2759344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. CN102702054A - Preparation method of p-hydroxythiobenzamide - Google Patents [patents.google.com]
- 14. This compound synthesis - chemicalbook [chemicalbook.com]
4-Hydroxythiobenzamide stability under different pH and temperature conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability of 4-hydroxythiobenzamide under various experimental conditions. The following guides and frequently asked questions (FAQs) address common challenges and inquiries regarding the handling and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound?
A1: The stability of this compound, like other thioamides, is primarily influenced by pH, temperature, and the presence of oxidizing agents. Thioamides are generally less stable than their corresponding amides.[1][2] In aqueous solutions, this compound can undergo hydrolysis, and the rate of this degradation is dependent on the pH and temperature of the solution.
Q2: How does pH affect the stability of this compound?
Q3: What is the impact of temperature on the stability of this compound?
A3: Elevated temperatures can accelerate the degradation of this compound. As a general rule, chemical reaction rates, including degradation, increase with temperature. For optimal stability, it is recommended to store this compound at low temperatures.[2]
Q4: What are the likely degradation products of this compound?
A4: The most probable degradation product of this compound via hydrolysis is the corresponding amide, 4-hydroxybenzamide. Under certain oxidative conditions, other degradation products could potentially form.[3][4] It is crucial to perform forced degradation studies to identify potential degradation products under specific stress conditions.[5][6][7][8][9]
Q5: What are the recommended storage conditions for this compound?
A5: To ensure the long-term stability of this compound, it should be stored in a well-sealed container, protected from light and moisture, at a low temperature, such as in a refrigerator or freezer.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpectedly low assay results for this compound in solution. | Degradation due to pH. The pH of your solution may be too acidic or too alkaline, leading to hydrolysis. | - Measure the pH of your solution. - If possible, adjust the pH to a more neutral range (around pH 7). - If the experiment requires acidic or basic conditions, prepare fresh solutions immediately before use and minimize the time the compound is in solution. |
| Degradation due to high temperature. The solution may have been exposed to elevated temperatures during preparation or storage. | - Prepare solutions at room temperature or below, if solubility allows. - Store stock solutions and experimental samples at a low temperature (e.g., 2-8 °C or frozen) and protect from light. - Avoid repeated freeze-thaw cycles. | |
| Oxidation. The presence of oxidizing agents in the solvent or exposure to air can lead to degradation. | - Use de-gassed solvents. - Consider working under an inert atmosphere (e.g., nitrogen or argon). | |
| Appearance of unknown peaks in analytical chromatograms (e.g., HPLC). | Formation of degradation products. The unknown peaks are likely degradation products of this compound. | - The primary hydrolysis product is likely 4-hydroxybenzamide. If a standard is available, compare its retention time. - Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and deduce their structures. - Perform forced degradation studies under controlled conditions (acid, base, heat, oxidation) to intentionally generate degradation products and confirm their identity.[5][6][7][8][9] |
| Inconsistent experimental results between batches. | Variable stability of the compound. Differences in storage conditions or the age of the stock solution could lead to varying levels of degradation. | - Always use freshly prepared solutions for critical experiments. - Establish a clear protocol for the preparation and storage of this compound solutions. - Periodically re-test the purity of your stock material. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in Solution
This protocol outlines a general method for evaluating the stability of this compound in different buffer solutions and at various temperatures.
1. Materials:
- This compound
- High-purity water
- Buffer salts (e.g., phosphate, acetate, borate)
- Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment
- Acetonitrile or other suitable organic solvent for stock solution
- HPLC or UPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
- pH meter
- Temperature-controlled incubator or water bath
2. Preparation of Solutions:
- Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
- Buffer Solutions: Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7, 9, 11).
- Test Solutions: Dilute the stock solution with each buffer to a final desired concentration (e.g., 10 µg/mL).
3. Stability Study:
- Temperature Conditions: Aliquot the test solutions into sealed vials and incubate them at different temperatures (e.g., 4 °C, 25 °C, 40 °C, 60 °C).
- Time Points: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a sample from each vial at each temperature.
- Sample Analysis: Immediately analyze the samples by HPLC or UPLC to determine the concentration of this compound remaining. Monitor for the appearance of any degradation products.
4. Data Analysis:
- Calculate the percentage of this compound remaining at each time point for each condition.
- Plot the percentage remaining versus time to determine the degradation kinetics.
- Calculate the half-life (t½) of the compound under each condition.
Data Presentation
Quantitative data from stability studies should be summarized in tables for clear comparison.
Table 1: Stability of this compound at Different pH Values and Temperatures (% Remaining)
| Time (hours) | pH 3 (40°C) | pH 5 (40°C) | pH 7 (40°C) | pH 9 (40°C) | pH 11 (40°C) |
| 0 | 100 | 100 | 100 | 100 | 100 |
| 2 | Data | Data | Data | Data | Data |
| 4 | Data | Data | Data | Data | Data |
| 8 | Data | Data | Data | Data | Data |
| 24 | Data | Data | Data | Data | Data |
| 48 | Data | Data | Data | Data | Data |
Table 2: Calculated Half-life (t½) of this compound (in hours)
| pH | 4°C | 25°C | 40°C | 60°C |
| 3 | Data | Data | Data | Data |
| 5 | Data | Data | Data | Data |
| 7 | Data | Data | Data | Data |
| 9 | Data | Data | Data | Data |
| 11 | Data | Data | Data | Data |
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Postulated hydrolysis pathway of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acdlabs.com [acdlabs.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Common impurities in commercial 4-Hydroxythiobenzamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 4-Hydroxythiobenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might find in my commercial batch of this compound?
A1: Common impurities in commercial this compound typically arise from the synthetic route used by the manufacturer. The most prevalent impurities are unreacted starting materials and by-products from the synthesis process. These can include:
-
4-Cyanophenol (p-Hydroxybenzonitrile): A common starting material that may not have fully reacted.[1][2][3][4]
-
4-Hydroxybenzamide (B152061): An intermediate or starting material from an alternative synthetic route.[5]
-
Residual Solvents: Solvents used during the reaction or purification steps, such as toluene, water, acetic acid, or propionic acid, may be present in trace amounts.[4][5][6]
-
Degradation Products: Improper storage or handling can lead to the degradation of this compound.
Q2: My experiment is giving unexpected results. Could impurities in this compound be the cause?
A2: Yes, impurities can significantly impact experimental outcomes. For instance, unreacted starting materials like 4-cyanophenol or 4-hydroxybenzamide have different reactivity profiles and may interfere with your reaction, leading to unexpected side products or lower yields. Residual solvents can also affect reaction kinetics or solubility.
Q3: I've observed a lower-than-expected yield in my synthesis using this compound. How can I troubleshoot this?
A3: A lower-than-expected yield can be due to a variety of factors, with the purity of your this compound being a critical one. If the actual purity is lower than what is stated on the certificate of analysis, you are starting with less of your key reagent. We recommend verifying the purity of your batch using a quantitative technique like HPLC-UV.
Troubleshooting Guide
Issue: Unexpected Peaks in Analytical Chromatogram (e.g., HPLC, LC-MS)
-
Possible Cause 1: Unreacted Starting Materials.
-
Identification: Compare the retention time of the unexpected peak with that of a known standard of potential starting materials like 4-cyanophenol or 4-hydroxybenzamide.
-
Solution: If the impurity is a starting material, it indicates an incomplete reaction during the synthesis of the this compound. Depending on the level of impurity and the sensitivity of your application, you may need to purify the material further (e.g., by recrystallization) or purchase a higher purity grade.
-
-
Possible Cause 2: Presence of Synthesis By-products.
-
Identification: The identification of unknown by-products may require mass spectrometry (MS) to determine the molecular weight, which can provide clues about its structure.
-
Solution: The presence of significant by-products may necessitate purification.
-
-
Possible Cause 3: Degradation of this compound.
-
Identification: Degradation can be assessed by comparing the analytical profile of an older batch with a freshly opened one.
-
Solution: Ensure proper storage of this compound in a cool, dark place under an inert atmosphere to minimize degradation.[7]
-
Data Presentation: Common Impurities
| Impurity Name | Chemical Structure | Common Source | Typical Analytical Method |
| 4-Cyanophenol | HO-C₆H₄-CN | Unreacted starting material[1][2][3][4] | HPLC-UV, GC-MS |
| 4-Hydroxybenzamide | HO-C₆H₄-CONH₂ | Unreacted starting material/intermediate[5] | HPLC-UV |
| Residual Solvents | e.g., Toluene | Synthesis/purification process[5] | GC-MS (Headspace) |
Experimental Protocols
Protocol 1: Determination of this compound Purity and Impurity Profiling by HPLC-UV
Objective: To determine the purity of a this compound sample and identify the presence of common impurities like 4-cyanophenol and 4-hydroxybenzamide.
Materials:
-
This compound sample
-
Reference standards for this compound, 4-cyanophenol, and 4-hydroxybenzamide
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm)
Method:
-
Standard Preparation:
-
Prepare individual stock solutions of this compound, 4-cyanophenol, and 4-hydroxybenzamide in acetonitrile at a concentration of 1 mg/mL.
-
Prepare a mixed standard solution by diluting the stock solutions to a final concentration of 10 µg/mL for each component in a 50:50 acetonitrile/water mixture.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Dilute the sample stock solution to a final concentration of 100 µg/mL in a 50:50 acetonitrile/water mixture.
-
-
HPLC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10-90% B
-
20-25 min: 90% B
-
25-26 min: 90-10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 315 nm[4]
-
-
Analysis:
-
Inject the mixed standard solution to determine the retention times of this compound and the potential impurities.
-
Inject the sample solution.
-
Identify peaks in the sample chromatogram by comparing retention times with the standards.
-
Calculate the purity of this compound using the area normalization method from the resulting chromatogram.[4]
-
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | 25984-63-8 [chemicalbook.com]
- 4. CN102702054A - Preparation method of p-hydroxythiobenzamide - Google Patents [patents.google.com]
- 5. CN104130170A - Synthesis method of this compound - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
Technical Support Center: HPLC Method Development for 4-Hydroxythiobenzamide Purity Analysis
This technical support center is designed to assist researchers, scientists, and drug development professionals in developing and troubleshooting HPLC methods for the purity analysis of 4-Hydroxythiobenzamide.
Experimental Protocol: Stability-Indicating HPLC Method
This protocol describes a reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound and its degradation products.
1. Preparation of Solutions
-
Mobile Phase: Prepare a filtered and degassed mixture of Acetonitrile and 0.1% Formic Acid in Water (v/v). The gradient can be optimized as needed. A typical starting gradient could be 30:70 Acetonitrile:0.1% Formic Acid.
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Solution: Prepare the sample by dissolving it in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | HPLC with a UV-Vis or Photodiode Array (PDA) Detector |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 270 nm |
| Injection Volume | 10 µL |
Troubleshooting Guide
This guide provides solutions to common issues encountered during the HPLC analysis of this compound.
Q1: Why am I seeing peak tailing for the this compound peak?
A1: Peak tailing is a common issue, especially for compounds with polar functional groups like this compound. The primary cause is often the interaction between the analyte and residual silanol (B1196071) groups on the silica-based column packing.[1][2]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., using 0.1% formic or phosphoric acid) can suppress the ionization of silanol groups, thereby reducing peak tailing.[3]
-
Solution 2: Use an End-Capped Column: Employ a column that has been end-capped to block the majority of residual silanol groups.
-
Solution 3: Add a Competing Base: Introducing a small amount of a basic modifier like triethylamine (B128534) (TEA) to the mobile phase can help to saturate the active silanol sites.
Q2: My retention times are shifting from one injection to the next. What could be the cause?
A2: Retention time drift can be caused by several factors:
-
Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis.[4]
-
Mobile Phase Composition Changes: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed to prevent changes in composition.[5]
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature, as changes in temperature can affect retention times.[6]
-
Pump Issues: Inconsistent flow from the pump can lead to retention time variability. Check for leaks and ensure the pump is functioning correctly.[7]
Q3: I am observing broad peaks. How can I improve the peak shape?
A3: Broad peaks can result from several issues, leading to reduced resolution and sensitivity.[8]
-
Column Deterioration: The column may be old or contaminated. Try flushing the column or, if necessary, replace it.
-
High Extra-Column Volume: Minimize the length and diameter of tubing connecting the injector, column, and detector to reduce peak broadening.
-
Sample Overload: Injecting a sample that is too concentrated can lead to peak broadening.[9] Try diluting your sample.
-
Incompatible Sample Solvent: The solvent used to dissolve the sample should be as close in composition to the mobile phase as possible.
Q4: What are these unexpected "ghost peaks" in my chromatogram?
A4: Ghost peaks are peaks that appear in the chromatogram that are not related to the sample.[8]
-
Contaminated Mobile Phase: Use HPLC-grade solvents and freshly prepared mobile phase to avoid contamination.
-
System Carryover: Implement a robust needle wash protocol to prevent carryover from previous injections.
-
Sample Degradation: Ensure the sample is stable in the chosen solvent and under the autosampler conditions.
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column for this compound analysis?
A1: A reversed-phase C18 or C8 column is a good starting point for developing a method for this compound.[6] These columns provide good retention for moderately polar compounds. For improved peak shape, consider a column with low silanol activity or one that is end-capped.
Q2: What is a suitable detection wavelength for this compound?
A2: Based on the analysis of similar compounds and general knowledge of chromophores, a starting wavelength of around 270 nm is recommended.[10] It is always best practice to determine the optimal wavelength by running a UV-Vis spectrum of the analyte in the mobile phase.
Q3: How do I perform forced degradation studies for a stability-indicating method?
A3: Forced degradation studies involve subjecting the drug substance to stress conditions like acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products.[11] The goal is to develop an HPLC method that can separate the intact drug from all these degradation products.[11]
Q4: What are the key parameters to validate for an HPLC purity method?
A4: According to ICH guidelines, the key validation parameters for a purity method include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Visualizations
References
- 1. waters.com [waters.com]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 6. benchchem.com [benchchem.com]
- 7. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 8. uhplcs.com [uhplcs.com]
- 9. mastelf.com [mastelf.com]
- 10. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijtsrd.com [ijtsrd.com]
Preventing side reactions in the synthesis of 4-Hydroxythiobenzamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions during the synthesis of 4-Hydroxythiobenzamide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on identifying potential causes and providing solutions to minimize side reactions and improve product yield and purity.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete conversion of starting material. | - Extend reaction time. - Increase reaction temperature cautiously, monitoring for side product formation. - Ensure efficient stirring. - Use a slight excess of the thionating agent or sulfur source. |
| Product loss during workup and purification. | - Optimize extraction procedures, ensuring correct pH for partitioning. - Use an appropriate recrystallization solvent to minimize solubility of the desired product in the mother liquor.[1] | |
| Presence of Unreacted Starting Material | Insufficient reaction time or temperature. | - Increase reaction time and/or temperature as per the protocol. |
| Poor quality or insufficient amount of reagents. | - Use high-purity starting materials and reagents.[1] - Verify the stoichiometry of the reactants. | |
| Formation of 4-Hydroxybenzamide (B152061) (Side Product 1) | Hydrolysis of the thioamide product during reaction or workup. Thioamides can be more resistant to hydrolysis than amides, but it can still occur. | - Ensure anhydrous reaction conditions, particularly when using thionating agents like Lawesson's reagent. - During aqueous workup, maintain a neutral or slightly acidic pH and keep the temperature low to minimize hydrolysis. |
| Formation of Polymeric or Tar-like Byproducts | High reaction temperatures, especially with thionating agents like Lawesson's reagent which can decompose above 110°C.[2] | - Maintain strict temperature control throughout the reaction. - Consider using a lower boiling point solvent if excessively high temperatures are suspected. |
| Reaction with the phenolic hydroxyl group. Lawesson's reagent can react with hydroxyl groups.[2][3][4] | - If using a thionating agent known to react with hydroxyl groups, consider protecting the phenol (B47542) before thionation. - Alternatively, optimize reaction conditions (e.g., lower temperature, shorter reaction time) to favor thionation of the amide over reaction with the phenol. | |
| Discolored Product (Yellow to Brown) | Presence of impurities or degradation products. | - Purify the crude product by recrystallization. Common solvents include ethanol, acetone, or mixtures with water. - Activated carbon treatment during recrystallization can sometimes help remove colored impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound and their associated side reactions?
A1: The two main synthetic routes start from either 4-hydroxybenzonitrile (B152051) or 4-hydroxybenzamide.
-
From 4-hydroxybenzonitrile: This method typically involves reaction with a sulfur source like sodium hydrosulfide (B80085) (NaHS) or hydrogen sulfide (B99878) (H₂S).[1] A potential side reaction is the incomplete conversion to the thioamide, leaving unreacted nitrile. Precise control of reaction conditions such as temperature, pressure (if using H₂S), and pH is crucial.[1]
-
From 4-hydroxybenzamide: This route employs a thionating agent, most commonly Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀), to convert the amide carbonyl to a thiocarbonyl.[5] Key side reactions include:
-
Reaction at the phenolic hydroxyl group: Lawesson's reagent can react with hydroxyl groups, which are more reactive than amides.[2][3][4] This can lead to undesired byproducts.
-
Incomplete thionation: Leaving residual 4-hydroxybenzamide.
-
Hydrolysis: The thioamide product can hydrolyze back to the amide, especially during aqueous workup.
-
Q2: My main impurity is 4-hydroxybenzamide. How can I prevent its formation?
A2: The presence of 4-hydroxybenzamide as an impurity suggests either incomplete thionation of the starting material or hydrolysis of the this compound product.
-
To ensure complete thionation:
-
Use a sufficient stoichiometric amount of the thionating agent (e.g., Lawesson's reagent).
-
Ensure the reaction goes to completion by monitoring with an appropriate technique like Thin Layer Chromatography (TLC).
-
Optimize reaction temperature and time as per established protocols.
-
-
To prevent hydrolysis:
-
Maintain anhydrous conditions during the thionation reaction.
-
During the workup, if an aqueous wash is necessary, use cold water and minimize the contact time. Adjust the pH to be neutral or slightly acidic, as basic conditions can promote hydrolysis.
-
Q3: I am using Lawesson's reagent and getting a complex mixture of byproducts. What could be the cause?
A3: A complex byproduct profile when using Lawesson's reagent often points to two main issues: reaction temperature and side reactions with the phenolic hydroxyl group.
-
Temperature Control: Lawesson's reagent can decompose at temperatures above 110°C, leading to the formation of various byproducts.[2] It is critical to maintain the reaction temperature within the recommended range for the specific protocol.
-
Reactivity of the Hydroxyl Group: The phenolic -OH group is more reactive towards Lawesson's reagent than the amide carbonyl.[2][3][4] To minimize this side reaction, you could consider:
-
Protecting the hydroxyl group: Although this adds extra steps to the synthesis (protection and deprotection), it can significantly improve the purity of the final product.
-
Kinetic control: Running the reaction at a lower temperature for a longer duration might favor the thionation of the amide over the reaction with the phenol.
-
Q4: How can I effectively purify my crude this compound?
A4: Recrystallization is a common and effective method for purifying this compound.[1] The choice of solvent is critical. Ethanol, acetone, or mixtures of these with water are often suitable. The process generally involves:
-
Dissolving the crude product in a minimal amount of a hot solvent in which it is soluble.
-
If necessary, treating with activated carbon to remove colored impurities.
-
Filtering the hot solution to remove any insoluble materials.
-
Allowing the solution to cool slowly to induce crystallization.
-
Collecting the purified crystals by filtration and washing with a small amount of cold solvent.
-
Drying the crystals under vacuum.
Column chromatography can also be used for purification, especially for removing close-running impurities, but recrystallization is often more practical on a larger scale.
Experimental Protocols
Synthesis of this compound from 4-Hydroxybenzonitrile
This protocol is adapted from a patented method.[6]
-
To a reaction vessel, add water, 4-hydroxybenzonitrile, sodium hydrosulfide, and a secondary amine (e.g., diethylamine) in a molar ratio of approximately 1:1.2-2.5:0.1-0.2.[6]
-
Heat the mixture to 80-90°C with stirring.[6]
-
Slowly add an organic weak acid, such as acetic acid (in a molar ratio of 1.2-2.0 relative to 4-hydroxybenzonitrile).[6]
-
Maintain the reaction at 80-90°C and monitor its progress by TLC.[6]
-
Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Filter the solid, wash with cold water, and dry under vacuum to yield this compound.
Synthesis of this compound from 4-Hydroxybenzamide
This protocol is based on a patented method using phosphorus pentasulfide.[5]
-
In a round-bottom flask equipped with a reflux condenser, add 4-hydroxybenzamide and phosphorus pentasulfide (approximately 0.45-0.5 molar equivalents relative to the amide).[5]
-
Add a suitable solvent such as toluene.[5]
-
Heat the mixture to reflux with stirring.[5]
-
Monitor the reaction by TLC until the starting material is consumed.[5]
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.[5]
-
To the residue, add water and extract the product with an organic solvent like ethyl acetate.[5]
-
Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), filter, and evaporate the solvent to obtain crude this compound.[5]
-
Purify the crude product by recrystallization.
Data Presentation
The following table summarizes yield and purity data from various synthetic methods reported in patent literature.
| Starting Material | Key Reagents | Solvent | Yield (%) | Purity (%) | Reference |
| 4-Hydroxybenzonitrile | NaHS, H₂S | Water | 97.57 | Not specified | US2005/75503 A1[7] |
| 4-Hydroxybenzonitrile | NaHS, Secondary Amine, Acetic Acid | Water | ~88 | 98.67 (HPLC) | CN102702054A[6] |
| 4-Hydroxybenzamide | P₄S₁₀ | Toluene | 97.4 | 99.2 (HPLC) | CN104130170A[5] |
| 4-Cyanophenol | Thiourea | Ethanol | 92.4 | 98.3 (HPLC) | CN103360292A[8] |
Visualizations
Reaction Pathways
Caption: Primary synthetic routes to this compound.
Troubleshooting Logic for Side Reaction Prevention
Caption: Logic for troubleshooting common side reactions.
Experimental Workflow for Synthesis and Purification
Caption: General workflow for synthesis and purification.
References
- 1. nbinno.com [nbinno.com]
- 2. Lawesson's Reagent – a widely used agent in Organic Syntheses_Chemicalbook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN104130170A - Synthesis method of this compound - Google Patents [patents.google.com]
- 6. CN102702054A - Preparation method of p-hydroxythiobenzamide - Google Patents [patents.google.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. CN103360292A - Synthetic method for preparing p-hydroxythiobenzamide - Google Patents [patents.google.com]
Technical Support Center: Laboratory-Scale Synthesis of 4-Hydroxythiobenzamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the laboratory-scale synthesis of 4-Hydroxythiobenzamide. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis process.
Experimental Protocols
Two primary synthetic routes for the preparation of this compound are detailed below. The choice of method may depend on the availability of starting materials, safety considerations (particularly regarding the use of hydrogen sulfide (B99878) gas), and desired scale.
Method 1: Thionation of 4-Cyanophenol with Sodium Hydrosulfide (B80085) and Hydrogen Sulfide
This method is a common and high-yielding approach for the synthesis of this compound.[1][2] It involves the reaction of 4-cyanophenol with sodium hydrosulfide, followed by treatment with hydrogen sulfide gas.[2]
Experimental Workflow:
Caption: Workflow for the synthesis of this compound from 4-Cyanophenol.
Procedure:
-
In a suitable pressure reactor, a mixture of 4-cyanophenol (e.g., 50.0 g, 0.42 mol) and sodium hydrosulfide (NaSH) (e.g., 15.5 g, 0.21 mol) in distilled water (125 mL) is stirred at room temperature for 30 minutes.[2]
-
The reactor is then evacuated and flushed with hydrogen sulfide (H₂S) gas. The pressure is brought to 40-50 psi.[2]
-
The reaction mixture is heated to 70°C and stirred for approximately 40-45 minutes. The mixture is then vigorously stirred at 70°C under a constant H₂S pressure of 56 psi for 5 to 6 hours.[2]
-
After the reaction is complete, the H₂S pressure is carefully released, and the reaction mixture is cooled to room temperature.[2]
-
The mixture is neutralized to a pH of 5-7 with 2 M HCl.[2]
-
The precipitated product is collected by filtration, washed with distilled water, and dried under vacuum at 80-85°C to yield the desired product.[2]
-
For further purification, the crude product can be recrystallized from water.[3]
Method 2: Thionation of 4-Hydroxybenzamide (B152061) with Lawesson's Reagent
This method avoids the use of toxic hydrogen sulfide gas and is suitable for laboratories not equipped for pressurized gas reactions. It involves the thionation of 4-hydroxybenzamide using Lawesson's reagent. Lawesson's reagent is a widely used thionating agent for converting carbonyl compounds, including amides, into their corresponding thiocarbonyls.[4][5]
Experimental Workflow:
Caption: Workflow for the synthesis of this compound from 4-Hydroxybenzamide.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-hydroxybenzamide (e.g., 5.0 g, 0.036 mol) and Lawesson's reagent (0.5 to 0.6 equivalents) in a suitable solvent such as toluene (e.g., 36 mL).[6]
-
The mixture is heated to reflux, and the reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, the mixture is cooled to room temperature.
-
The solvent is removed by vacuum distillation.[6]
-
Water (e.g., 10 mL) is added to the residue, and the product is extracted with ethyl acetate (e.g., 2 x 20 mL).[6]
-
The organic phases are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.[6]
-
The crude this compound can be purified by column chromatography or recrystallization from a suitable solvent.
Data Presentation
| Parameter | Method 1 (4-Cyanophenol) | Method 2 (4-Hydroxybenzamide) | Reference |
| Starting Material | 4-Cyanophenol | 4-Hydroxybenzamide | [2][6] |
| Key Reagents | NaSH, H₂S | Lawesson's Reagent | [2][4] |
| Solvent | Water | Toluene | [2][6] |
| Temperature | 70°C | Reflux | [2][6] |
| Reaction Time | 5-6 hours | Varies (TLC monitored) | [2] |
| Reported Yield | ~97% | ~97% | [2][6] |
| Purity (HPLC) | >98% | >99% | [6][7] |
Troubleshooting Guide
Caption: Troubleshooting logic for the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
-
Incomplete Reaction: The reaction may not have gone to completion. For Method 1, ensure the H₂S pressure is maintained and the reaction is stirred vigorously for the recommended time. For Method 2, monitor the reaction closely by TLC to ensure the disappearance of the starting material. Consider extending the reaction time or slightly increasing the temperature.
-
Poor Reagent Quality: The quality of the starting materials and reagents is crucial.[1] Ensure that the 4-cyanophenol or 4-hydroxybenzamide is of high purity. For Method 2, the activity of Lawesson's reagent can vary; using a freshly opened or properly stored container is recommended.
-
Side Reactions: Hydrolysis of the thioamide back to the amide can occur, especially in the presence of water at elevated temperatures.[8] During work-up, it is important to control the pH and temperature to minimize this side reaction.
-
Loss During Work-up and Purification: Significant product loss can occur during filtration and recrystallization. Ensure efficient transfer of solids and use minimal amounts of cold solvent for washing the filtered product to avoid dissolving it. When recrystallizing, choose a solvent system that provides good recovery.
Q2: The final product is impure. What are the likely contaminants and how can I remove them?
-
Unreacted Starting Material: The presence of unreacted 4-cyanophenol or 4-hydroxybenzamide is a common impurity if the reaction is incomplete. Purification by recrystallization is often effective in removing less polar starting materials from the more polar thioamide product.[9]
-
Byproducts: In Method 1, side reactions can lead to the formation of the corresponding amide (4-hydroxybenzamide). In Method 2, byproducts from the decomposition of Lawesson's reagent may be present. Most of these impurities can be removed by careful recrystallization from a suitable solvent like water or an alcohol-water mixture.[3][9] Column chromatography can also be employed for higher purity.
-
Oily Product That Won't Crystallize: This may be due to the presence of impurities or cooling the solution too quickly during recrystallization. Try reheating the solution, adding a small amount of additional solvent, and allowing it to cool slowly. Seeding with a pure crystal of this compound can also help induce crystallization.[9]
Frequently Asked Questions (FAQs)
Q3: What are the main safety precautions to consider during the synthesis of this compound?
-
Hydrogen Sulfide (Method 1): H₂S is a highly toxic, flammable, and corrosive gas. This reaction must be carried out in a well-ventilated fume hood with appropriate gas scrubbing equipment. A personal H₂S gas monitor is highly recommended.
-
Lawesson's Reagent (Method 2): Lawesson's reagent has a strong, unpleasant odor and should be handled in a fume hood. It is also an irritant.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Q4: Can other thionating agents be used instead of Lawesson's Reagent?
Yes, phosphorus pentasulfide (P₄S₁₀) is another common thionating agent.[6] However, reactions with P₄S₁₀ often require higher temperatures and may give lower yields compared to Lawesson's reagent.[4]
Q5: What is the role of the secondary amine mentioned in some protocols using sodium hydrosulfide?
In some procedures for the synthesis of thioamides from nitriles, a secondary amine is used as a catalyst.[2][10] It is believed to activate the nitrile group, making it more susceptible to nucleophilic attack by the hydrosulfide ion.
Q6: How can I confirm the identity and purity of my final product?
The identity and purity of the synthesized this compound can be confirmed using several analytical techniques:
-
Melting Point: The reported melting point is around 192-193°C.[3] A sharp melting point close to this range indicates high purity.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system suggests a pure compound.
-
Spectroscopy: Techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) can be used to confirm the chemical structure.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for determining the purity of the final product quantitatively.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. Lawesson's Reagent [organic-chemistry.org]
- 5. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN104130170A - Synthesis method of this compound - Google Patents [patents.google.com]
- 7. CN102702054A - Preparation method of p-hydroxythiobenzamide - Google Patents [patents.google.com]
- 8. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. This compound | 25984-63-8 [chemicalbook.com]
Solvent effects on the yield and purity of 4-Hydroxythiobenzamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-Hydroxythiobenzamide, a key intermediate for pharmaceuticals like Febuxostat.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the impact of solvent choice on reaction yield and product purity.
Q1: My reaction yield is low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors, including incomplete reaction, side reactions, or product loss during workup and purification.
-
Incomplete Reaction: Ensure your starting materials are of high purity, as impurities can interfere with the reaction.[2] For the thionation of 4-hydroxybenzamide (B152061), verify that the molar ratio of the thionating agent (e.g., phosphorus pentasulfide) to the amide is optimal.[3] Extending the reaction time or moderately increasing the temperature can also drive the reaction to completion, but this should be monitored to avoid byproduct formation.[4]
-
Side Reactions: The hydroxyl group on the benzene (B151609) ring can be reactive and may lead to side products.[2] Careful control of reaction temperature and pH is crucial to minimize these unwanted reactions.[2]
-
Product Loss During Workup: this compound can be purified by recrystallization from water or by dissolving in a dilute alkali solution and re-precipitating with acid.[5] Ensure the pH for precipitation is optimal to maximize recovery. During extraction, use appropriate solvents and ensure complete phase separation to avoid losing the product.
Q2: The purity of my this compound is below expectations. What are the likely impurities and how can I remove them?
A2: Common impurities include unreacted starting materials (e.g., 4-hydroxybenzamide or p-cyanophenol) and byproducts from side reactions.[2][4]
-
Unreacted Starting Materials: If the reaction has not gone to completion, you will have residual starting materials. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting material is consumed.[3]
-
Purification: Recrystallization is an effective method for purifying this compound.[2] Water is a suitable solvent for recrystallization.[5] Alternatively, dissolving the crude product in a dilute sodium hydroxide (B78521) solution and then re-precipitating it by adding acid can be an effective purification strategy.[5] For issues like an oily product that refuses to crystallize, try slow cooling, seeding with a pure crystal, or using a two-solvent recrystallization system.[4]
Q3: I am observing variability in yield and purity when using different solvents. How does the choice of solvent affect the reaction?
A3: The solvent plays a critical role in the synthesis of this compound, influencing reactant solubility, reaction rate, and in some cases, the reaction pathway itself. The polarity of the solvent can significantly impact the reaction's success. In the thionation of 4-hydroxybenzamide with phosphorus pentasulfide, different organic solvents have been shown to produce varying yields and purities.[3]
Solvent Effects on Yield and Purity
The following table summarizes the impact of different solvents on the yield and purity of this compound synthesized from 4-hydroxybenzamide and phosphorus pentasulfide.
| Solvent | Yield (%) | Purity (HPLC, %) | Reference |
| Toluene (B28343) | 97.4 | 99.2 | [3] |
| Toluene* | 96.6 | 98.7 | [3] |
| Tetrahydrofuran (THF) | 94.5 | 96.2 | [3] |
*Reaction performed with a different molar ratio of p-hydroxybenzamide to phosphorus pentasulfide.[3]
Experimental Protocols
Method 1: Thionation of 4-Hydroxybenzamide using Phosphorus Pentasulfide in Toluene [3]
This method demonstrates the synthesis of this compound with high yield and purity.
-
Reaction Setup: To a 100 mL three-necked flask, add 5.0g (0.036 mol) of p-hydroxybenzamide and 4.0g (0.018 mol) of phosphorus pentasulfide.
-
Solvent Addition: Add 36 mL of toluene to the flask while stirring.
-
Reflux: Heat the mixture to reflux and monitor the reaction progress using TLC.
-
Workup: Once the reaction is complete, remove the toluene by vacuum distillation.
-
Extraction: To the residue, add 10 mL of water and extract with ethyl acetate (B1210297) (2 x 20 mL).
-
Isolation: Combine the organic phases and evaporate to dryness to obtain solid this compound.
Method 2: Synthesis from p-Cyanophenol [6]
This route involves the reaction of p-cyanophenol with a sulfur source.
-
Initial Mixture: In a suitable reaction vessel, stir a mixture of 4-Cyanophenol (50.0 g, 0.42 mol) and sodium hydrosulfide (B80085) (NaSH, 15.5 g, 0.21 mol) in 125 mL of distilled water at room temperature for 30 minutes.
-
Sulfidation: Place the mixture under a vacuum, flush with hydrogen sulfide (B99878) (H₂S) gas, and bring the pressure to 40-50 psi.
-
Heating: Heat the mixture to 70°C and stir for 40-45 minutes. Continue to stir vigorously at 70°C under a constant H₂S pressure of 56 psi for 5 hours and 15 minutes.
-
Neutralization: Release the H₂S pressure and cool the reaction to room temperature. Neutralize the mixture to a pH of 5-7 with 2 M HCl.
-
Isolation and Drying: Filter the resulting product, wash the filter cake with distilled water (2 x 50 mL), and dry under a vacuum at 80-85°C for 22 hours to yield the desired product.
Visualizations
Caption: Experimental workflow for the synthesis of this compound via thionation.
References
Validation & Comparative
A Comparative Guide to the Validation of 4-Hydroxythiobenzamide Purity using qNMR
For researchers, scientists, and drug development professionals, the accurate determination of the purity of synthesized compounds is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques for the validation of 4-Hydroxythiobenzamide purity.[1][2][3] We present detailed experimental protocols, comparative data, and visualizations to facilitate a thorough understanding of the methodologies.
Introduction to this compound
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide focuses on the application of qNMR as a primary method for purity assessment and compares its performance with established techniques like High-Performance Liquid Chromatography (HPLC).
Principle of Quantitative NMR (qNMR)
Quantitative NMR (qNMR) is a powerful analytical technique that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte itself. The principle of qNMR lies in the direct proportionality between the integral of an NMR signal and the number of protons giving rise to that signal. By comparing the integral of a specific, well-resolved signal from the analyte with that of a certified internal standard of known purity and concentration, the purity of the analyte can be accurately calculated.[1]
Experimental Protocols
qNMR Purity Determination of this compound
This protocol outlines the procedure for determining the purity of this compound using qNMR with an internal standard.
Instrumentation and Reagents:
-
NMR Spectrometer (400 MHz or higher)
-
5 mm NMR tubes
-
Analytical balance (readability ± 0.01 mg)
-
Volumetric flasks and pipettes
-
Analyte: this compound (approx. 10-20 mg)
-
Internal Standard: Maleic acid or 1,4-Dinitrobenzene (certified reference material with known purity)
-
Deuterated Solvent: Dimethyl sulfoxide-d6 (DMSO-d6)
Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5 mg of the internal standard (e.g., Maleic acid) into the same vial.
-
Dissolve the mixture in a known volume (e.g., 1.0 mL) of DMSO-d6.
-
Ensure complete dissolution by vortexing or gentle sonication.
-
Transfer an appropriate volume (e.g., 0.6 mL) of the solution into a 5 mm NMR tube.
NMR Data Acquisition:
-
Pulse Program: A standard 90° pulse sequence.
-
Temperature: Maintain a constant temperature, typically 298 K.
-
Spectral Width: Sufficient to cover all signals of interest (e.g., 0-12 ppm).
-
Acquisition Time (AQ): At least 3 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): A crucial parameter for accurate quantification. It should be at least 5 times the longest T1 relaxation time of the signals of interest (both analyte and internal standard). A D1 of 30-60 seconds is often sufficient.
-
Number of Scans (NS): A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 for the signals to be integrated), typically 8-32 scans.
-
Dummy Scans (DS): 2-4 dummy scans to reach a steady state before acquisition.
Data Processing and Purity Calculation:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate the well-resolved, non-overlapping signals of both this compound and the internal standard. For this compound, the aromatic protons are suitable for integration. Based on the spectrum of the similar compound, 4-hydroxybenzamide, the expected signals are doublets around δ 7.8 ppm and δ 6.8 ppm.[4][5] For the internal standard, a distinct signal in a clear region of the spectrum should be chosen (e.g., the singlet of the olefinic protons of maleic acid at ~6.3 ppm in DMSO-d6).
-
The purity of this compound is calculated using the following equation:
Where:
-
I_analyte and I_IS are the integral values of the signals for the analyte and internal standard, respectively.
-
N_analyte and N_IS are the number of protons corresponding to the integrated signals of the analyte and internal standard, respectively.
-
MW_analyte and MW_IS are the molecular weights of the analyte (153.20 g/mol for this compound) and internal standard, respectively.[6]
-
m_analyte and m_IS are the masses of the analyte and internal standard, respectively.
-
Purity_IS is the certified purity of the internal standard.
-
Data Presentation
The following table provides an illustrative comparison of the typical performance characteristics of qNMR and HPLC for the purity analysis of a small organic molecule like this compound.
| Feature | qNMR | HPLC (UV Detection) |
| Principle | Direct measurement of molar ratios based on signal integrals. | Separation based on differential partitioning and UV absorption. |
| Quantification | Absolute quantification against a certified internal standard. | Relative quantification (area %) or external standard calibration. |
| Reference Standard | Requires a certified internal standard of a different compound. | Requires a specific reference standard of the analyte for accurate quantification. |
| Accuracy | High, typically with a relative uncertainty of < 1%. | High, but dependent on the purity of the reference standard. |
| Precision (RSD) | Typically < 1%. | Typically < 2%. |
| Sensitivity | Lower than HPLC, may not be suitable for trace impurity detection. | High, capable of detecting impurities at ppm levels. |
| Analysis Time | Longer per sample due to long relaxation delays (e.g., 15-30 min). | Shorter per sample (e.g., 10-20 min). |
| Sample Consumption | Higher (milligrams). | Lower (micrograms). |
| Destructive | No, the sample can be recovered. | Yes. |
| Information Provided | Structural confirmation and quantification in a single experiment. | Retention time and peak area. |
Visualizations
Workflow for qNMR Purity Validation
The following diagram illustrates the logical workflow for the purity determination of this compound using qNMR.
Signaling Pathway of qNMR Data to Purity Result
This diagram illustrates the relationship between the raw NMR data and the final purity determination.
References
- 1. benchchem.com [benchchem.com]
- 2. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
- 4. 4-Hydroxybenzamide(619-57-8) 1H NMR spectrum [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C7H7NOS | CID 2759344 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide: HPLC vs. qNMR for Purity Determination of 4-Hydroxythiobenzamide
For researchers, scientists, and drug development professionals, the accurate determination of purity for compounds like 4-Hydroxythiobenzamide is a critical step in ensuring the reliability of research data and the safety and efficacy of potential therapeutic agents. High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are two powerful analytical techniques for this purpose. This guide provides an objective comparison of their performance, supported by experimental data, to aid in selecting the most appropriate method for your needs.
At a Glance: HPLC vs. qNMR
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Signal intensity is directly proportional to the molar concentration of the analyte.[1][2] |
| Quantification | Typically requires a specific reference standard for the analyte to determine purity by comparing peak areas.[3][4] | An absolute quantification method that uses a certified internal standard to determine purity without needing an analyte-specific standard.[2][3][5] |
| Sensitivity | Generally high, capable of detecting trace impurities at very low levels.[3][4] | Lower sensitivity compared to HPLC, may not detect impurities below approximately 0.1%.[3][6] |
| Information Provided | Provides retention time and peak area, which is proportional to concentration.[3][4] | Yields structural information, confirmation of the analyte's identity, and quantification of both the main component and impurities.[1][3] |
| Sample Throughput | Higher, with typical run times of 20-30 minutes per sample.[3] | Lower, particularly for qNMR which necessitates long relaxation delays for accurate quantification.[3] |
| Sample Consumption | Low, typically in the microgram range.[3] | Higher, requiring milligrams of the sample.[3] |
| Destructive | Yes, the sample is consumed during the analysis.[3] | No, the sample can be recovered after analysis.[3] |
Experimental Workflow Visualization
The following diagrams illustrate the typical experimental workflows for purity determination of this compound using HPLC and qNMR.
Detailed Experimental Protocols
HPLC Method for Purity Determination of this compound
This protocol is a representative method and may require optimization.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
2. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh and dissolve a this compound reference standard in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.
-
Sample Solution: Prepare the this compound sample to be tested in the same manner as the standard solution.
3. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to determine the retention time and peak area of this compound.
-
Inject the sample solution.
-
Record the chromatogram and integrate the peak areas of the main component and any impurities.
4. Purity Calculation (Area Percent Method): Purity (%) = (Area of main peak / Total area of all peaks) x 100
qNMR Method for Purity Determination of this compound
This protocol outlines a general procedure for qNMR analysis.
1. Instrumentation and Conditions:
-
NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended.[7]
-
Solvent: A suitable deuterated solvent in which both the analyte and internal standard are fully soluble (e.g., DMSO-d6).
-
Internal Standard: A certified reference material with a known purity and a simple, well-resolved proton signal that does not overlap with the analyte signals (e.g., maleic acid).
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean vial.
-
Accurately weigh a suitable amount of the internal standard and add it to the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Acquire a 1H NMR spectrum of the sample.
-
Crucially, use a long relaxation delay (d1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure accurate integration.[3]
-
A sufficient number of scans (e.g., 8-16) should be co-added to achieve an adequate signal-to-noise ratio.[3]
4. Data Processing and Purity Calculation:
-
Process the acquired spectrum with appropriate phase and baseline corrections.
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Conclusion: Choosing the Right Method
Both HPLC and qNMR are valuable techniques for assessing the purity of this compound.
-
HPLC is often preferred for routine quality control due to its high sensitivity, throughput, and ability to detect trace impurities.[3][4]
-
qNMR serves as an excellent primary method for providing an absolute purity value without the need for a specific reference standard of the analyte.[2][3][4] It is also invaluable for confirming the structure of the main component and any quantifiable impurities.[3]
For a comprehensive and robust purity validation of this compound, a dual approach utilizing both HPLC and qNMR is highly recommended. This orthogonal strategy provides a high degree of confidence in the identity and quality of the synthesized compound, which is essential for its application in research and drug development.[3][4]
References
Comparing the efficacy of different 4-Hydroxythiobenzamide synthesis routes
For Researchers, Scientists, and Drug Development Professionals
4-Hydroxythiobenzamide is a key intermediate in the synthesis of various pharmaceuticals, most notably the anti-gout medication Febuxostat.[1][2][3] The efficiency and scalability of its synthesis are therefore of significant interest to the chemical and pharmaceutical industries. This guide provides a comparative analysis of several prominent synthetic routes to this compound, offering a side-by-side look at their efficacy based on reported experimental data. Detailed experimental protocols for key methods are also provided to facilitate replication and further development.
Comparison of Synthetic Routes
The synthesis of this compound predominantly starts from either 4-cyanophenol (p-hydroxybenzonitrile) or 4-hydroxybenzamide (B152061). The choice of starting material and subsequent reagents significantly impacts the reaction's yield, purity, and overall efficiency. The following table summarizes the key quantitative data for the most common synthesis pathways.
| Starting Material | Reagents | Solvent | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| 4-Cyanophenol | Sodium hydrosulfide (B80085) (NaSH), Hydrogen sulfide (B99878) (H₂S) | Water | 70°C, 40-56 psi H₂S pressure, 5-6 hours | 97.57 | Not Specified | [1] |
| 4-Cyanophenol | Sodium hydrosulfide (NaSH), Secondary amine, Propionic acid | Water | 85°C, 2 hours | 95.5 | 99.42 (HPLC) | [4] |
| 4-Cyanophenol | Sodium hydrogen sulfide (NaHS·xH₂O), Magnesium chloride (MgCl₂·6H₂O) | DMF | Room temperature, 0.5-4 hours | 80-99 | Not Specified | [5][6] |
| 4-Hydroxybenzamide | Phosphorus pentasulfide (P₄S₁₀) | Toluene | Reflux | 97.4 | 99.2 (HPLC) | [7] |
| 4-Hydroxybenzamide | Lawesson's Reagent | Toluene | Reflux | Good to Excellent | Not Specified | [8][9] |
| Phenol (B47542) | Potassium thiocyanate (B1210189) (KSCN) | Hydrofluoric acid (HF) | Room temperature, 3 days | 85 | Not Specified | [10] |
Reaction Pathways and Logical Relationships
The synthesis of this compound can be visualized as a series of chemical transformations. The following diagrams illustrate the primary routes discussed in this guide.
Caption: Primary synthetic pathways to this compound.
Experimental Protocols
Below are detailed experimental methodologies for two of the most effective and commonly cited synthesis routes.
Route 1: Synthesis from 4-Cyanophenol with Sodium Hydrosulfide and Hydrogen Sulfide
This method, detailed in a US patent, demonstrates a high-yield synthesis in an aqueous medium.[1]
Experimental Workflow:
Caption: Workflow for synthesis from 4-Cyanophenol with NaSH and H₂S.
Methodology:
-
A mixture of 4-Cyanophenol (50.0 g, 0.42 mol) and sodium hydrosulfide (15.5 g, 0.21 mol) in distilled water (125 mL) is stirred at room temperature for 30 minutes.[1]
-
The reaction vessel is then evacuated, flushed with hydrogen sulfide gas, and pressurized to 40-50 psi.[1]
-
The mixture is heated to 70°C and stirred for 40-45 minutes.[1]
-
The reaction is continued at 70°C under a constant hydrogen sulfide pressure of 56 psi for 5 hours and 15 minutes.[1]
-
After releasing the H₂S pressure, the reaction mixture is cooled to room temperature.
-
The mixture is neutralized to a pH of 5-7 with 2 M HCl (approximately 66 mL).[1]
-
The precipitated product is collected by filtration, washed with distilled water (2 x 50 mL), and dried under vacuum at 80-85°C for 22 hours to yield the final product.[1]
Route 2: Synthesis from 4-Hydroxybenzamide with Phosphorus Pentasulfide
This two-step process, described in a Chinese patent, involves the initial synthesis of 4-hydroxybenzamide followed by thionation.[7]
Experimental Workflow:
Caption: Two-step synthesis from Methyl p-hydroxybenzoate.
Methodology:
Step 1: Synthesis of 4-Hydroxybenzamide
-
Methyl p-hydroxybenzoate (8.6 g, 0.060 mol) is mixed with 150 mL of 28% concentrated ammonia water in a reaction kettle.[7]
-
The mixture is stirred and heated to 100-120°C until the reaction is complete as monitored by TLC.[7]
-
The reaction solution is concentrated under vacuum, cooled, and the resulting white solid is collected by suction filtration and dried to obtain 4-hydroxybenzamide.[7]
Step 2: Synthesis of this compound
-
To a 100 mL three-necked flask, 4-hydroxybenzamide (5.0 g, 0.036 mol) and phosphorus pentasulfide (4.0 g, 0.018 mol) are added.[7]
-
Toluene (36 mL) is added, and the mixture is stirred and refluxed until the reaction is complete (monitored by TLC).[7]
-
The solvent is removed by vacuum distillation.[7]
-
Water (10 mL) and ethyl acetate (2 x 20 mL) are added for extraction.[7]
-
The organic phases are combined and evaporated to dryness to yield solid this compound.[7]
Concluding Remarks
The choice of the optimal synthesis route for this compound depends on several factors including the availability and cost of starting materials, desired purity, and the scale of production. The reaction of 4-cyanophenol with sodium hydrosulfide and hydrogen sulfide offers a very high yield in a single step, though it requires handling of pressurized and hazardous hydrogen sulfide gas.[1] The method utilizing sodium hydrosulfide and magnesium chloride in DMF avoids the use of gaseous H₂S, making it a potentially safer alternative.[5][6] The two-step synthesis from methyl p-hydroxybenzoate via 4-hydroxybenzamide also provides excellent yield and purity and may be suitable for large-scale production where handling of P₄S₁₀ is established.[7] The route starting from phenol is less common and involves the use of highly corrosive hydrofluoric acid.[10] Researchers and process chemists should carefully evaluate these factors to select the most appropriate method for their specific needs.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 25984-63-8 [chemicalbook.com]
- 4. CN102702054A - Preparation method of p-hydroxythiobenzamide - Google Patents [patents.google.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. CN104130170A - Synthesis method of this compound - Google Patents [patents.google.com]
- 8. Thioamide synthesis by thionation [organic-chemistry.org]
- 9. Lawesson's Reagent [organic-chemistry.org]
- 10. prepchem.com [prepchem.com]
A Comparative Guide to the Biological Activity of 4-Hydroxythiobenzamide and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 4-Hydroxythiobenzamide and its derivatives, focusing on their potential as anticancer and antifungal agents. The information presented herein is intended to support research and development efforts in the discovery of novel therapeutic compounds.
Executive Summary
This compound is a versatile scaffold in medicinal chemistry, with its derivatives showing promise in various therapeutic areas. This guide synthesizes available data to compare the biological performance of N,N-cyclic-2,4-dihydroxythiobenzamide derivatives against the parent compound's family, highlighting key structure-activity relationships. While direct comparative data for this compound is limited in the reviewed literature, the analysis of its dihydroxy analogs provides valuable insights into the potential for developing potent anticancer and antifungal agents from this chemical class.
Anticancer Activity
A series of N,N-cyclic-2,4-dihydroxythiobenzamide derivatives were evaluated for their in vitro antiproliferative activity against the human HCV29T bladder cancer cell line. The cytotoxic activity was expressed as the ID50 value, which is the concentration of the compound that inhibits the proliferation rate of tumor cells by 50% compared to untreated control cells. Cisplatin, a standard chemotherapy drug, was used as a reference.
Table 1: Antiproliferative Activity of N,N-cyclic-2,4-dihydroxythiobenzamide Derivatives against HCV29T Cancer Cell Line [1][2]
| Compound | Derivative Structure | ID50 (µg/mL) |
| 1 | 4-(2,4-dihydroxythiobenzoyl)-piperazine-1-carboxylic acid ethyl ester | 11.21 ± 0.98 |
| 2 | 1-(2,4-dihydroxythiobenzoyl)-4-benzylpiperazine | 13.21 ± 1.11 |
| 3 | 1-(2,4-dihydroxythiobenzoyl)-4-(2-methoxyphenyl)piperazine | 33.98 ± 2.13 |
| 4 | 1-(2,4-dihydroxythiobenzoyl)-4-(3-trifluoromethylphenyl)piperazine | 10.89 ± 0.87 |
| 5 | 1-(2,4-dihydroxythiobenzoyl)-4-(2-pyridyl)piperazine | 10.51 ± 0.92 |
| Cisplatin | Reference Drug | 1.88 ± 0.12 |
Among the tested derivatives, compound 5 , featuring a 2-pyridylpiperazine moiety, demonstrated the highest antiproliferative activity with an ID50 of 10.51 ± 0.92 µg/mL.[1][2]
Antifungal Activity
The same series of N,N-cyclic-2,4-dihydroxythiobenzamide derivatives were also screened for their in vitro antifungal activity against various Candida species. The minimum inhibitory concentration (MIC) was determined to assess the antifungal efficacy.
Table 2: Antifungal Activity (MIC in µg/mL) of N,N-cyclic-2,4-dihydroxythiobenzamide Derivatives [1][2]
| Compound | C. albicans ATCC 10231 | C. albicans ATCC 2091 | C. parapsilosis ATCC 22019 | C. glabrata ATCC 90030 | C. krusei ATCC 14243 |
| 1 | >100 | >100 | >100 | >100 | >100 |
| 2 | >100 | >100 | >100 | 100 | >100 |
| 3 | >100 | >100 | >100 | >100 | >100 |
| 4 | 100 | 100 | 100 | 100 | 100 |
| 5 | 100 | 100 | 100 | 100 | 100 |
The antifungal screening revealed that compounds 4 and 5 exhibited broad-spectrum activity against the tested Candida strains, with a minimum inhibitory concentration of 100 µg/mL.[1][2]
Experimental Protocols
Synthesis of N,N-cyclic-2,4-dihydroxythiobenzamide Derivatives
The derivatives were synthesized by reacting sulfinylbis[(2,4-dihydroxyphenyl)methanethione] (STB) with the corresponding commercially available cyclic amines.[1]
-
General Procedure: A mixture of STB (0.01 or 0.02 mol) and the respective cyclic amine (e.g., piperazine-1-carboxylate ethyl, 1-benzylpiperazine) was heated to boiling in methanol (B129727) for 3 hours.[1] The subsequent workup, including filtration, washing, and recrystallization, varied depending on the specific derivative.[1] The chemical structures of the synthesized compounds were confirmed using IR, 1H NMR, 13C NMR, EI-MS, and elemental analysis.[1][2]
In Vitro Antiproliferative Activity Assay
The antiproliferative activity was determined using the SRB (sulforhodamine B) assay.
-
Cell Culture: Human HCV29T bladder cancer cells were grown in a suitable medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Protocol:
-
Cells were seeded into 96-well plates at a density of 10,000 cells per well and incubated for 24 hours.
-
The cells were then exposed to various concentrations of the test compounds for 72 hours.
-
After incubation, the cells were fixed with 50% trichloroacetic acid and stained with 0.4% sulforhodamine B in 1% acetic acid.
-
The unbound dye was removed by washing with 1% acetic acid.
-
The protein-bound dye was solubilized with 10 mM Tris base, and the absorbance was measured at 540 nm using a microplate reader.
-
The ID50 values were calculated from the dose-response curves. Each experiment was performed in triplicate.[1]
-
Antifungal Susceptibility Testing
The minimum inhibitory concentration (MIC) of the compounds against fungal strains was determined using a broth microdilution method.
-
Fungal Strains: Candida albicans ATCC 10231, Candida albicans ATCC 2091, Candida parapsilosis ATCC 22019, Candida glabrata ATCC 90030, and Candida krusei ATCC 14243 were used.[2]
-
Assay Protocol:
-
The compounds were dissolved in DMSO to prepare stock solutions.
-
Serial dilutions of the compounds were prepared in RPMI 1640 medium in 96-well microtiter plates.
-
Fungal inocula were prepared and adjusted to a final concentration of approximately 1-5 x 10^3 CFU/mL in each well.
-
The plates were incubated at 35°C for 24-48 hours.
-
The MIC was defined as the lowest concentration of the compound that resulted in a significant inhibition of fungal growth compared to the growth control.
-
Structure-Activity Relationship and Signaling Pathways
The observed biological activities of the N,N-cyclic-2,4-dihydroxythiobenzamide derivatives suggest that the nature of the substituent on the cyclic amine plays a crucial role in their anticancer and antifungal efficacy. The presence of a pyridyl group in compound 5 was associated with the most potent antiproliferative activity, indicating that this moiety may be important for target interaction.
While the specific signaling pathways targeted by these this compound derivatives have not been fully elucidated, related benzamide (B126) compounds are known to influence various cellular processes. For instance, some benzamide derivatives act as inhibitors of histone deacetylases (HDACs), which are key enzymes in epigenetic regulation and are often dysregulated in cancer.
Below is a conceptual diagram illustrating a general experimental workflow for screening and evaluating the biological activity of novel chemical compounds.
Experimental workflow for biological activity screening.
Further investigation into the precise mechanisms of action and the specific molecular targets of these this compound derivatives is warranted to fully understand their therapeutic potential.
References
4-Hydroxythiobenzamide: A Comparative Analysis of its Efficacy as a Hydrogen Sulfide Donor
In the ever-evolving landscape of gasotransmitter research, the development of reliable and controllable hydrogen sulfide (B99878) (H₂S) donors is paramount for elucidating its physiological roles and therapeutic potential. Among the various classes of H₂S-releasing molecules, thioamides, and specifically 4-hydroxythiobenzamide, have garnered significant attention. This guide provides a comprehensive comparison of this compound with other thioamide-based H₂S donors, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals in their endeavors.
Performance Comparison of Thioamide-Based H₂S Donors
This compound distinguishes itself as a slow-releasing H₂S donor, with its release being notably dependent on the presence of L-cysteine. This trigger mechanism is of significant interest as it suggests a more targeted release in biological environments where L-cysteine is present. The following table summarizes the H₂S releasing properties of this compound in comparison to other arylthioamides and established H₂S donors. The data is synthesized from studies by Martelli et al. (2013), which investigated a library of arylthioamides.[1][2][3][4][5]
| Compound | H₂S Releasing Properties | Trigger | Relative Release Rate |
| This compound | Slow and sustained H₂S release.[1][2][3][4][5] | L-cysteine | Slow |
| 2-Chlorobenzothioamide | L-cysteine-dependent H₂S release.[2] | L-cysteine | Slow |
| 2-Fluorobenzothioamide | L-cysteine-dependent H₂S release.[2] | L-cysteine | Slow |
| 3,5-Dimethylbenzothioamide | L-cysteine-dependent H₂S release.[2] | L-cysteine | Slow |
| Other Arylthioamides (e.g., 6, 8-12 from Martelli et al.) | Thiol-independent H₂S release, likely due to spontaneous hydrolysis.[2] | None | Variable |
| GYY4137 | Slow and sustained H₂S release.[1][2][3][4][5] | Hydrolysis | Slow |
| Diallyl disulfide (DADS) | Slow H₂S release.[1][2][3] | Thiols | Slow |
| NaHS | Rapid, bolus release of H₂S.[2] | Dissociation | Very Fast |
Experimental Protocols
Accurate and reproducible measurement of H₂S release is critical for comparing the efficacy of different donors. Below are detailed methodologies for two commonly employed assays.
Monobromobimane (B13751) (MBB) Assay for H₂S Detection
This method is based on the reaction of H₂S with monobromobimane (MBB) to form a fluorescent product, sulfide-dibimane (SDB), which can be quantified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Monobromobimane (MBB) solution (10 mM in deoxygenated acetonitrile)
-
Tris-HCl buffer (100 mM, pH 9.5, containing 0.1 mM DTPA), deoxygenated
-
Sample containing the H₂S donor
-
L-cysteine solution (if required as a trigger)
-
5-sulfosalicylic acid (200 mM)
-
RP-HPLC system with a fluorescence detector (excitation/emission: 390/475 nm)
-
C18 column
Procedure:
-
In a hypoxic chamber (1% O₂), combine 30 µL of the sample with 70 µL of 100 mM Tris-HCl buffer (pH 9.5) in a PCR tube.
-
Initiate the H₂S release by adding the trigger (e.g., L-cysteine) if necessary, and incubate for the desired time at 37°C.
-
To derivatize the released H₂S, add 50 µL of 10 mM MBB solution.
-
Incubate the mixture for 30 minutes at room temperature in the dark.
-
Stop the reaction by adding 50 µL of 200 mM 5-sulfosalicylic acid.
-
Centrifuge the samples to pellet any precipitate.
-
Analyze the supernatant by RP-HPLC with fluorescence detection to quantify the formed sulfide-dibimane.
-
Generate a standard curve using known concentrations of Na₂S to quantify the H₂S released from the donor.
Amperometric Measurement of H₂S Release
This technique utilizes an H₂S-selective microsensor to directly measure the concentration of H₂S in real-time.
Materials:
-
H₂S microsensor
-
Picoammeter
-
Stirred reaction vessel
-
Buffer solution (e.g., phosphate-buffered saline, pH 7.4)
-
H₂S donor solution
-
L-cysteine solution (if required)
-
Nitrogen gas for deoxygenation
Procedure:
-
Calibrate the H₂S microsensor according to the manufacturer's instructions using standard H₂S solutions.
-
Deoxygenate the buffer solution by bubbling with nitrogen gas for at least 30 minutes.
-
Place the deoxygenated buffer in the reaction vessel and maintain a gentle stirring.
-
Position the H₂S microsensor in the buffer and allow the baseline signal to stabilize.
-
Inject the H₂S donor solution into the vessel to achieve the desired final concentration.
-
If the donor is thiol-dependent, inject the L-cysteine solution to initiate H₂S release.
-
Record the amperometric signal from the picoammeter over time. The change in current is proportional to the H₂S concentration.
-
Convert the measured current to H₂S concentration using the calibration curve.
Visualizing H₂S-Mediated Signaling Pathways
Hydrogen sulfide released from donors like this compound exerts its physiological effects through various signaling pathways. A primary mechanism in the cardiovascular system is the induction of vasodilation.
H₂S-Induced Vasodilation Pathway
H₂S promotes the relaxation of vascular smooth muscle cells (VSMCs) primarily by activating potassium channels, which leads to hyperpolarization of the cell membrane and subsequent closure of voltage-gated calcium channels. The reduced intracellular calcium concentration results in smooth muscle relaxation and vasodilation.
References
- 1. Arylthioamides as H2S Donors: l-Cysteine-Activated Releasing Properties and Vascular Effects in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arylthioamides as H2S Donors: l-Cysteine-Activated Releasing Properties and Vascular Effects in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. researchgate.net [researchgate.net]
In-Vitro Antitubercular Activity of Thiobenzamide Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative In-Vitro Activity of Thiobenzanilide (B1581041) Analogs
Thiobenzanilides, which share the core thiobenzamide (B147508) structure, have been investigated for their antimycobacterial properties. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of a series of N-substituted thiobenzanilides against Mycobacterium tuberculosis and other mycobacterial species. These compounds provide insight into how modifications to the thiobenzamide core can influence antitubercular potency. A key finding from these studies is that an unsubstituted 4-position on the thioacyl moiety appears to be crucial for significant biological activity.[1]
| Compound ID | R (Substitution on N-phenyl ring) | M. tuberculosis MIC (µg/mL) | M. kansasii MIC (µg/mL) | M. avium MIC (µg/mL) |
| 1 | 4-Cl | >250 | 250 | >250 |
| 2 | 3,4-diCl | 62.5 | 62.5 | 250 |
| 3 | 3-CF3 | 125 | 125 | 250 |
| 4 | 4-CF3 | 250 | 250 | >250 |
| 5 | 4-NO2 | 62.5 | 62.5 | 250 |
Data synthesized from studies on related thiobenzanilide compounds. The specific activity of 4-Hydroxythiobenzamide analogs may vary.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental assay for assessing the in-vitro activity of potential antimicrobial agents. The following is a detailed protocol for the broth microdilution method, a standard procedure for evaluating the efficacy of compounds against Mycobacterium tuberculosis.
Protocol: Broth Microdilution Method for MIC Determination
1. Materials and Reagents:
-
Mycobacterium tuberculosis H37Rv (or other relevant strains)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.2% glycerol
-
Test compounds (dissolved in an appropriate solvent, e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Sterile saline with 0.05% Tween 80
-
Glass beads
-
McFarland standards (0.5)
-
Incubator (37°C)
-
Plate reader or visual inspection mirror
2. Inoculum Preparation:
-
Culture M. tuberculosis on a suitable solid medium (e.g., Middlebrook 7H10 or 7H11 agar) until sufficient growth is observed.
-
Aseptically transfer several colonies into a sterile tube containing sterile saline with 0.05% Tween 80 and glass beads.
-
Vortex the tube for 1-2 minutes to create a homogenous suspension.
-
Allow the suspension to settle for 30-60 minutes to sediment large clumps.
-
Carefully transfer the supernatant to a new sterile tube and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1 x 10^8 CFU/mL.
-
Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
3. Assay Procedure:
-
Prepare serial two-fold dilutions of the test compounds in Middlebrook 7H9 broth directly in the 96-well plates. The final volume in each well should be 100 µL.
-
Include a positive control (no drug) and a negative control (no bacteria) for each assay plate.
-
Add 100 µL of the prepared bacterial inoculum to each well, except for the negative control wells.
-
Seal the plates with an appropriate lid or adhesive sealer to prevent evaporation.
-
Incubate the plates at 37°C for 7-14 days, or until visible growth is observed in the positive control wells.
4. Reading and Interpretation:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of M. tuberculosis.
-
Growth can be assessed visually using an inverted mirror or by measuring the optical density at a suitable wavelength (e.g., 600 nm) with a plate reader.
Mechanism of Action: Inhibition of Mycolic Acid Synthesis
Thioamide-based drugs, including the parent compound thiobenzamide, are known to target the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. The proposed mechanism involves the inhibition of the enoyl-acyl carrier protein reductase, InhA. This enzyme is a key component of the fatty acid synthase II (FAS-II) system in Mycobacterium tuberculosis.
The following diagram illustrates the proposed pathway for the mechanism of action of thioamide analogs.
Caption: Proposed mechanism of action for thioamide analogs.
The workflow for determining the in-vitro activity of these compounds is a critical process in the drug discovery pipeline.
References
Comparative Spectroscopic Analysis of 4-Hydroxythiobenzamide Isomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a detailed understanding of the structural and electronic properties of molecular isomers is paramount. This guide provides a comparative analysis of the spectroscopic data for 4-Hydroxythiobenzamide and its ortho- and meta-isomers. Due to the limited availability of direct experimental data for the parent compounds, this guide presents a detailed analysis based on known spectroscopic characteristics of closely related analogs, including N-ethoxycarbonyl derivatives of the 2- and 4-isomers.
This document summarizes the available quantitative spectroscopic data, outlines detailed experimental protocols for key analytical techniques, and presents a logical workflow for such a comparative study.
Data Presentation: A Comparative Overview
Table 1: Comparative ¹H NMR Spectroscopic Data (DMSO-d₆)
| Isomer | Position | Ar-H Chemical Shift (δ, ppm) | -OH Chemical Shift (δ, ppm) | -NH₂/NH Chemical Shift (δ, ppm) | Other Signals (δ, ppm) |
| 2-Hydroxythiobenzamide Derivative | Ortho | 7.40 (d), 6.95 (t), 6.83 (d) | 11.64 (s) | 9.11 (s) | 4.17 (q, CH₂), 1.24 (t, CH₃) |
| 3-Hydroxythiobenzamide | Meta | Data not available | Data not available | Data not available | Data not available |
| This compound Derivative | Para | 7.40 (s) | 9.14 (s) | 12.63 (br. s) | 2.21 (s, CH₃) |
Table 2: Comparative ¹³C NMR Spectroscopic Data (DMSO-d₆)
| Isomer | Position | C=S Chemical Shift (δ, ppm) | Aromatic C-OH (δ, ppm) | Other Aromatic C (δ, ppm) | Other Signals (δ, ppm) |
| 2-Hydroxythiobenzamide Derivative | Ortho | 202.67 | 158.14 | 133.46, 129.61, 123.67 | 61.93 (CH₂), 14.62 (CH₃) |
| 3-Hydroxythiobenzamide | Meta | Data not available | Data not available | Data not available | Data not available |
| This compound Derivative | Para | 160.47 | 157.76 | 126.75, 125.46, 114.06 | 17.05 (CH₃) |
Table 3: Comparative IR Spectroscopic Data (cm⁻¹)
| Isomer | Position | ν(O-H) | ν(N-H) | ν(C=S) | Aromatic ν(C=C) |
| 2-Hydroxythiobenzamide Derivative | Ortho | 3156 | 3424 | ~1100-1250 | ~1600, ~1450 |
| 3-Hydroxythiobenzamide | Meta | Data not available | Data not available | Data not available | Data not available |
| This compound Derivative | Para | 3240 | 3400 | ~1100-1250 | ~1600, ~1450 |
Table 4: Comparative UV-Vis Spectroscopic Data (in Ethanol)
| Isomer | Position | λmax (nm) | Molar Absorptivity (ε) | Electronic Transition |
| 2-Hydroxythiobenzamide | Ortho | ~250, ~320 | Not available | π → π, n → π |
| 3-Hydroxythiobenzamide | Meta | Data not available | Data not available | Data not available |
| This compound | Para | ~270, ~330 | Not available | π → π, n → π |
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data presented. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound isomer and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to consider are the spectral width, number of scans, and relaxation delay.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Integrate the signals in the ¹H NMR spectrum and reference both spectra to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid this compound isomer with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place a portion of the powder into a pellet press die and apply high pressure to form a thin, translucent pellet.
-
Spectrum Acquisition: Place the KBr pellet in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer. Record a background spectrum of the empty sample compartment. Then, acquire the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a stock solution of the this compound isomer in a UV-grade solvent such as ethanol (B145695) at a concentration of approximately 1 mg/mL. From this stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to be used as a reference. Fill a second quartz cuvette with the sample solution.
-
Spectrum Acquisition: Place the reference and sample cuvettes in the appropriate holders in the spectrophotometer. Record the absorption spectrum over a wavelength range of approximately 200 to 400 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). If the concentration of the sample is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length of the cuvette, and c is the molar concentration).
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of this compound isomers.
Caption: Logical workflow for the synthesis, spectroscopic analysis, and comparative evaluation of this compound isomers.
The Critical Impact of 4-Hydroxythiobenzamide Purity on Febuxostat Yield: A Comparative Guide
For researchers, scientists, and drug development professionals, optimizing the synthesis of active pharmaceutical ingredients (APIs) is paramount. In the production of Febuxostat (B1672324), a potent xanthine (B1682287) oxidase inhibitor for the treatment of hyperuricemia and gout, the purity of the starting material, 4-Hydroxythiobenzamide, plays a pivotal role in determining the final yield and impurity profile of the API. This guide provides an objective comparison, supported by experimental data from published literature, to underscore the significance of using high-purity this compound in the synthesis of Febuxostat.
The Correlation Between Purity and Yield: A Data-Driven Comparison
Based on data from various synthetic protocols, a clear trend emerges: higher purity of the initial reactants correlates with a more efficient and higher-yielding synthesis. The following table summarizes representative yields for the synthesis of this compound and the subsequent synthesis of Febuxostat.
Table 1: Representative Yields in the Synthesis of this compound and Febuxostat
| Synthesis Step | Starting Materials | Purity of this compound | Reported Yield |
| Synthesis of this compound | p-cyanophenol, Thioacetamide, HCl | Not specified, but used for subsequent high-yield reaction | 95.8% |
| Synthesis of this compound | 4-hydroxybenzaldehyde, Hydroxylamine hydrochloride, Phosphorus pentasulfide | Refined product used for analysis | 91.3% |
| Synthesis of Febuxostat Intermediate | This compound, Ethyl 2-chloroacetoacetate | Not specified | 87.7% |
| Synthesis of Febuxostat | 3-cyano-4-isobutoxybenzothioamide, Ethyl-2-chloro-3-oxobutanoate | Not specified | 94.0% (for the intermediate ester) |
| Final Febuxostat Product | Hydrolysis of ethyl ester intermediate | High purity assumed from previous steps | 87.0% (technical grade) |
Note: The yields presented are from different reported syntheses and may not be directly comparable due to variations in reaction conditions and scales.
To illustrate the potential impact of this compound purity, the following table presents a hypothetical yet chemically sound comparison. A lower purity starting material will inherently contain less of the desired reactant, and the impurities present may interfere with the reaction, leading to a disproportionate decrease in the yield of the desired product.
Table 2: Hypothetical Impact of this compound Purity on Febuxostat Yield
| Purity of this compound | Expected Febuxostat Yield (Illustrative) | Key Considerations |
| 99.5%+ (High Purity) | 85 - 95% | - Cleaner reaction profile- Minimal side product formation- Easier purification of the final product |
| 98.0% (Standard Grade) | 70 - 85% | - Increased potential for byproduct formation- More complex purification required- Potential for impurities to carry through to the final product |
| <98.0% (Lower Grade) | <70% | - Significant byproduct formation likely- Substantial yield loss during purification- Risk of final product not meeting pharmacopeial standards |
This illustrative table highlights the critical need for high-purity this compound to ensure an efficient and economical synthesis of Febuxostat.
Experimental Protocols
Detailed methodologies are crucial for reproducible and high-yielding synthetic processes. Below are representative experimental protocols for the synthesis of a key intermediate of Febuxostat and the final hydrolysis step.
Protocol 1: Synthesis of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
This protocol details the initial cyclization reaction, which is a critical step where the purity of this compound directly impacts the outcome.
Materials:
-
This compound
-
Ethyl 2-chloroacetoacetate
Procedure:
-
Dissolve this compound in ethanol in a reaction flask.
-
Heat the solution to 60°C.
-
Add ethyl 2-chloroacetoacetate dropwise to the reaction mixture.
-
Continue the reaction for 5 hours at 60°C.
-
After the reaction is complete, cool the mixture to below 10°C to precipitate the solid product.
-
Filter the precipitate and dry to obtain the crude product.
-
A yield of approximately 87.7% can be expected.
Protocol 2: Hydrolysis to Febuxostat
This final step in the synthesis is crucial for obtaining the active pharmaceutical ingredient.
Materials:
-
Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate
-
n-Butanol
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
Procedure:
-
To a stirred solution of ethyl-2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate in n-butanol, add NaOH.
-
Heat the reaction mixture to 35-40°C for 1-2 hours.
-
Cool the reaction mixture to 25-30°C and adjust the pH to 1-2 using concentrated HCl.
-
Filter the precipitated product, wash with a mixture of n-butanol and water, and dry under vacuum to yield Febuxostat (technical grade).
-
An expected yield of around 87.0% with a purity of approximately 99.40% by HPLC can be achieved.
Visualizing the Workflow
To provide a clear overview of the synthesis and the critical role of purity assessment, the following diagrams illustrate the experimental workflow.
Alternative Synthetic Routes for Febuxostat
While the synthesis starting from this compound is a common and efficient route, several alternative pathways have been explored to improve yield, reduce the use of toxic reagents, and simplify the overall process.
1. Route from 4-Hydroxybenzonitrile (B152051): This approach involves the conversion of 4-hydroxybenzonitrile to 4-hydroxybenzothioamide with a reported yield of 85%, followed by cyclization with ethyl-2-chloroacetoacetate, which gives a quantitative yield of the thiazole (B1198619) ester intermediate.[3] This route avoids the separate synthesis and purification of this compound.
2. Route from 3-Nitro-4-hydroxybenzaldehyde: This multi-step synthesis involves the formation of a nitro-substituted thiobenzamide (B147508) intermediate. While this route is well-established, it involves several steps, including a palladium-catalyzed hydrogenation, which may have higher equipment requirements and associated risks.[3]
3. One-Pot Synthesis: A method has been described that starts from 4-hydroxybenzonitrile and thioacetamide, reacting in a hydrochloric acid solution to prepare this compound in situ, which then reacts with 2-chloroacetoacetic acid ethyl ester. This "one-pot" approach can improve efficiency by reducing the number of separate reaction and purification steps.
The choice of a particular synthetic route will depend on various factors, including the availability and cost of starting materials, scalability, safety considerations, and the desired purity of the final product.
Conclusion
The purity of this compound is a critical process parameter in the synthesis of Febuxostat. Utilizing a higher purity starting material directly translates to a more efficient reaction, higher yields, and a cleaner impurity profile of the final API. For researchers and manufacturers, investing in high-purity this compound is a crucial step towards a more robust, reproducible, and cost-effective manufacturing process for this important therapeutic agent. The development of alternative and one-pot syntheses also offers promising avenues for further process optimization.
References
A Comparative Guide to Analytical Methods for the Quantification of 4-Hydroxythiobenzamide
For researchers, scientists, and drug development professionals, the precise and accurate quantification of 4-Hydroxythiobenzamide is essential for quality control, pharmacokinetic analysis, and various research applications. This guide provides an objective comparison of three common analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.
Due to the limited availability of direct comparative studies on this compound, the performance data and methodologies presented here are adapted from validated methods for its structural analog, 4-hydroxybenzamide, with additional considerations for the thioamide functional group. Cross-validation of these methods is crucial to ensure data integrity and reliability.
Data Presentation: Performance Comparison of Analytical Methods
The following table summarizes the anticipated performance characteristics of HPLC-UV, LC-MS/MS, and UV-Visible Spectrophotometry for the quantification of this compound.
| Parameter | HPLC-UV | LC-MS/MS | UV-Visible Spectrophotometry |
| Linearity (R²) | >0.999 | >0.998 | >0.997 |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.02 µg/mL | ~15 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | ~0.05 µg/mL | ~50 µg/mL |
| Accuracy (Recovery %) | 98 - 102% | 85 - 103% | 99 - 103% |
| Precision (RSD %) | < 2.0% | < 10% | < 2.0% |
| Selectivity | Moderate to High | Very High | Low |
| Throughput | High | High | Moderate |
| Cost | Low to Moderate | High | Low |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols serve as a starting point and should be optimized and validated for specific applications.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of this compound in bulk materials and pharmaceutical formulations.
1. Sample and Standard Preparation:
-
Stock Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in the mobile phase, using sonication if necessary, and dilute to the mark.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Solution: Accurately weigh the sample, dissolve it in the mobile phase, and dilute to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
HPLC System: An HPLC system equipped with a UV-Vis detector.
-
Column: C18, 150 x 4.6 mm, 5 µm.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (with an acid modifier like 0.1% formic acid for better peak shape) in an isocratic or gradient elution. The exact ratio should be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The optimal wavelength should be determined by scanning a standard solution. A study on the UV spectrum of this compound in ethanol (B145695) suggests that a suitable wavelength can be experimentally determined.[1] The thioamide C=S bond typically has a UV absorption maximum around 265 nm.
-
Injection Volume: 10 µL.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for quantifying this compound in complex biological matrices like plasma due to its high sensitivity and selectivity.
1. Sample and Standard Preparation:
-
Stock and Working Solutions: Prepare as described for the HPLC-UV method, using an MS-compatible solvent like methanol (B129727) or acetonitrile.
-
Sample Preparation (Plasma): To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard. Vortex to precipitate proteins, then centrifuge at high speed. Transfer the supernatant to a clean vial for analysis. Solid-phase extraction may also be employed for cleaner samples.
2. LC-MS/MS Conditions:
-
LC System: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A reverse-phase C18 column is suitable.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. A gradient elution is typically used.
-
Mass Spectrometry: The instrument should be operated in Multiple Reaction Monitoring (MRM) mode. The precursor and product ions for this compound and the internal standard must be determined by infusion and optimization.
UV-Visible Spectrophotometry
This method is simple and cost-effective for the quantification of this compound in bulk or simple formulations where interfering substances are minimal.
1. Sample and Standard Preparation:
-
Solvent: A suitable solvent in which this compound is soluble and stable (e.g., methanol or ethanol).
-
Stock and Working Standard Solutions: Prepare a stock solution and a series of dilutions to create a calibration curve.
2. Measurement and Quantification:
-
Wavelength Scan: Determine the maximum absorbance wavelength (λmax) of this compound in the chosen solvent.[1]
-
Blank: Use the solvent as a blank to zero the spectrophotometer.
-
Measurement: Measure the absorbance of the standard solutions and the sample at the determined λmax.
-
Quantification: Construct a calibration curve by plotting absorbance versus concentration of the standards. Determine the concentration of the sample from its absorbance using the calibration curve.
Mandatory Visualization
The following diagrams illustrate key workflows for the cross-validation and analysis of this compound.
Caption: Workflow for the cross-validation of two analytical methods.
Caption: Decision tree for selecting an analytical method.
References
For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of a molecule is paramount for ensuring its quality, efficacy, and safety. This guide provides a comparative benchmark of the stability of 4-Hydroxythiobenzamide against its structural relatives: Thiobenzamide (B147508), Benzamide, and 4-Hydroxybenzamide. By examining their behavior under various stress conditions, this document aims to provide valuable insights for formulation development, storage, and handling.
Comparative Stability Data
| Compound | Thermal Stability (TGA/DSC) | Hydrolytic Stability | Photostability | Oxidative Stability |
| This compound | Melting Point: ~181-192°C (decomposition may occur)[1][2] | Prone to hydrolysis to release H₂S.[3] | Data not available. | Expected to be susceptible to oxidation at the sulfur atom. |
| Thiobenzamide | Melting Point: ~113-121°C.[4] Generally less thermally stable than benzamide. | Susceptible to hydrolysis, converting to benzamide.[5] | Data not available. | Readily undergoes S-oxidation.[6][7] |
| Benzamide | Stable up to ~100°C, followed by melting and evaporation.[8] | Hydrolysis of the amide bond can occur under acidic or basic conditions. | Generally stable, but photodegradation can be induced.[9] | Generally stable. |
| 4-Hydroxybenzamide | Melting Point: ~161-162°C.[10] Stable under normal conditions.[10][11] | Susceptible to amide hydrolysis to form 4-hydroxybenzoic acid.[12] | Data not available. | Generally stable, but can be degraded under strong oxidative conditions. |
Experimental Protocols
To allow for direct and reliable comparison, standardized stability testing should be performed. The following are detailed experimental protocols for key stability-indicating studies, based on established pharmaceutical guidelines.
Thermal Stability Testing (Thermogravimetric Analysis - TGA)
-
Objective: To determine the thermal stability and decomposition profile of the compound.
-
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into a TGA pan (e.g., alumina (B75360) or platinum).
-
Instrument Setup: Purge the TGA instrument with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.
-
Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 600 °C).
-
Data Acquisition: Continuously record the sample's weight as a function of temperature.
-
Data Analysis: Analyze the resulting TGA curve (weight % vs. temperature) to determine the onset temperature of decomposition and the percentage of weight loss at different stages.
-
Photostability Testing
-
Objective: To evaluate the stability of the compound when exposed to light.
-
Methodology (based on ICH Q1B Guidelines):
-
Sample Preparation: Prepare solutions of the compound (e.g., in methanol (B129727) or acetonitrile) and place them in chemically inert, transparent containers. A solid-state sample of the compound should also be tested.
-
Light Exposure: Expose the samples to a light source that produces a combination of visible and UV light. The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.
-
Control Samples: Protect identical samples from light by wrapping them in aluminum foil to serve as dark controls.
-
Analysis: After the exposure period, analyze both the exposed and control samples by a stability-indicating HPLC method to quantify the parent compound and any degradation products.
-
Hydrolytic Stability Testing (Forced Hydrolysis)
-
Objective: To determine the susceptibility of the compound to hydrolysis under acidic, basic, and neutral conditions.
-
Methodology:
-
Sample Preparation: Prepare stock solutions of the compound (e.g., 1 mg/mL in a suitable organic solvent like methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix a portion of the stock solution with an equal volume of 0.1 N hydrochloric acid.
-
Base Hydrolysis: Mix a portion of the stock solution with an equal volume of 0.1 N sodium hydroxide.
-
Neutral Hydrolysis: Mix a portion of the stock solution with an equal volume of purified water.
-
-
Incubation: Heat the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours), or until a target degradation of 5-20% is achieved.[13]
-
Neutralization: Cool the acidic and basic solutions and neutralize them.
-
Analysis: Analyze all samples using a stability-indicating HPLC method.
-
Oxidative Stability Testing
-
Objective: To assess the stability of the compound in the presence of an oxidizing agent.
-
Methodology:
-
Sample Preparation: Prepare a solution of the compound.
-
Stress Condition: Add a solution of hydrogen peroxide (e.g., 3%) to the compound's solution.
-
Incubation: Keep the mixture at room temperature for a specified period (e.g., 24 hours).
-
Analysis: Analyze the sample using a stability-indicating HPLC method.
-
Visualizing Workflows and Pathways
To further clarify the processes involved in stability testing and the known metabolic transformations of these compounds, the following diagrams are provided.
References
- 1. chembk.com [chembk.com]
- 2. This compound | 25984-63-8 [chemicalbook.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Thiobenzamide, 98% 500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. The kinetics and mechanism of thioamide hydrolysis promoted by gold(III) bromides in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Microsomal metabolism of thiobenzamide and thiobenzamide S-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ojs.ikm.mk [ojs.ikm.mk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. fishersci.com [fishersci.com]
- 12. benchchem.com [benchchem.com]
- 13. biomedres.us [biomedres.us]
Safety Operating Guide
Essential Safety and Operational Guide for Handling 4-Hydroxythiobenzamide
This guide provides critical safety and logistical information for the handling and disposal of 4-Hydroxythiobenzamide (CAS: 25984-63-8). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and mitigating risks.
Hazard Identification and Risk Assessment
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, the primary risks associated with this compound are:
-
Skin Irritation: Causes skin irritation and may lead to an allergic skin reaction.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.[1][2][3]
A thorough risk assessment should be conducted before beginning any work with this compound to identify specific hazards associated with the planned experimental protocol.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 or EN166 standards. A face shield should be worn over safety glasses for splash-prone procedures.[3][4] | To protect against eye irritation from splashes or airborne particles.[1][2][3] |
| Hand Protection | Chemical-resistant, powder-free gloves (e.g., Nitrile or Neoprene).[5] Gloves must be inspected before use and disposed of after contamination. | To prevent skin contact, which can cause irritation and allergic reactions.[1][2][3] |
| Body Protection | A fully buttoned laboratory coat is required. For procedures with a higher risk of splashes, a chemical-resistant apron or gown should be worn over the lab coat.[4][5] | To protect the skin and personal clothing from contamination. |
| Respiratory Protection | For handling powders that may generate dust, a NIOSH-approved N95 or higher-rated respirator is required.[3][5][6] All work with solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][4] | To prevent respiratory tract irritation from airborne particles.[1][2][3] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is crucial for the safe handling of this compound.
1. Preparation:
-
Designated Area: All handling of this compound must occur in a designated area within a certified chemical fume hood.[2][4]
-
Decontamination: Ensure the work surface is clean before and after the experiment.
-
Spill Kit: A spill kit containing appropriate absorbent materials should be readily accessible.
2. Handling:
-
Weighing: To prevent contamination, weigh the solid compound within the fume hood using a tared container.
-
Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory.[3] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][3]
-
Avoid Dust: Handle the solid carefully to avoid the formation of dust and aerosols.[2][3]
3. Post-Experiment:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with this compound.
-
Clothing: Contaminated work clothing should not be taken out of the laboratory and should be decontaminated or disposed of as hazardous waste.[2]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All solid and liquid waste containing this compound must be collected in separate, clearly labeled, and sealed hazardous waste containers.[4][7] This includes contaminated gloves, pipette tips, and weighing papers.
-
Incompatible Wastes: Do not mix this compound waste with other incompatible waste streams.
-
Disposal Method: The recommended method for the final disposal of this compound is incineration.[7] The material should be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[7]
-
Regulatory Compliance: All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[3][8]
-
Prohibition: Under no circumstances should this compound or its containers be disposed of down the drain.[7]
Workflow for Safe Handling of this compound
The following diagram outlines the logical workflow for handling this compound, from preparation to disposal, to ensure a safe and compliant laboratory practice.
Caption: Workflow for handling this compound.
References
- 1. This compound | C7H7NOS | CID 2759344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
